molecular formula C5H10Br2 B15482941 1,1-Dibromopentane CAS No. 13320-56-4

1,1-Dibromopentane

Cat. No.: B15482941
CAS No.: 13320-56-4
M. Wt: 229.94 g/mol
InChI Key: QBLPUSMNBSNAHZ-UHFFFAOYSA-N
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Description

1,1-Dibromopentane is a useful research compound. Its molecular formula is C5H10Br2 and its molecular weight is 229.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1-dibromopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Br2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLPUSMNBSNAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475645
Record name 1,1-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13320-56-4
Record name 1,1-dibromopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromopentane is a halogenated alkane with the chemical formula C₅H₁₀Br₂. As a geminal dibromide, its two bromine atoms are attached to the same carbon atom, a structural feature that imparts distinct chemical reactivity. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, including its synthesis, safety considerations, and spectroscopic profile. The information presented herein is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. It is important to note that while some experimental data is available, certain properties are estimated based on computational models.

Table 1: General Chemical Properties of this compound [1]

PropertyValue
Chemical Formula C₅H₁₀Br₂
IUPAC Name This compound
CAS Number 13320-56-4
Molecular Weight 229.94 g/mol
Canonical SMILES CCCCC(Br)Br
InChI Key QBLPUSMNBSNAHZ-UHFFFAOYSA-N

Table 2: Physical Properties of this compound

PropertyValueSource
Boiling Point 189 °C (estimated)ChemicalBook
Melting Point -28.63 °C (estimated)ChemicalBook
Density 1.654 g/cm³ (estimated)ChemicalBook
Refractive Index 1.4990 (estimated)ChemicalBook
Solubility Insoluble in water.Inferred from properties of similar compounds

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties listed above are crucial for verifying and expanding upon the existing data. The following are generalized protocols that can be adapted for this compound.

1. Determination of Boiling Point (Micro Method)

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and mineral oil.

  • Procedure:

    • A small amount of this compound (a few drops) is placed in the small test tube.

    • The capillary tube is placed in the test tube with the open end submerged in the liquid.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.

    • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

2. Determination of Density

  • Principle: Density is the mass per unit volume of a substance.

  • Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with distilled water and weighed again at a known temperature.

    • The pycnometer is emptied, dried, and then filled with this compound and weighed at the same temperature.

    • The density is calculated using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at that temperature.

3. Determination of Refractive Index

  • Principle: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

  • Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (sodium lamp).

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the temperature is allowed to equilibrate.

    • The light source is positioned, and the telescope is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read from the scale.

Synthesis of this compound

A common method for the synthesis of geminal dibromoalkanes, such as this compound, involves the reaction of an aldehyde with a brominating agent.

Reaction Scheme:

G Pentanal Pentanal Dibromopentane This compound Pentanal->Dibromopentane  [Reagents] Reagents PBr3, Br2

Synthesis of this compound from Pentanal.

Experimental Protocol: Synthesis of gem-Dibromoalkanes from Aldehydes

  • Principle: This method involves the conversion of an aldehyde to a gem-dibromoalkane using reagents like phosphorus tribromide and bromine.

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.

  • Procedure (General):

    • The aldehyde (e.g., pentanal) is placed in the reaction flask, typically with a suitable solvent.

    • The flask is cooled in an ice bath.

    • A solution of the brominating agents (e.g., a mixture of phosphorus tribromide and bromine) is added dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.

    • The reaction is then quenched, typically by pouring it onto ice water.

    • The product is extracted with an organic solvent, washed, dried, and purified by distillation under reduced pressure.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

  • The proton on the carbon bearing the two bromine atoms (C1) is expected to be a triplet, shifted significantly downfield (around δ 5.5-6.0 ppm) due to the strong deshielding effect of the two bromine atoms.

  • The methylene (B1212753) protons on C2 will appear as a multiplet, coupled to the protons on C1 and C3.

  • The methylene protons on C3 and C4 will appear as multiplets.

  • The terminal methyl protons on C5 will appear as a triplet.

¹³C NMR Spectroscopy (Predicted)

  • The carbon atom bonded to the two bromine atoms (C1) will be significantly deshielded and appear at a low field (around δ 40-50 ppm).

  • The other carbon signals (C2, C3, C4, and C5) will appear at higher fields, with their chemical shifts influenced by their distance from the electronegative bromine atoms.

Infrared (IR) Spectroscopy (Predicted)

  • C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H bending: Absorptions around 1465 cm⁻¹ (scissoring) and 1380 cm⁻¹ (bending).

  • C-Br stretching: A strong absorption in the 500-600 cm⁻¹ region is characteristic of alkyl bromides.

Mass Spectrometry (Predicted)

  • The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with peaks at M, M+2, and M+4, with relative intensities determined by the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Common fragmentation patterns would involve the loss of a bromine atom (M-Br) and cleavage of the carbon-carbon bonds.

Safety and Handling

  • Hazards: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat and sources of ignition.

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Logical Relationship of Key Properties

The following diagram illustrates the interconnectedness of the fundamental properties of this compound.

G cluster_0 Molecular Structure cluster_1 Physical Properties cluster_2 Chemical Reactivity cluster_3 Spectroscopic Profile Formula (C5H10Br2) Formula (C5H10Br2) Structure (gem-Dibromide) Structure (gem-Dibromide) Boiling Point Boiling Point Structure (gem-Dibromide)->Boiling Point Density Density Structure (gem-Dibromide)->Density Synthesis (from Aldehyde) Synthesis (from Aldehyde) Structure (gem-Dibromide)->Synthesis (from Aldehyde) NMR NMR Structure (gem-Dibromide)->NMR IR IR Structure (gem-Dibromide)->IR Mass Spec Mass Spec Structure (gem-Dibromide)->Mass Spec Melting Point Melting Point Refractive Index Refractive Index

Interrelation of this compound Properties.

Conclusion

This technical guide provides a summary of the currently available information on the chemical and physical properties of this compound. While estimated data provides a useful starting point, further experimental verification of its physical properties and detailed spectroscopic analysis are necessary for a more complete understanding of this compound. The provided synthesis protocol offers a viable route for its preparation, enabling further research into its reactivity and potential applications in organic synthesis and drug development. Researchers are advised to exercise caution and adhere to standard laboratory safety practices when handling this compound.

References

An In-depth Technical Guide to 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dibromopentane, including its chemical identity, physical properties, synthesis, and spectroscopic data. The information is intended for use by researchers, scientists, and professionals in the field of drug development and other chemical sciences.

Chemical Identity and Physical Properties

IUPAC Name: this compound[1] CAS Number: 13320-56-4[1]

This compound is a geminal dihalide, meaning both bromine atoms are attached to the same carbon atom. This structure significantly influences its chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₀Br₂PubChem[1]
Molecular Weight 229.94 g/mol PubChem[1]
Appearance Not specified; likely a liquid-
Boiling Point Not specified-
Melting Point Not specified-
Density Not specified-
Solubility Not specified-

Synthesis of this compound

A common method for the synthesis of gem-dibromoalkanes such as this compound is the reaction of an aldehyde with a brominating agent. In this case, pentanal would be the appropriate starting material.

General Experimental Protocol: Synthesis from Pentanal

This protocol is a general procedure for the synthesis of gem-dibromoalkanes from aldehydes and can be adapted for the preparation of this compound.

Materials:

  • Pentanal

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (B44618) (PPh₃)

  • Dichloromethane (CH₂Cl₂) (or another suitable solvent)

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add carbon tetrabromide to the cooled solution with stirring.

  • To this mixture, add pentanal dropwise while maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Diagram 1: Synthesis of this compound from Pentanal

G Pentanal Pentanal Reagents CBr4, PPh3 in CH2Cl2 Pentanal->Reagents Product This compound Reagents->Product

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
CH₃ (C5)~0.9Triplet (t)3H
CH₂ (C4)~1.4Sextet2H
CH₂ (C3)~1.6Quintet2H
CH₂ (C2)~2.1Quartet2H
CHBr₂ (C1)~5.8Triplet (t)1H

Note: These are predicted values and may differ from experimental data.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm) (Predicted)
C5 (CH₃)~14
C4 (CH₂)~22
C3 (CH₂)~33
C2 (CH₂)~40
C1 (CHBr₂)~45

Note: These are predicted values and may differ from experimental data.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for C-H and C-Br bonds.

Table 4: Predicted IR Absorption Bands for this compound

BondWavenumber (cm⁻¹) (Predicted)Intensity
C-H (alkane stretch)2850-3000Strong
C-H (bend)1375-1470Medium
C-Br (stretch)500-600Strong
Mass Spectrometry (Predicted)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a triplet (M, M+2, M+4) with relative intensities of approximately 1:2:1.

Predicted Fragmentation Pathways:

  • Loss of a bromine radical (•Br): This is a common fragmentation pathway for bromoalkanes, leading to a [M-Br]⁺ ion.

  • Alpha-cleavage: Cleavage of the C1-C2 bond can occur.

  • McLafferty rearrangement: If applicable, this rearrangement could lead to the loss of a neutral alkene molecule.

Diagram 2: Predicted Mass Spectrum Fragmentation of this compound

G M [C5H10Br2]+• (M, M+2, M+4) M_minus_Br [C5H10Br]+ (M-Br, M-Br+2) M->M_minus_Br - •Br C4H9 [C4H9]+ M_minus_Br->C4H9 - HBr

Caption: Predicted major fragmentation pathways for this compound.

References

Synthesis of 1,1-Dibromopentane from Pentanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of 1,1-dibromopentane from pentanal. The methodologies presented are based on established chemical transformations and provide a comprehensive overview of the synthesis, including experimental protocols, data presentation, and reaction mechanisms. The guide explores both a two-step approach via a gem-dibromoalkene intermediate and direct one-pot conversion methods.

Executive Summary

The synthesis of this compound, a valuable building block in organic synthesis, can be efficiently achieved from pentanal. This guide outlines two effective routes:

  • Two-Step Synthesis via Corey-Fuchs Reaction and Subsequent Reduction: This pathway involves the initial conversion of pentanal to 1,1-dibromo-1-pentene (B8373773) using the Corey-Fuchs reaction, followed by the selective catalytic hydrogenation of the carbon-carbon double bond to yield the desired this compound.

  • Direct One-Pot Synthesis: This approach focuses on the direct conversion of pentanal to this compound in a single synthetic operation. Promising methodologies for this transformation include the use of phosphorus pentabromide (PBr₅) or a reagent system composed of tetrabutylammonium (B224687) tribromide and triphenyl phosphite (B83602).

This document provides detailed experimental procedures for these methods, summarizes key quantitative data, and presents visual diagrams of the experimental workflows.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,1-Dibromo-1-pentene via Corey-Fuchs Reaction

Reactant 1Reactant 2Reactant 3SolventReaction Time (h)Temperature (°C)Yield (%)
PentanalTriphenylphosphine (B44618)Carbon TetrabromideDichloromethane (B109758)1-30 to RT80-90 (estimated)

Table 2: Reaction Conditions and Yields for the Reduction of 1,1-Dibromo-1-pentene

ReactantCatalystSolventHydrogen PressureReaction Time (h)Temperature (°C)Yield (%)
1,1-Dibromo-1-pentene5% Pd/CEthanol1 atm (balloon)16RT>90 (estimated)

Table 3: Predicted Spectroscopic Data for this compound

TechniqueNucleusPredicted Chemical Shift (ppm)
¹H NMRCHBr₂~5.8 (t)
¹H NMRCH₂-CHBr₂~2.2 (m)
¹H NMRCH₂-CH₂-CHBr₂~1.4 (m)
¹H NMRCH₂-CH₃~1.3 (m)
¹H NMRCH₃~0.9 (t)
¹³C NMRCHBr₂~40-50
¹³C NMRCH₂-CHBr₂~35-45
¹³C NMRCH₂-CH₂-CHBr₂~30-35
¹³C NMRCH₂-CH₃~20-25
¹³C NMRCH₃~13-15

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1a: Synthesis of 1,1-Dibromo-1-pentene via Corey-Fuchs Reaction [1][2]

This procedure is adapted from the general Corey-Fuchs reaction protocol.[1][2]

Materials:

  • Pentanal

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask equipped with a magnetic stirrer and nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq.) to the cooled solution. The mixture will typically turn yellow or orange.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of pentanal (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate triphenylphosphine oxide.

  • Filter the mixture and wash the solid with cold hexanes.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromo-1-pentene.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Step 1b: Catalytic Hydrogenation of 1,1-Dibromo-1-pentene [3][4]

This procedure describes the selective reduction of the carbon-carbon double bond.[3][4]

Materials:

  • 1,1-Dibromo-1-pentene

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (balloon)

  • Filtration apparatus (Celite)

Procedure:

  • In a round-bottom flask, dissolve the 1,1-dibromo-1-pentene in ethanol.

  • Carefully add 5% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Route 2: Direct Synthesis (Proposed Protocols)

Method 2a: Synthesis using Tetrabutylammonium Tribromide and Triphenyl Phosphite

This proposed protocol is based on a reported rapid synthesis of gem-dibromoalkanes from aldehydes.

Materials:

  • Pentanal

  • Tetrabutylammonium tribromide

  • Triphenyl phosphite

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • To a round-bottom flask, add pentanal (1.0 eq.), tetrabutylammonium tribromide (1.1 eq.), and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triphenyl phosphite (1.1 eq.) to the stirred mixture.

  • Allow the reaction to proceed at 0 °C for 10-15 minutes. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2b: Synthesis using Phosphorus Pentabromide (PBr₅)

This is a classical method for the conversion of aldehydes to gem-dibromides.

Materials:

  • Pentanal

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous, non-polar solvent (e.g., carbon tetrachloride or dichloromethane)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve pentanal (1.0 eq.) in an anhydrous, non-polar solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Carefully and portion-wise, add phosphorus pentabromide (1.1 eq.). This reaction can be exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice to quench the excess PBr₅.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the logical flow of the synthetic pathways described.

Synthesis_Workflow cluster_route1 Route 1: Two-Step Synthesis cluster_route2 Route 2: Direct Synthesis A1 Pentanal B1 Corey-Fuchs Reaction (PPh3, CBr4, DCM) A1->B1 C1 1,1-Dibromo-1-pentene B1->C1 D1 Catalytic Hydrogenation (H2, Pd/C, EtOH) C1->D1 E1 This compound D1->E1 A2 Pentanal B2 Method 2a: Tetrabutylammonium tribromide, Triphenyl phosphite, DCM A2->B2 C2 Method 2b: Phosphorus pentabromide (PBr5) A2->C2 D2 This compound B2->D2 C2->D2

Caption: Synthetic routes for this compound from pentanal.

Corey_Fuchs_Mechanism A PPh3 + CBr4 B Phosphonium Ylide [Ph3P=CBr2] A->B Formation of Ylide D Betaine Intermediate B->D Wittig Reaction C Pentanal C->D E Oxaphosphetane D->E Cyclization F 1,1-Dibromo-1-pentene E->F Elimination G Triphenylphosphine oxide E->G

References

1,1-Dibromopentane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dibromopentane, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis and presents a visual representation of the synthetic workflow.

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₅H₁₀Br₂[1]
Molecular Weight 229.94 g/mol [1]
CAS Number 13320-56-4[1]
IUPAC Name This compound[1]
Synonyms Pentane, 1,1-dibromo-[1]
Boiling Point 189 °C (estimate)
Melting Point -28.63 °C (estimate)
Density 1.654 g/mL (estimate)

Synthesis of this compound: Experimental Protocol

A common method for the synthesis of gem-dibromoalkanes, such as this compound, involves the reaction of an aldehyde with a brominating agent like phosphorus pentabromide. The following is a generalized experimental protocol for such a transformation.

Reaction:

Pentanal + PBr₅ → this compound + POBr₃

Materials:

  • Pentanal

  • Phosphorus pentabromide (PBr₅)

  • Anhydrous diethyl ether or other suitable inert solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place phosphorus pentabromide.

  • Solvent Addition: Add a suitable anhydrous solvent, such as diethyl ether, to the flask to create a slurry.

  • Reactant Addition: Cool the flask in an ice bath. Dissolve pentanal in the same anhydrous solvent and add it to the dropping funnel. Add the pentanal solution dropwise to the stirred slurry of phosphorus pentabromide at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture may then be gently heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench the excess phosphorus pentabromide.

  • Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of the solvent.

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from pentanal.

SynthesisWorkflow Pentanal Pentanal ReactionVessel Reaction (Anhydrous Solvent, 0°C to Reflux) Pentanal->ReactionVessel PBr5 Phosphorus Pentabromide (PBr₅) PBr5->ReactionVessel Quenching Quenching (Ice Water) ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄) Washing->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

References

Spectroscopic Analysis of 1,1-Dibromopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,1-dibromopentane, catering to researchers, scientists, and professionals in drug development. The guide details predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies. Furthermore, it outlines detailed experimental protocols for acquiring such spectra and visualizes the logical workflow of spectroscopic analysis.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound (C₅H₁₀Br₂).

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.8 - 6.0Triplet (t)1HH-1
~2.1 - 2.3Multiplet (m)2HH-2
~1.4 - 1.6Multiplet (m)2HH-3
~1.3 - 1.5Multiplet (m)2HH-4
~0.9Triplet (t)3HH-5

Note: Predicted data is based on computational models and may vary from experimental results.

Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmAssignment
~40 - 45C-1
~35 - 40C-2
~30 - 35C-3
~20 - 25C-4
~13 - 15C-5

Note: Predicted data is based on computational models and may vary from experimental results.

Table 3: Expected Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850StrongC-H (alkane) stretching
1465 - 1450MediumC-H bending
1380 - 1370MediumC-H bending (methyl)
~690 - 550StrongC-Br stretching
Table 4: Expected Mass Spectrometry (MS) Fragmentation Data for this compound
m/zInterpretation
228, 230, 232[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with isotopic pattern for two Br atoms)
149, 151[M-Br]⁺ (Loss of a bromine radical)
71[C₅H₁₁]⁺ (Loss of two bromine atoms)
69[M-HBr₂]⁺ (Loss of two molecules of HBr)
43[C₃H₇]⁺
29[C₂H₅]⁺

Note: The presence of two bromine atoms will result in a characteristic isotopic cluster for bromine-containing fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's guide.

    • Place the sample in the NMR spectrometer.

    • Lock onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) and receiver gain.

    • Acquire the free induction decay (FID).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Switch the nucleus to ¹³C.

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 1024 or more, as ¹³C has a low natural abundance) and receiver gain.

    • Acquire the FID.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound onto the center of the ATR crystal using a pipette.

    • Ensure the crystal is fully covered by the liquid sample.

    • Acquire the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Process the spectrum as needed (e.g., baseline correction).

    • Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol (B130326) and allow it to dry completely.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Microsyringe

  • Vials

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or hexane.

    • Transfer the solution to a GC vial.

  • Instrument Setup:

    • Set the GC parameters:

      • Injector temperature (e.g., 250 °C)

      • Column type (e.g., a nonpolar column like DB-5)

      • Oven temperature program (e.g., start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min)

      • Carrier gas (Helium) flow rate.

    • Set the MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range (e.g., m/z 40-300).

      • Source temperature (e.g., 230 °C).

      • Quadrupole temperature (e.g., 150 °C).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

    • The mass spectrometer will ionize and fragment the molecules, and the detector will record the abundance of each ion at a specific mass-to-charge ratio.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Examine the mass spectrum of this peak to identify the molecular ion and major fragment ions.

    • Interpret the fragmentation pattern to confirm the structure of the compound.

Mandatory Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Neat Liquid (ATR) MS Mass Spectrometry Sample->MS Dilute in Volatile Solvent NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Structure of This compound NMR_Data->Structure Carbon-Hydrogen Framework IR_Data->Structure Functional Group Identification (C-Br) MS_Data->Structure Molecular Weight & Connectivity

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signaling_Pathway cluster_nmr NMR Spectroscopy cluster_info Information Derived cluster_structure Structural Insights H1_NMR ¹H NMR H1_Info Proton Environments Neighboring Protons (Splitting) H1_NMR->H1_Info C13_NMR ¹³C NMR C13_Info Carbon Environments (Chemical Equivalence) C13_NMR->C13_Info Connectivity Connectivity (C-H Bonds) H1_Info->Connectivity Carbon_Backbone Carbon Backbone C13_Info->Carbon_Backbone Connectivity->Carbon_Backbone

Caption: Information pathway from NMR spectroscopy to structural insights.

MS_Fragmentation_Logic cluster_ms Mass Spectrometry cluster_fragments Fragmentation Pathways Molecule This compound (C₅H₁₀Br₂) Molecular_Ion Molecular Ion [M]⁺ (m/z 228, 230, 232) Molecule->Molecular_Ion Electron Ionization Fragment1 [M-Br]⁺ (m/z 149, 151) Molecular_Ion->Fragment1 Loss of Br• Fragment2 [C₅H₁₁]⁺ (m/z 71) Molecular_Ion->Fragment2 Loss of 2Br• Fragment3 [C₃H₇]⁺ (m/z 43) Fragment1->Fragment3 Further Fragmentation

Caption: Logical fragmentation pathways for this compound in Mass Spectrometry.

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,1-dibromopentane. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. A generalized experimental protocol for the acquisition of NMR data for liquid samples is also included.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of the two bromine atoms at the C1 position, which deshield adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom PositionChemical Shift (ppm)MultiplicityIntegration
H1~5.8 - 6.2Triplet (t)1H
H2~2.1 - 2.3Multiplet (m)2H
H3 & H4~1.3 - 1.5Multiplet (m)4H
H5~0.9 - 1.0Triplet (t)3H

Note: These are predicted values and may vary from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show five unique carbon signals. The carbon atom bonded to the two bromine atoms (C1) will be significantly downfield due to the strong deshielding effect.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom PositionChemical Shift (ppm)
C1~40 - 45
C2~35 - 40
C3~30 - 35
C4~20 - 25
C5~10 - 15

Note: These are predicted values and may vary from experimental results.

Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the assignment of the predicted NMR signals.

G C1 C1 C2 C2 C1->C2 Br1 Br C1->Br1 Br2 Br C1->Br2 H1 H C1->H1 C3 C3 C2->C3 H2a H C2->H2a H2b H C2->H2b C4 C4 C3->C4 H3a H C3->H3a H3b H C3->H3b C5 C5 C4->C5 H4a H C4->H4a H4b H C4->H4b H5a H C5->H5a H5b H C5->H5b H5c H C5->H5c

Caption: Structure of this compound with atom numbering.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

2. NMR Spectrometer Setup:

  • The following is a general guide; specific parameters may need to be optimized for the instrument in use.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.

  • Probe: A standard broadband or dual-channel probe.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8 to 16 scans for a sample of this concentration.

  • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

  • Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 to 1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

Logical Workflow for NMR Data Acquisition and Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve this compound in deuterated solvent add_tms Add TMS standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup acq_1h Acquire 1H Spectrum setup->acq_1h acq_13c Acquire 13C Spectrum setup->acq_13c ft Fourier Transform acq_1h->ft acq_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS baseline->calibrate assign Assign Signals calibrate->assign integrate Integrate 1H Peaks assign->integrate report Report Chemical Shifts integrate->report

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 1,1-dibromopentane. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a detailed prediction of its key absorption bands based on established principles of infrared spectroscopy and data from analogous compounds. It also outlines a standard experimental protocol for obtaining an IR spectrum of a liquid sample such as this compound.

Core Analysis: Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from the known absorption ranges for specific vibrational modes in alkyl halides and related organic molecules. The intensity of the absorption is categorized as strong (s), medium (m), or weak (w).

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~2960-2850sC-H Stretching (CH₃ and CH₂)
~1465mC-H Bending (CH₂ scissors)
~1380mC-H Bending (CH₃ umbrella)
~1250-1100mC-C Stretching and CH₂ Wagging
~690-550sC-Br Stretching

Interpretation of the Spectrum

The infrared spectrum of this compound is expected to be characterized by several key regions:

  • C-H Stretching Region (3000-2850 cm⁻¹): Strong absorptions in this region arise from the stretching vibrations of the carbon-hydrogen bonds within the pentyl chain.

  • C-H Bending Region (1470-1370 cm⁻¹): Moderate absorptions corresponding to the scissoring and bending vibrations of the methylene (B1212753) (CH₂) and methyl (CH₃) groups are anticipated here.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule. For this compound, this area will be dominated by C-C single bond stretching and various C-H wagging and twisting motions.

  • C-Br Stretching Region (700-500 cm⁻¹): A strong absorption band is expected in this lower frequency range, which is characteristic of the carbon-bromine bond stretching vibrations. The presence of two bromine atoms on the same carbon (a gem-dihalide) will influence the exact position and potentially the shape of this peak.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

A common and effective method for analyzing liquid samples like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

Methodology:

  • Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR accessory, typically equipped with a diamond or zinc selenide (B1212193) crystal, is installed.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: A small drop of this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: The sample spectrum is then acquired. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific wavelengths, resulting in an attenuated IR beam.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of this compound.

  • Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe to prevent cross-contamination between samples.

Logical Workflow for Infrared Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a liquid sample like this compound.

IR_Analysis_Workflow start Start instrument_prep Instrument Preparation (FTIR Spectrometer with ATR) start->instrument_prep background_scan Acquire Background Spectrum (Clean ATR Crystal) instrument_prep->background_scan sample_prep Sample Preparation (Place liquid this compound on crystal) background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_processing Data Processing (Background Subtraction) sample_scan->data_processing spectral_analysis Spectral Analysis (Peak Identification and Assignment) data_processing->spectral_analysis reporting Reporting (Data Tabulation and Interpretation) spectral_analysis->reporting end End reporting->end

Caption: Workflow for the FTIR analysis of this compound.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,1-dibromopentane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the molecule's behavior under mass spectrometric conditions. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a predicted fragmentation pattern derived from the analysis of its isomers and established principles of mass spectrometry.

Introduction to Mass Spectrometry of Halogenated Hydrocarbons

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a unique fingerprint of the compound.

For halogenated compounds like this compound, the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, which appear as pairs of peaks (for one bromine atom) or triplets (for two bromine atoms) separated by two m/z units.

Predicted Mass Spectrometry Data for this compound

The following table summarizes the predicted major fragments for this compound, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundances are estimations based on the expected stability of the fragment ions.

m/z (Proposed)Ion StructureProposed Fragmentation Pathway
228/230/232[CH₃(CH₂)₃CHBr₂]⁺˙ (Molecular Ion)Ionization of the this compound molecule.
149/151[CH₃(CH₂)₃CHBr]⁺Loss of a bromine radical (•Br) from the molecular ion.
69[C₅H₉]⁺Loss of two bromine radicals (2 •Br) from the molecular ion.
41[C₃H₅]⁺ (Allyl Cation)Further fragmentation of the [C₅H₉]⁺ ion.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing similar volatile halogenated hydrocarbons using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 35-350.

Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the cleavage of the carbon-bromine and carbon-carbon bonds, leading to the formation of various fragment ions. The predicted primary fragmentation pathways are visualized in the following diagram.

fragmentation_pathway M [CH₃(CH₂)₃CHBr₂]⁺˙ m/z 228, 230, 232 F1 [CH₃(CH₂)₃CHBr]⁺ m/z 149, 151 M->F1 - •Br F2 [C₅H₉]⁺ m/z 69 M->F2 - 2•Br F3 [C₃H₅]⁺ m/z 41 F2->F3 - C₂H₄

Caption: Predicted fragmentation pathway of this compound.

This in-depth guide, based on predictive analysis, offers valuable insights into the mass spectrometric behavior of this compound. These findings can aid researchers in the identification and characterization of this and similar halogenated compounds. Further experimental validation is recommended to confirm these predicted fragmentation patterns.

An In-depth Technical Guide to the Solubility and Stability of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 1,1-dibromopentane (CAS No. 13320-56-4), a geminal dihaloalkane. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document synthesizes information based on the principles of physical organic chemistry, data from analogous compounds, and established experimental methodologies. Detailed protocols for the determination of solubility and the assessment of stability are provided to equip researchers with the necessary tools for handling and utilizing this compound in a laboratory setting. This guide addresses the core requirements of data presentation in structured tables and the visualization of experimental workflows and degradation pathways using Graphviz.

Introduction

This compound, with the molecular formula C₅H₁₀Br₂, is an organobromine compound belonging to the class of geminal dihaloalkanes.[1] Its chemical structure, featuring two bromine atoms attached to the terminal carbon of a pentyl chain, imparts specific physical and chemical properties that are critical for its application in organic synthesis. Understanding its solubility in various solvents is paramount for reaction design, purification, and formulation. Furthermore, a thorough knowledge of its stability under different environmental conditions—such as exposure to heat, light, and varying pH—is essential for ensuring its integrity during storage and use, as well as for predicting its reactivity and potential degradation pathways.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13320-56-4[1]
Molecular Formula C₅H₁₀Br₂[1]
Molecular Weight 229.94 g/mol [1]
Appearance Expected to be a liquidInferred from analogous compounds
Boiling Point Data not available
Density Data not available

Solubility of this compound

The solubility of a compound is a fundamental property that dictates its utility in various applications. For this compound, solubility is governed by the "like dissolves like" principle. The long alkyl chain suggests good solubility in non-polar organic solvents, while the polar C-Br bonds may allow for some solubility in polar organic solvents. Its solubility in water is expected to be low.

Predicted and Analogous Solubility Data

Table 2: Predicted and Analogous Solubility of this compound and Related Compounds

SolventPredicted Solubility of this compoundSolubility of 1,1-Dibromoethane (B1583053) (C₂H₄Br₂)Reference
Water Very low3.4 g/L (25 °C)[2]
Hexane MiscibleSoluble[3]
Toluene MiscibleSoluble[3]
Ethanol MiscibleSoluble[4][7]
Acetone MiscibleSoluble[7]
Diethyl Ether MiscibleVery Soluble[7]
Chloroform MiscibleSlightly Soluble[7]
Experimental Protocol for Solubility Determination

The following protocol outlines the shake-flask method, a reliable technique for determining the solubility of a liquid compound like this compound in various solvents.[8][9][10]

Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, ethanol, acetone, hexane) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. An excess is indicated by the presence of undissolved droplets of this compound.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stirrer with controlled temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow for phase separation.

    • For aqueous solutions, centrifugation can be used to ensure complete separation of the undissolved this compound.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the clear, saturated solvent phase.

    • Prepare a series of dilutions of the aliquot using the same solvent.

    • Analyze the diluted samples using a calibrated GC-MS or GC-FID method to determine the concentration of this compound.[1][11]

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the respective solvent.

    • Calculate the concentration of this compound in the saturated solution from the calibration curve. The solubility is typically expressed in g/L or mol/L.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature (24-48h) prep2->prep3 sep1 Allow to stand at constant temperature prep3->sep1 sep2 Centrifuge (optional, for aqueous solutions) sep1->sep2 an1 Withdraw aliquot of saturated solvent sep2->an1 an2 Prepare dilutions an1->an2 an3 Analyze by GC-MS/FID an2->an3 quant2 Calculate concentration an3->quant2 quant1 Prepare calibration curve quant1->quant2

Experimental workflow for solubility determination.

Stability of this compound

The stability of this compound is influenced by its susceptibility to various degradation pathways, including hydrolysis, thermal decomposition, and photochemical degradation. As a geminal dihaloalkane, it can undergo elimination reactions, particularly in the presence of a base.

Potential Degradation Pathways
  • Hydrolysis: In aqueous media, this compound can undergo hydrolysis. This nucleophilic substitution reaction, where water acts as the nucleophile, is expected to be slow under neutral conditions but can be accelerated by acidic or basic catalysis. The rate of hydrolysis of haloalkanes generally follows the trend I > Br > Cl > F, reflecting the carbon-halogen bond strength.[12][13] The hydrolysis of 1,1-dibromoethane has a reported half-life of 5.5 years at 25°C, suggesting that this compound would also be relatively stable to neutral hydrolysis.[7]

  • Elimination: In the presence of a strong base, such as fused potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), this compound can undergo a double dehydrobromination (elimination) to form an alkyne. This highlights its instability under strongly basic conditions.

  • Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The thermal decomposition of haloalkanes can proceed through molecular elimination of HBr or via a radical-chain mechanism.[14]

  • Photochemical Degradation: Bromoalkanes can undergo photodissociation upon exposure to UV light, leading to the cleavage of the C-Br bond and the formation of radical species.[15][16]

G cluster_hydrolysis Hydrolysis cluster_elimination Elimination (Strong Base) cluster_thermal Thermal Degradation cluster_photo Photochemical Degradation h_start This compound h_int Intermediate Aldehyde h_start->h_int H₂O h_end Pentanoic Acid h_int->h_end [O] e_start This compound e_int 1-Bromopent-1-ene e_start->e_int -HBr e_end Pent-1-yne e_int->e_end -HBr t_start This compound t_prod Degradation Products (e.g., HBr, alkenes) t_start->t_prod Heat p_start This compound p_prod Radical Species p_start->p_prod UV Light

Potential degradation pathways of this compound.
Experimental Protocol for Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[17][18][19][20][21]

Objective: To assess the stability of this compound under various stress conditions and to identify its major degradation products.

Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent (e.g., acetonitrile)

  • Temperature-controlled oven

  • Photostability chamber

  • pH meter

  • HPLC with a photodiode array (PDA) detector or LC-MS

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store a solid or liquid sample of this compound in an oven at an elevated temperature (e.g., 60 °C).

    • Photochemical Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed and unstressed samples.

    • Calculate the percentage degradation of this compound.

    • Identify and characterize the major degradation products using techniques like MS and NMR.

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solution of This compound stress1 Acid Hydrolysis prep1->stress1 stress2 Base Hydrolysis prep1->stress2 stress3 Oxidation (H₂O₂) prep1->stress3 stress4 Thermal Degradation prep1->stress4 stress5 Photochemical Degradation prep1->stress5 an1 Withdraw samples at time points stress1->an1 stress2->an1 stress3->an1 stress4->an1 stress5->an1 an2 Neutralize (if necessary) an1->an2 an3 Analyze by HPLC/LC-MS an2->an3 eval1 Compare with unstressed control an3->eval1 eval2 Calculate % degradation eval1->eval2 eval3 Identify degradation products eval2->eval3

Experimental workflow for a forced degradation study.

Conclusion

This technical guide has summarized the expected solubility and stability of this compound based on established chemical principles and data from analogous compounds. While specific quantitative data for this compound is limited, the provided experimental protocols offer robust methodologies for its determination. This compound is predicted to be soluble in a range of organic solvents and poorly soluble in water. Its stability is compromised under strongly basic conditions, and it is expected to be susceptible to hydrolysis, thermal, and photochemical degradation under forced conditions. The information and protocols presented herein are intended to be a valuable resource for researchers, enabling the safe and effective use of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the hazards, safety precautions, and emergency procedures for handling 1,1-Dibromopentane. It is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and physical hazards. While specific toxicity data for this compound is limited, information from structurally similar compounds like 1,5-Dibromopentane and 1-Bromopentane indicates that it should be treated as a hazardous substance. The primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Flammability: It is a combustible liquid.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3]

Signal Word: Warning[1][2]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and related compounds is presented in the table below.

PropertyDataSource
Molecular Formula C5H10Br2[1][4]
Molecular Weight 229.94 g/mol [4]
Appearance Yellow Liquid[1]
Odor Odorless[1]
Boiling Point 102 - 103 °C @ 15 mmHg (for 1,4-Dibromopentane)[5]
Melting Point -34.4 °C (for 1,4-Dibromopentane)[5]
Flash Point 31 °C (87.80 °F) (for 1-Bromopentane)[3]
Autoignition Temperature 206 °C (402.80 °F) (for 1-Bromopentane)[3]
Density 1.218 g/mL at 25 °C (for 1-Bromopentane)
Solubility Insoluble in water.[1]

Experimental Protocols for Safe Handling

3.1 Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3][6]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][6]

  • Use spark-proof and explosion-proof equipment.[3]

  • Ground and bond containers when transferring material to prevent static discharge.[3]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] Flame retardant antistatic protective clothing is recommended.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Under normal use conditions with adequate engineering controls, respiratory protection may not be required.[1][6]

3.3 Handling and Storage

  • Handling: Wash hands and any exposed skin thoroughly after handling.[1][2][5] Avoid contact with eyes, skin, and clothing.[2][3] Do not breathe mist, vapors, or spray.[1][2] Do not eat, drink, or smoke when using this product.[1][2] Keep away from open flames, hot surfaces, and sources of ignition.[1][2][6]

  • Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep containers tightly closed.[1][2][6] Keep away from heat, sparks, and flame.[1][2][6] Incompatible materials to avoid include strong oxidizing agents and strong bases.[1][2]

Emergency Procedures

4.1 First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1][3] Seek medical attention if skin irritation occurs.[1][5]

  • Inhalation: Remove the victim from exposure to fresh air immediately.[1][3] If not breathing, give artificial respiration.[1][3] If breathing is difficult, give oxygen.[3] Seek medical attention if cough or other symptoms appear.[1][3]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Seek immediate medical assistance.[1][2]

4.2 Fire-Fighting Measures

  • Extinguishing Media: For small fires, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3] For large fires, use water spray, fog, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[1][6] Do not use a straight stream of water.[3]

  • Specific Hazards: The substance is a combustible liquid.[1][2] Containers may explode when heated.[1][2] Vapors are heavier than air and may travel to a source of ignition and flash back.[3]

  • Hazardous Combustion Products: Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide.[3]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]

4.3 Accidental Release Measures

  • Personal Precautions: Clean up spills immediately.[3] Remove all sources of ignition.[1][3] Use a spark-proof tool.[3] Provide ventilation.[3] Use proper personal protective equipment as outlined in Section 3.2.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter the environment.[1][7]

  • Methods for Containment and Cleaning Up: Soak up with inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust.[1][2] Collect the material into suitable, closed containers for disposal.[1][2]

Visualizations

G Workflow for Handling a Chemical Spill A Spill Occurs B Ensure Personal Safety and Alert Others A->B C Evacuate Non-Essential Personnel B->C D Don Appropriate PPE B->D E Contain the Spill (use absorbent material) D->E F Collect Absorbed Material into a Sealed Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H

Caption: Workflow for handling a chemical spill.

G First Aid Response to Exposure cluster_exposure Type of Exposure cluster_action Immediate Action A Inhalation E Move to Fresh Air A->E B Skin Contact F Wash with Soap & Water for 15 mins B->F C Eye Contact G Flush with Water for 15 mins C->G D Ingestion H Give Water/Milk (if conscious) D->H I Seek Immediate Medical Attention E->I F->I G->I H->I

Caption: First aid response to different exposure routes.

References

Methodological & Application

Application Notes: Corey-Fuchs Synthesis of 1-Bromo-1-hexyne

Author: BenchChem Technical Support Team. Date: December 2025

The Corey-Fuchs reaction is a versatile and reliable method for the one-carbon homologation of aldehydes to terminal alkynes.[1] This two-step process, which proceeds via a gem-dibromoalkene intermediate, is instrumental in the synthesis of various acetylenic compounds, which are key building blocks in pharmaceuticals, natural products, and materials science.[2]

This application note details the synthesis of 1-bromo-1-hexyne from pentanal. The process involves two key transformations:

  • Formation of 1,1-dibromo-1-hexene: Pentanal is treated with a reagent generated in situ from carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). This step is analogous to a Wittig reaction and yields the corresponding 1,1-dibromo-1-hexene.[3]

  • Synthesis of 1-bromo-1-hexyne: The purified 1,1-dibromo-1-hexene is then treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature. This induces an elimination reaction to furnish the desired 1-bromo-1-hexyne.[1] Careful control of stoichiometry and reaction conditions allows for the selective formation of the bromoalkyne.

The resulting 1-bromo-1-hexyne is a versatile intermediate that can be used in a variety of subsequent transformations, such as cross-coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) and nucleophilic additions.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 1-bromo-1-hexyne from pentanal via the Corey-Fuchs reaction. The yields provided are typical for aliphatic aldehydes and may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Parameters for the Synthesis of 1,1-Dibromo-1-hexene from Pentanal

ParameterValue
Reactants
Pentanal1.0 eq
Carbon Tetrabromide (CBr₄)1.5 eq
Triphenylphosphine (PPh₃)3.0 eq
Solvent Dichloromethane (B109758) (DCM), anhydrous
Reaction Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Typical Yield 80-90%

Table 2: Reaction Parameters for the Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene

ParameterValue
Reactants
1,1-Dibromo-1-hexene1.0 eq
n-Butyllithium (n-BuLi)1.1 eq
Solvent Tetrahydrofuran (THF), anhydrous
Reaction Temperature -78 °C
Reaction Time 1-2 hours
Typical Yield 70-85%

Table 3: Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1,1-Dibromo-1-hexene ~6.4 (t, 1H), 2.2 (q, 2H), 1.4 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H)~138, 115, 34, 33, 32, 27
1-Bromo-1-hexyne ~2.2 (t, 2H), 1.5 (m, 2H), 1.4 (m, 2H), 0.9 (t, 3H)~80, 78, 31, 22, 21, 13

Note: The spectroscopic data provided are estimated values based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-1-hexene from Pentanal

Materials:

  • Pentanal

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triphenylphosphine (3.0 eq) and anhydrous dichloromethane.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (1.5 eq) to the solution. The mixture will typically turn from colorless to a yellow or orange suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of pentanal (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting aldehyde.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of silica (B1680970) gel, washing thoroughly with hexanes.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,1-dibromo-1-hexene.

  • The crude product can be further purified by column chromatography on silica gel using hexanes as the eluent.

Protocol 2: Synthesis of 1-Bromo-1-hexyne from 1,1-Dibromo-1-hexene

Materials:

  • 1,1-Dibromo-1-hexene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/acetone bath

  • Syringes

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the purified 1,1-dibromo-1-hexene (1.0 eq) and anhydrous tetrahydrofuran.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via syringe. A color change is often observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 1-bromo-1-hexyne.

  • The product can be purified by distillation under reduced pressure.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1,1-Dibromo-1-hexene cluster_step2 Step 2: Synthesis of 1-Bromo-1-hexyne start1 Pentanal, CBr4, PPh3 in DCM reaction1 Reaction at 0°C to RT start1->reaction1 workup1 Workup & Purification reaction1->workup1 product1 1,1-Dibromo-1-hexene workup1->product1 start2 1,1-Dibromo-1-hexene, n-BuLi in THF product1->start2 reaction2 Reaction at -78°C start2->reaction2 workup2 Workup & Purification reaction2->workup2 product2 1-Bromo-1-hexyne workup2->product2

Caption: Experimental workflow for the two-step synthesis.

reaction_mechanism cluster_step1_mech Step 1: Dibromoalkene Formation cluster_step2_mech Step 2: Bromoalkyne Formation reagents1 PPh3 + CBr4 ylide Phosphonium Ylide [Ph3P=CBr2] reagents1->ylide intermediate1 Betaine Intermediate ylide->intermediate1 aldehyde Pentanal aldehyde->intermediate1 oxaphosphetane Oxaphosphetane intermediate1->oxaphosphetane product1 1,1-Dibromo-1-hexene oxaphosphetane->product1 start2 1,1-Dibromo-1-hexene intermediate2 Vinyl Lithium Intermediate start2->intermediate2 base n-BuLi base->intermediate2 elimination α-elimination intermediate2->elimination product2 1-Bromo-1-hexyne elimination->product2

References

Application Notes and Protocols: Synthesis of Terminal Alkynes from 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of the terminal alkyne, 1-pentyne (B49018), from its corresponding geminal dihalide, 1,1-dibromopentane. The synthesis proceeds via a double dehydrobromination reaction, a fundamental and widely utilized transformation in organic chemistry. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a mechanistic overview to guide researchers in successfully carrying out this synthesis.

Introduction

Terminal alkynes are crucial building blocks in organic synthesis, serving as precursors for a wide array of chemical transformations, including carbon-carbon bond formation (e.g., Sonogashira coupling), click chemistry, and the synthesis of complex molecules in medicinal chemistry. A common and effective method for the preparation of terminal alkynes is the double dehydrohalogenation of geminal dihalides.[1][2][3] This process involves the elimination of two equivalents of hydrogen halide using a strong base to form the alkyne.[4][5][6]

This protocol focuses on the conversion of this compound to 1-pentyne using sodium amide (NaNH₂), a strong base that efficiently promotes the required double elimination.[2][7][8] For the synthesis of terminal alkynes, it is crucial to use a sufficiently strong base to not only effect the eliminations but also to deprotonate the resulting terminal alkyne, driving the reaction to completion.[2][6] A subsequent aqueous workup is then necessary to reprotonate the acetylide and yield the final product.[6][8]

Reaction and Mechanism

The overall reaction involves the treatment of this compound with a strong base, such as sodium amide, to yield 1-pentyne.

Overall Reaction:

CH₃CH₂CH₂CH(Br)₂ + 2 NaNH₂ → CH₃CH₂CH₂C≡CH + 2 NaBr + 2 NH₃

The reaction proceeds through a stepwise E2 (elimination, bimolecular) mechanism.[9] The strong base abstracts a proton from the carbon adjacent to the dihalo-substituted carbon, leading to the formation of a vinyl bromide intermediate. A second elimination reaction then occurs to form the alkyne. When a strong base like sodium amide is used, the terminal alkyne is deprotonated to form a sodium acetylide. This is then protonated during the aqueous workup.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 1-pentyne from this compound.

Materials and Equipment:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Sodium sulfate (B86663) (anhydrous) or magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Dry ice/acetone condenser

  • Inert atmosphere (nitrogen or argon)

  • Standard glassware for extraction and distillation

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser under an inert atmosphere of nitrogen or argon.

  • Preparation of Sodium Amide Suspension: In the reaction flask, place sodium amide (3.0 equivalents). Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia (sufficient volume to dissolve the reactants) into the flask.

  • Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium amide suspension in liquid ammonia over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours, and then let it slowly warm to room temperature, allowing the ammonia to evaporate overnight.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal and Purification: Filter to remove the drying agent and carefully remove the solvent by distillation. The crude 1-pentyne can be further purified by fractional distillation.

Data Presentation

ParameterValueReference
Starting Material This compound[10]
Reagent Sodium Amide (NaNH₂)[2][7]
Stoichiometry 3 equivalents of NaNH₂[5][6][11]
Solvent Liquid Ammonia / Diethyl Ether[3][8]
Reaction Temperature -78 °C to Room TemperatureGeneral Practice
Reaction Time 2 hours at -78 °C, then overnightGeneral Practice
Product 1-Pentyne[4][5]
Workup Aqueous NH₄Cl quenchGeneral Practice

Visualizations

Reaction Workflow

Reaction_Workflow reagents This compound Sodium Amide Liquid Ammonia reaction_vessel Reaction at -78°C to RT reagents->reaction_vessel quench Aqueous Workup (NH4Cl) reaction_vessel->quench extraction Extraction with Diethyl Ether quench->extraction purification Drying and Distillation extraction->purification product 1-Pentyne purification->product

Caption: General workflow for the synthesis of 1-pentyne.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: First Elimination cluster_step2 Step 2: Second Elimination cluster_step3 Step 3: Deprotonation cluster_step4 Step 4: Protonation A This compound B Vinyl Bromide Intermediate A->B + NaNH2 - NaBr - NH3 C 1-Pentyne B->C + NaNH2 - NaBr - NH3 D Sodium Pentynide C->D + NaNH2 - NH3 E 1-Pentyne D->E + H2O

Caption: Mechanism of 1-pentyne synthesis.

References

Application Notes and Protocols for the Dehydrohalogenation of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrohalogenation of geminal dihalides, such as 1,1-dibromopentane, is a fundamental and widely utilized transformation in organic synthesis. This reaction provides an efficient route to terminal alkynes, which are versatile building blocks in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials. The process involves a double elimination reaction, typically facilitated by a strong base, to form a carbon-carbon triple bond. Understanding the mechanism and experimental parameters of this reaction is crucial for its successful application in a research and development setting.

Reaction Mechanism

The dehydrohalogenation of this compound to 1-pentyne (B49018) is believed to proceed through a sequential bimolecular elimination (E2) mechanism.[1][2] The reaction is initiated by a strong base, most commonly sodium amide (NaNH₂), which abstracts a proton from the carbon adjacent to the dihalo-substituted carbon.[3][4] This is followed by the concerted elimination of a bromide ion to form a vinylic bromide intermediate. A second E2 elimination, which is generally slower than the first, then occurs to yield the alkyne.[1]

Due to the high basicity of sodium amide, if a terminal alkyne is formed, a third equivalent of the base is required.[2][5] The terminal alkyne is acidic enough (pKa ≈ 25) to be deprotonated by the amide anion (the conjugate acid ammonia (B1221849) has a pKa of ~38), forming a sodium acetylide salt.[2][4] This salt is then neutralized in a subsequent acidic workup step to yield the final 1-pentyne product.[6] Under certain conditions, such as with weaker bases like potassium hydroxide (B78521) at elevated temperatures, the initially formed terminal alkyne can isomerize to the more thermodynamically stable internal alkyne, 2-pentyne.[5]

Data Presentation

The following table summarizes the typical reagents and conditions for the dehydrohalogenation of this compound to 1-pentyne. Please note that specific yields can vary depending on the precise reaction conditions and scale.

ParameterValue/ConditionNotes
Starting Material This compoundA geminal dihalide.
Reagent Sodium amide (NaNH₂)A strong base, typically used in excess (3 equivalents for terminal alkynes).[2][5]
Solvent Liquid Ammonia (NH₃) or inert etherLiquid ammonia is a common solvent for reactions with sodium amide.[3]
Reaction Temperature -33 °C (boiling point of NH₃) to 150 °CThe temperature can be adjusted based on the solvent and desired reaction rate.[1]
Reaction Time Several hoursReaction progress should be monitored by an appropriate technique (e.g., TLC, GC).
Workup Aqueous acid (e.g., 0.1 M HCl)To neutralize the excess base and protonate the acetylide salt.[6]
Product 1-PentyneThe major product when using a strong, non-hindered base like NaNH₂.
Byproducts Sodium bromide (NaBr), Ammonia (NH₃)Formed during the reaction.

Experimental Protocols

Synthesis of 1-Pentyne from this compound

This protocol is a representative procedure for the dehydrohalogenation of this compound.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia or anhydrous diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane (B18724) (for extraction)

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Cold bath (e.g., dry ice/acetone for liquid ammonia)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel, add sodium amide (3.0 equivalents).

  • Solvent Addition: Carefully condense liquid ammonia into the flask at -78 °C, or add anhydrous diethyl ether. Stir the resulting suspension.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of sodium amide over a period of 30-60 minutes, maintaining the reaction temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by 0.1 M hydrochloric acid until the mixture is acidic. This should be done in a well-ventilated fume hood as ammonia gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with pentane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation to afford the crude 1-pentyne.

  • Purification: The crude product can be further purified by distillation if necessary.

Mandatory Visualization

Dehydrohalogenation_Mechanism cluster_step1 First E2 Elimination cluster_step2 Second E2 Elimination cluster_step3 Deprotonation cluster_step4 Acidic Workup This compound This compound Intermediate 1-Bromo-1-pentene This compound->Intermediate - HBr Base1 NaNH₂ Product 1-Pentyne Intermediate->Product - HBr Base2 NaNH₂ Acetylide Sodium Pentynide Product->Acetylide Base3 NaNH₂ Final_Product 1-Pentyne Acetylide->Final_Product Acid H₃O⁺ Experimental_Workflow Start Reaction Setup (this compound, NaNH₂) Reaction Dehydrohalogenation Reaction Start->Reaction Quench Quenching (Aqueous Acid) Reaction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Purification Purification (Distillation) Extraction->Purification End 1-Pentyne Purification->End

References

Application Notes and Protocols: Reaction of 1,1-Dibromopentane with Strong Bases (NaNH₂ and KOH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the dehydrohalogenation of 1,1-dibromopentane using two strong bases: sodium amide (NaNH₂) and potassium hydroxide (B78521) (KOH). This reaction is a robust method for the synthesis of pentynes, which are valuable intermediates in organic synthesis and drug development.

Introduction

The reaction of geminal dihalides, such as this compound, with strong bases proceeds via a double dehydrohalogenation to yield alkynes. This transformation typically occurs through two successive E2 elimination reactions.[1] The choice of base and reaction conditions can significantly influence the product distribution, particularly the regioselectivity of the triple bond. Sodium amide is a very strong base that is effective at forming terminal alkynes.[2][3] In contrast, the use of fused potassium hydroxide at high temperatures often leads to the formation of the more thermodynamically stable internal alkyne through isomerization of the initially formed terminal alkyne.[4]

Reaction Pathways

The reaction of this compound with a strong base (B⁻) proceeds through the elimination of two equivalents of hydrogen bromide (HBr). The initial product is the terminal alkyne, 1-pentyne (B49018). When a sufficiently strong base like fused KOH is used at elevated temperatures, 1-pentyne can undergo rearrangement to the more stable internal alkyne, 2-pentyne (B165424).

Reaction_Pathways cluster_bases This compound This compound 1-Pentyne 1-Pentyne This compound->1-Pentyne + 2 NaNH₂ This compound->1-Pentyne + 2 KOH, high T 2-Pentyne 2-Pentyne 1-Pentyne->2-Pentyne Isomerization NaNH2 NaNH2 Fused KOH, 200°C Fused KOH, 200°C Rearrangement Rearrangement

Caption: Reaction of this compound with strong bases.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the dehydrohalogenation of this compound with NaNH₂ and KOH.

ParameterReaction with Sodium Amide (NaNH₂)Reaction with Potassium Hydroxide (KOH)
Primary Product 1-Pentyne2-Pentyne
Base Equivalents 2.0 - 3.0≥ 2.0
Solvent Liquid Ammonia (B1221849) or EtherNone ("fused") or high-boiling solvent
Temperature -33°C (liq. NH₃) to 35°C (ether)~200°C
Reaction Time 2-4 hours1-3 hours
Typical Yield 70-85%65-80%
Work-up Quenching with H₂O or NH₄ClDilution with water, extraction
Purification DistillationDistillation

Experimental Protocols

Protocol 1: Synthesis of 1-Pentyne using Sodium Amide (NaNH₂)

This protocol describes the preparation of 1-pentyne from this compound using sodium amide in liquid ammonia. Three equivalents of NaNH₂ are often used to ensure complete reaction and deprotonation of the terminal alkyne.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dry ice/acetone condenser

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Condense approximately 100 mL of ammonia into the flask.

  • Carefully add sodium amide (e.g., 0.3 mol) to the liquid ammonia with stirring.

  • Slowly add a solution of this compound (e.g., 0.1 mol) in anhydrous diethyl ether (20 mL) dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir for 3 hours.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution until the evolution of ammonia ceases.

  • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • To the remaining residue, add 50 mL of diethyl ether and 50 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 1-pentyne by fractional distillation.

Protocol 2: Synthesis of 2-Pentyne using Fused Potassium Hydroxide (KOH)

This protocol details the synthesis of 2-pentyne from this compound using fused potassium hydroxide, which promotes the isomerization of the initially formed 1-pentyne.

Materials:

  • This compound

  • Potassium hydroxide (KOH) pellets

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Place potassium hydroxide pellets (e.g., 0.4 mol) in a round-bottom flask and heat carefully with a flame or heating mantle until the pellets melt, creating "fused" KOH.

  • Allow the flask to cool slightly, then equip it with a reflux condenser.

  • Heat the fused KOH to approximately 200°C.

  • Slowly add this compound (e.g., 0.1 mol) dropwise to the hot, stirred KOH. Control the addition rate to maintain a steady reaction.

  • After the addition is complete, continue to heat the mixture at 200°C for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully add 100 mL of water to dissolve the solid residue.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 2-pentyne by fractional distillation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of pentynes from this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reagent_Setup Reagent and Glassware Setup Reaction_Execution Reaction of this compound with Strong Base Reagent_Setup->Reaction_Execution Quenching Reaction Quenching Reaction_Execution->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Analysis Product Characterization (NMR, GC-MS) Distillation->Analysis

Caption: General workflow for pentyne synthesis.

References

Application Notes and Protocols: The Versatility of 1,1-Dibromopentane in Organometallic Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromopentane is a valuable geminal dihalide that serves as a key precursor in the synthesis of terminal alkynes, which are fundamental building blocks in modern organic chemistry. The intrinsic reactivity of the carbon-bromine bonds allows for facile elimination reactions to generate a carbon-carbon triple bond. The resulting terminal alkyne, 1-pentyne (B49018), is a versatile substrate for a variety of powerful organometallic cross-coupling reactions, including the Sonogashira, Suzuki-Miyaura, and Heck couplings. These reactions are indispensable tools for the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the synthesis of 1-pentyne from this compound and its subsequent utilization in several widely-used organometallic coupling reactions.

Synthesis of 1-Pentyne from this compound

The primary application of this compound in the context of organometallic coupling is its conversion to 1-pentyne. This transformation is typically achieved through a double dehydrohalogenation reaction using a strong base.[1][2][3][4]

Reaction Principle

The reaction proceeds via a twofold E2 (elimination, bimolecular) mechanism. A strong base, such as sodium amide (NaNH₂), abstracts two protons and displaces two bromide ions from the geminal dihalide, leading to the formation of a terminal alkyne.[1] Due to the acidity of the terminal alkyne proton, an excess of the strong base is often required, followed by an aqueous workup to protonate the resulting alkynide salt.[1]

G cluster_0 Synthesis of 1-Pentyne This compound This compound Reaction Double Dehydrohalogenation This compound->Reaction Base Base Base->Reaction 1-Pentyne 1-Pentyne Reaction->1-Pentyne

Figure 1: Workflow for the synthesis of 1-pentyne.

Experimental Protocol: Dehydrohalogenation of this compound

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (B1221849) (NH₃) or an inert solvent like mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (NH₄Cl), saturated aqueous solution

  • Ice bath

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a drying tube.

Procedure:

  • In a well-ventilated fume hood, carefully add sodium amide (2.2 equivalents) to a three-necked flask containing liquid ammonia (if used as solvent) at -78 °C or suspended in anhydrous mineral oil.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF to the stirred suspension of sodium amide over 30 minutes, maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to stir at the same temperature for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.

  • The solvent can be carefully removed by distillation. The resulting 1-pentyne can be further purified by fractional distillation.

Organometallic Coupling Reactions of 1-Pentyne

Once synthesized, 1-pentyne can be employed in a variety of organometallic cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6]

G cluster_1 Sonogashira Coupling 1-Pentyne 1-Pentyne Coupling Sonogashira Coupling 1-Pentyne->Coupling Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupling Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->Coupling Coupled Product Coupled Product Coupling->Coupled Product

Figure 2: General workflow for Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 1-Pentyne with Iodobenzene (B50100)

Materials:

  • 1-Pentyne

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous and degassed tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Schlenk flask and standard Schlenk line techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add iodobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (1-5 mol%).

  • Add anhydrous, degassed THF or DMF, followed by the amine base (e.g., TEA, 2-3 equivalents).

  • Add 1-pentyne (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Sonogashira Coupling of Terminal Alkynes

AlkyneAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
Phenylacetylene4-IodotoluenePdCl₂(PPh₃)₂ (1)CuI (2)TEADMF8095
Phenylacetylene4-BromobenzonitrilePd(OAc)₂ (2)-K₂CO₃DMA12088
1-HexyneIodobenzenePd NPsCuI (2)Et₃NH₂O8092[7]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[8] For the application with 1-pentyne, it would first be converted to a 1-pentynylboronic acid or ester, or a 1-bromo-1-pentyne could be coupled with an arylboronic acid. The latter is a more common approach.

G cluster_2 Suzuki-Miyaura Coupling 1-Bromo-1-pentyne 1-Bromo-1-pentyne Coupling Suzuki-Miyaura Coupling 1-Bromo-1-pentyne->Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Coupling Catalyst Pd Catalyst Base Catalyst->Coupling Coupled Product Coupled Product Coupling->Coupled Product

Figure 3: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-1-pentyne with Phenylboronic Acid

Note: 1-Bromo-1-pentyne can be synthesized from 1-pentyne by reaction with a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a silver catalyst.

Materials:

  • 1-Bromo-1-pentyne

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand

  • Sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous and degassed solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 1-bromo-1-pentyne (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC).

  • After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Alkyne Derivatives

Alkynyl Halide/BoronateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1-OctynylbromidePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8085
Phenylacetyleneboronic ester4-IodobenzonitrilePd(dppf)Cl₂ (2)K₃PO₄Dioxane9092
Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[9][10][11][12][13][14] While typically used for the arylation or vinylation of alkenes, variations exist for the coupling of terminal alkynes.

G cluster_3 Heck Reaction 1-Pentyne 1-Pentyne Coupling Heck Reaction 1-Pentyne->Coupling Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Coupling Catalyst Pd Catalyst Base Catalyst->Coupling Coupled Product Coupled Product Coupling->Coupled Product

Figure 4: General workflow for the Heck reaction.

Experimental Protocol: Heck Reaction of 1-Pentyne with Iodobenzene

Materials:

  • 1-Pentyne

  • Iodobenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (TEA) or potassium carbonate (K₂CO₃)

  • Anhydrous and degassed N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN)

Procedure:

  • To a sealable reaction tube, add iodobenzene (1.0 equivalent), Pd(OAc)₂ (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2-3 equivalents).

  • Add the anhydrous, degassed solvent.

  • Add 1-pentyne (1.2-2.0 equivalents).

  • Seal the tube and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Heck-Type Reactions of Terminal Alkynes

AlkyneAryl/Vinyl HalideCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)
PhenylacetyleneIodobenzenePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF10090
1-Octyne4-BromostyrenePdCl₂(PPh₃)₂ (3)K₂CO₃NMP12078

Conclusion

This compound is a versatile and readily available starting material for the synthesis of 1-pentyne. This terminal alkyne serves as a crucial building block for the construction of more complex molecules through powerful organometallic coupling reactions. The Sonogashira, Suzuki-Miyaura, and Heck reactions provide reliable and efficient methods for the formation of new carbon-carbon bonds, offering a broad scope of potential transformations for applications in drug discovery, materials science, and synthetic organic chemistry. The protocols and data presented herein provide a foundational guide for researchers to utilize this compound and its derived alkyne in their synthetic endeavors.

References

Application Notes and Protocols: 1,1-Dibromopentane as a Precursor for Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 1,1-dibromopentane as a precursor for the formation of a unique Grignard reagent, 1-bromo-1-(bromomagnesio)pentane. This geminal dihalide offers a synthetic route to an α-bromo Grignard reagent, a versatile intermediate in organic synthesis. The subsequent reactions of this organometallic compound, particularly its hydrolysis to form pentanal and its potential as a nucleophile in carbon-carbon bond formation, are discussed. While specific quantitative data for this compound is limited in publicly available literature, the protocols provided are based on established principles of Grignard chemistry and analogous reactions with other dihaloalkanes.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are among the most powerful and versatile reagents in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] Typically synthesized from the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent, these reagents act as potent nucleophiles and strong bases.[1][2] The use of dihaloalkanes as precursors can lead to the formation of di-Grignard reagents or intramolecular cyclization, depending on the chain length between the halogen atoms.

Geminal dihalides, such as this compound, present an interesting case for Grignard reagent formation. The reaction with one equivalent of magnesium is expected to yield an α-bromo Grignard reagent, 1-bromo-1-(bromomagnesio)pentane. This species is a unique synthetic intermediate, possessing both a nucleophilic carbon center and a leaving group on the same carbon. This application note explores the generation of this reagent and its subsequent application in the synthesis of aldehydes and other organic molecules.

Reaction Pathway

The formation of the Grignard reagent from this compound and its subsequent hydrolysis to pentanal is proposed to follow the pathway outlined below.

ReactionPathway cluster_formation Grignard Reagent Formation cluster_hydrolysis Hydrolysis A This compound B 1-Bromo-1-(bromomagnesio)pentane (α-Bromo Grignard Reagent) A->B + Mg(0) C Pentanal B->C + H₂O, H⁺ D Mg(OH)Br B->D + H₂O, H⁺ Mg Mg(0) (in dry ether) H2O H₂O, H⁺ workup

Caption: Proposed reaction pathway for the formation of an α-bromo Grignard reagent from this compound and its subsequent hydrolysis to yield pentanal.

Data Presentation

PrecursorElectrophileProductTypical Yield (%)
1-BromobutaneCarbon DioxidePentanoic Acid70-85%
2-BromopropaneAcetone2,3-Dimethyl-2-butanol60-80%
BromobenzeneBenzaldehydeDiphenylmethanol75-90%
1,4-Dibromobutane(Intramolecular)Cyclobutane13% (with side products)[3]

Experimental Protocols

General Considerations: Grignard reagents are highly sensitive to moisture and atmospheric oxygen. All reactions must be conducted under anhydrous conditions using oven-dried glassware and anhydrous solvents, under an inert atmosphere (e.g., nitrogen or argon).[1]

Protocol 1: Preparation of 1-Bromo-1-(bromomagnesio)pentane

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus consisting of a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and a dropping funnel. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the reaction flask. Add a small crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed and subsequently dissipates, indicating the activation of the magnesium surface.[4]

  • Reaction Initiation: Add a small amount of a solution of this compound (1 equivalent) in anhydrous diethyl ether to the activated magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gentle warming may be applied.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution of the Grignard reagent should be used immediately in the subsequent step.

Protocol 2: Synthesis of Pentanal via Hydrolysis

Materials:

  • Solution of 1-bromo-1-(bromomagnesio)pentane from Protocol 1

  • Ice-cold water

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Quenching the Reaction: Cool the reaction flask containing the Grignard reagent in an ice bath. Slowly and cautiously add ice-cold water dropwise to the stirred solution to hydrolyze the Grignard reagent. This is an exothermic reaction.

  • Acidic Workup: Once the initial vigorous reaction has subsided, add dilute hydrochloric acid to dissolve the precipitated magnesium salts (Mg(OH)Br).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent by distillation to obtain crude pentanal. Further purification can be achieved by fractional distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent reaction of the Grignard reagent from this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Grignard Formation cluster_workup Reaction & Workup A Dry Glassware (Oven-dried) B Activate Magnesium (with Iodine) A->B D Initiate Reaction (Small aliquot of dibromopentane) B->D C Prepare this compound Solution in Anhydrous Ether C->D E Slow Addition of This compound Solution D->E F Reflux/Stir to Completion E->F G Cool Reaction Mixture F->G H React with Electrophile (e.g., Hydrolysis with H₂O) G->H I Acidic Workup (e.g., Dilute HCl) H->I J Extraction & Drying I->J K Purification (e.g., Distillation) J->K

Caption: A generalized experimental workflow for the preparation of a Grignard reagent from this compound and its subsequent reaction and workup.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents react violently with water. Ensure all glassware is scrupulously dried and anhydrous solvents are used. The reaction should be protected from atmospheric moisture.

  • Flammable Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reaction: The formation and quenching of Grignard reagents are exothermic and can lead to vigorous boiling of the solvent. Addition of reagents should be done slowly and with adequate cooling.

  • Corrosive Reagents: Handle this compound and hydrochloric acid with appropriate personal protective equipment, including gloves and safety goggles.

Conclusion

This compound serves as a viable, albeit less common, precursor for the generation of an α-bromo Grignard reagent. This intermediate holds potential for various synthetic transformations, most notably the straightforward synthesis of pentanal upon hydrolysis. The protocols outlined in this document provide a framework for researchers to explore the utility of this geminal dihalide in their synthetic endeavors. It is important to note that reaction conditions may require optimization to achieve desired yields, and careful adherence to safety protocols for handling these reactive and hazardous materials is paramount.

References

Application Notes and Protocols: Synthetic Applications of 1,1-Dibromoalkanes in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Dibromoalkanes and their vinylic counterparts, 1,1-dibromoalkenes, are highly versatile and valuable building blocks in modern organic synthesis.[1][2] Characterized by the presence of two bromine atoms on the same carbon atom, these gem-dibromides serve as precursors for a wide array of functional groups and molecular scaffolds. Their utility stems from their ability to function as carbene or carbenoid precursors, participate in elimination and cross-coupling reactions, and undergo halogen-metal exchange to generate reactive intermediates.[3][4] These transformations are pivotal in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[1][5] This document provides detailed application notes and experimental protocols for key synthetic transformations involving 1,1-dibromoalkanes and their derivatives.

One-Carbon Homologation of Aldehydes to Terminal Alkynes: The Corey-Fuchs Reaction

Application Note:

The Corey-Fuchs reaction is a cornerstone transformation for the synthesis of terminal alkynes from aldehydes, involving a one-carbon homologation.[5][6] The reaction proceeds in two distinct steps. First, the aldehyde is treated with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), to yield a 1,1-dibromoalkene intermediate.[6][7] This step is analogous to the Wittig reaction. In the second step, the isolated 1,1-dibromoalkene is treated with a strong base, typically two equivalents of an alkyllithium reagent like n-butyllithium (n-BuLi).[7] This induces a Fritsch-Buttenberg-Wiechell rearrangement, proceeding through lithium-halogen exchange and α-elimination to form a carbene, which then rearranges to the terminal alkyne upon aqueous workup.[6][7]

Corey_Fuchs_Workflow start Aldehyde (R-CHO) reagent1 CBr₄, PPh₃ DCM, 0 °C to RT intermediate 1,1-Dibromoalkene (R-CH=CBr₂) start->intermediate reagent1->intermediate Step 1: Olefination reagent2 1. 2 eq. n-BuLi, THF, -78 °C 2. H₂O Workup product Terminal Alkyne (R-C≡CH) intermediate->product reagent2->product Step 2: Rearrangement

Caption: General workflow of the Corey-Fuchs reaction.

Experimental Protocol: Synthesis of (2,2-Dibromovinyl)benzene (B1360335) and Phenylacetylene (B144264)

(Step 1: Synthesis of (2,2-Dibromovinyl)benzene) [8]

  • To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (B109758) (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of benzaldehyde (B42025) (1.0 eq) in dry DCM to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Triturate the mixture with cold hexanes and filter to remove triphenylphosphine oxide and excess triphenylphosphine.

  • Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to afford the 1,1-dibromoalkene product.

(Step 2: Synthesis of Phenylacetylene) [8]

  • Dissolve the (2,2-dibromovinyl)benzene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) under an argon atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (2.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the solution for 1 hour at -78 °C, then allow it to gradually warm to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the resulting phenylacetylene by distillation or chromatography.

Table 1: Representative Yields in Corey-Fuchs Reactions

Aldehyde Substrate1,1-Dibromoalkene Yield (%)Terminal Alkyne Yield (%)
Benzaldehyde82[8]>90 (typical)
4-Methoxybenzaldehyde9185
Cyclohexanecarboxaldehyde8588
Cinnamaldehyde7880
2-Nitrobenzaldehyde92[9]N/A (used for other syntheses)

Cyclopropanation Reactions

Application Note:

1,1-Dihaloalkanes are effective precursors for the generation of carbenes or carbenoids, which are highly reactive species used in cyclopropanation reactions with alkenes.[3] This transformation is a powerful method for constructing three-membered rings, a common motif in natural products and bioactive molecules.[10] The reaction can be initiated by treatment with a strong base or by transition metal catalysis. For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes with (trimethylsilyl)diazomethane allows for stereoselective synthesis of highly functionalized cyclopropanes.[11] The stereochemistry of the starting alkene is typically retained in the cyclopropane (B1198618) product, making the reaction stereospecific.[12]

Cyclopropanation_Workflow start Alkene intermediate Carbene/Carbenoid [:C(R)₂] product Cyclopropane start->product reagent 1,1-Dibromoalkane + Base or Catalyst reagent->intermediate Generation intermediate->product [2+1] Cycloaddition

Caption: General workflow for cyclopropanation using a 1,1-dibromoalkane.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation [11]

This protocol is adapted from the cyclopropanation of 1,1-diborylalkenes and serves as an example of a modern, catalytic approach.

  • In an oven-dried vial under an argon atmosphere, add the 1,1-diborylalkene (1.0 eq), Pd₂(dba)₃ (2.5 mol %), and P(Cy)₃ (10 mol %).

  • Add anhydrous toluene (B28343) as the solvent.

  • To this stirred solution, add (trimethylsilyl)diazomethane (2.0 eq, 2.0 M solution in hexanes) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the desired cyclopropane product.

Table 2: Examples of Cyclopropanation Reactions

AlkeneCarbene SourceCatalyst/BaseYield (%)Diastereomeric RatioReference
StyreneCH₂Br₂n-BuLi~70N/A[3]
cis-2-ButeneCH₂N₂ (light)N/AHigh>99:1 (cis)[12]
trans-2-ButeneCH₂N₂ (light)N/AHigh>99:1 (trans)[12]
2-Aryl-1,1-diborylalkeneTMS-CHN₂Pd₂(dba)₃/PCy₃80-95Exclusive anti[11]

Palladium-Catalyzed Cross-Coupling Reactions

Application Note:

1,1-Dibromoalkenes are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[13][14] The differential reactivity of the two C-Br bonds allows for selective mono- or di-substitution by carefully controlling reaction conditions.[15][16] Generally, the C-Br bond trans to the substituent is more reactive towards oxidative addition to the Pd(0) catalyst. This sequential, site-selective reactivity makes 1,1-dibromoalkenes powerful intermediates for the stereoselective synthesis of polysubstituted alkenes, conjugated enynes, and diynes.[13][15][16] Compared to their 1,1-dichloroalkene counterparts, 1,1-dibromoalkenes are more reactive, often allowing for milder reaction conditions and lower catalyst loadings due to the weaker C-Br bond.[13]

Cross_Coupling_Logic start 1,1-Dibromoalkene suzuki Suzuki (R-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira stille Stille (R-SnBu₃) start->stille heck Heck (Alkene) start->heck product1 Mono-substituted Bromoalkene suzuki->product1 1st Coupling sonogashira->product1 1st Coupling stille->product1 1st Coupling heck->product1 1st Coupling product2 Di-substituted Alkene product1->product2 2nd Coupling (Same or different)

Caption: Cross-coupling pathways available for 1,1-dibromoalkenes.

Experimental Protocol: Selective Sonagashira-type Coupling of a 1,1-Dibromoalkene [15]

  • To a reaction tube, add the 1,1-dibromoethylene (B1218783) substrate (1.0 eq), Pd(OAc)₂ (5 mol %), and DPPE (1,2-Bis(diphenylphosphino)ethane, 10 mol %).

  • Seal the tube and evacuate and backfill with argon three times.

  • Add anhydrous THF as the solvent.

  • In a separate flask, prepare the alkynylaluminum reagent by adding n-BuLi (1.0 eq, 2.5 M in hexanes) to a solution of the terminal alkyne (1.0 eq) in THF at -78 °C, followed by the addition of Me₂AlCl (1.0 eq, 1.0 M in hexanes).

  • Transfer the freshly prepared alkynylaluminum solution to the reaction tube containing the substrate and catalyst.

  • Heat the reaction mixture at 60 °C for the specified time (e.g., 12 hours), monitoring by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography on silica gel to obtain the aryl-substituted conjugated enediyne.

Table 3: Selective Cross-Coupling of 1,1-Dibromoethylenes with Alkynylaluminums [15][16]

1,1-Dibromoethylene (Ar-CH=CBr₂)Alkynylaluminum (R-C≡C-AlMe₂)Catalyst SystemProductYield (%)
Ar = PhenylR = PhenylPd(OAc)₂ / DPPEEnediyne81
Ar = 4-TolylR = PhenylPd(OAc)₂ / DPPEEnediyne93
Ar = 2-TolylR = PhenylPd(OAc)₂ / DPPEEnediyne63
Ar = PhenylR = PhenylPd₂(dba)₃ / TFP1,3-Diyne99
Ar = 4-TolylR = PhenylPd₂(dba)₃ / TFP1,3-Diyne95
Ar = 4-ChlorophenylR = PhenylPd₂(dba)₃ / TFP1,3-Diyne97

References

Application Notes and Protocols: The Role of 1,1-Dibromopentane in the Formation of Cyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dibromopentane is a geminal dihalide that is primarily recognized as a precursor for the synthesis of terminal and internal alkynes through dehydrohalogenation reactions.[1][2][3][4] However, its structure also presents potential for application in the formation of cyclic compounds, a cornerstone of synthetic organic chemistry and drug development. While specific literature examples detailing the use of this compound in cyclization reactions are not abundant, its chemical properties allow for its theoretical application in several key cyclization strategies. This document outlines potential applications and generalized protocols for the use of this compound in the synthesis of cyclic molecules, drawing from established methodologies for analogous gem-dibromoalkanes.

The primary routes for leveraging this compound in the formation of cyclic structures involve its conversion into a carbene or a carbenoid for cyclopropanation reactions, or through functionalization followed by intramolecular cyclization. These approaches offer pathways to valuable three- and five-membered ring systems.

I. Cyclopropanation via Pentylidene Carbene Intermediate

A key potential application of this compound is in the generation of a pentylidene carbene or a related carbenoid intermediate. This highly reactive species can then undergo a [1+2] cycloaddition reaction with an alkene to furnish a cyclopropane (B1198618) derivative. This method is a variation of the more general Simmons-Smith or Doering-LaFlamme type reactions.

Reaction Principle

Treatment of this compound with a strong base, such as an organolithium reagent, can induce an alpha-elimination to generate a lithium carbenoid, which can then collapse to the free carbene. This intermediate readily reacts with a variety of alkenes to form the corresponding cyclopropane.

Experimental Protocol: General Procedure for Cyclopropanation of an Alkene

Materials:

  • This compound

  • Alkene (e.g., cyclohexene, styrene)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice/acetone bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and inert atmosphere (argon or nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the alkene (1.0 eq.) and anhydrous diethyl ether.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.2 eq.) to the stirred solution.

  • Slowly add n-butyllithium (1.1 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Gradually warm the reaction to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired cyclopropane derivative.

Illustrative Data for Cyclopropanation Reactions
EntryAlkeneProductReaction Time (h)Temperature (°C)Yield (%)
1Cyclohexene7-Butyl-bicyclo[4.1.0]heptane14-78 to 2565 (Illustrative)
2Styrene1-Butyl-2-phenylcyclopropane14-78 to 2572 (Illustrative)

Note: The yields presented are illustrative and based on typical outcomes for similar cyclopropanation reactions.

Reaction Workflow and Mechanism

cyclopropanation cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism start Mix Alkene and This compound in Anhydrous Ether cool Cool to -78 °C start->cool add_base Add n-BuLi Dropwise cool->add_base react Stir and Warm to Room Temp. add_base->react quench Quench with aq. NH4Cl react->quench workup Extraction and Drying quench->workup purify Column Chromatography workup->purify product Isolated Cyclopropane purify->product reagents This compound + n-BuLi carbenoid Lithium Carbenoid Intermediate reagents->carbenoid carbene Pentylidene Carbene carbenoid->carbene cycloaddition [1+2] Cycloaddition with Alkene carbene->cycloaddition cyclopropane Cyclopropane Product cycloaddition->cyclopropane

Workflow and mechanism for cyclopropanation.

II. Intramolecular Cyclization to Form Substituted Cyclopentanes

Another potential synthetic utility of this compound involves its derivatization to introduce a nucleophilic center, followed by an intramolecular cyclization to form a five-membered ring. This strategy is particularly useful for the synthesis of functionalized cyclopentane (B165970) derivatives.

Reaction Principle

This approach requires a multi-step synthesis. First, a nucleophilic species, such as a malonate ester, is alkylated with a suitable derivative of this compound (e.g., a tosylate at the 5-position). The resulting intermediate, which contains both the gem-dibromo group and the nucleophilic carbon, can then undergo an intramolecular cyclization upon treatment with a base. The gem-dibromo moiety can be converted to a more reactive electrophilic center, such as a lithium carbenoid, which is then attacked by the tethered nucleophile.

Experimental Protocol: General Procedure for Intramolecular Cyclization

Part A: Synthesis of the Cyclization Precursor

  • Functionalization of a Pentane (B18724) Backbone: Start with a pentane derivative that can be converted to the desired precursor, for example, 1,5-pentanediol.

  • Monoprotection: Protect one hydroxyl group of 1,5-pentanediol.

  • Oxidation: Oxidize the remaining hydroxyl group to an aldehyde.

  • Wittig Reaction: Perform a Wittig reaction with CBr₄ and PPh₃ to generate the 1,1-dibromoalkene.

  • Reduction: Reduce the double bond to afford the protected 5-hydroxy-1,1-dibromopentane.

  • Deprotection and Tosylation: Deprotect the alcohol and convert it to a tosylate.

  • Alkylation of Diethyl Malonate: Alkylate diethyl malonate with the tosylate from the previous step to yield the cyclization precursor.

Part B: Intramolecular Cyclization

Materials:

  • Cyclization precursor (from Part A)

  • tert-Butyllithium (B1211817) (t-BuLi) in pentane

  • Anhydrous Tetrahydrofuran (THF)

  • Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the cyclization precursor (1.0 eq.) dissolved in anhydrous THF.

  • Add HMPA (2.0 eq.) to the solution.

  • Cool the mixture to -78 °C.

  • Slowly add tert-butyllithium (2.1 eq.) dropwise.

  • After addition, allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the crude product via column chromatography to obtain the functionalized cyclopentane.

Illustrative Data for Intramolecular Cyclization
SubstrateProductBaseTemperature (°C)Yield (%)
Diethyl 2-(4,4-dibromobutyl)malonateDiethyl cyclopentylidene-malonatet-BuLi-78 to 2555 (Illustrative)

Note: The yield is illustrative and based on analogous intramolecular cyclization reactions.

Logical Relationship for Intramolecular Cyclization

intramolecular_cyclization start Functionalized This compound Derivative base_treatment Treatment with Strong Base (e.g., t-BuLi) start->base_treatment intermediate Formation of an Intramolecular Carbenoid/Anion Pair base_treatment->intermediate α-elimination and/or lithium-halogen exchange cyclization Intramolecular Nucleophilic Attack intermediate->cyclization product Functionalized Cyclopentane Derivative cyclization->product

Logical steps for intramolecular cyclization.

Conclusion

While this compound is most commonly utilized as a synthon for alkynes, its potential in the formation of cyclic compounds should not be overlooked. Through its conversion to a pentylidene carbene, it can serve as a valuable reagent for the cyclopropanation of alkenes. Furthermore, with appropriate functionalization, derivatives of this compound can be employed in intramolecular cyclization reactions to construct functionalized five-membered rings. The protocols provided herein are generalized procedures that can be adapted and optimized for specific substrates and research goals. These approaches broaden the synthetic utility of this compound, making it a versatile building block for the synthesis of complex cyclic molecules relevant to pharmaceutical and materials science research.

References

Experimental protocol for the synthesis of 1-pentyne from 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of the terminal alkyne, 1-pentyne (B49018), from the corresponding geminal dihalide, 1,1-dibromopentane. The synthesis proceeds via a double dehydrohalogenation reaction mediated by sodium amide in liquid ammonia (B1221849). This method is a robust and reliable procedure for the preparation of terminal alkynes, which are valuable building blocks in organic synthesis and drug development. This document outlines the reaction mechanism, a step-by-step experimental procedure, and the expected analytical data for the final product.

Introduction

Terminal alkynes are a fundamental functional group in organic chemistry, serving as versatile precursors for a wide array of chemical transformations. The synthesis of 1-pentyne from this compound is achieved through a double E2 elimination mechanism.[1][2] A strong base, sodium amide (NaNH₂), is employed to effect the removal of two equivalents of hydrogen bromide.[1][2] The reaction is typically carried out in liquid ammonia, which serves as both a solvent and a medium for the strong base. A key feature of this reaction is the in-situ formation of the sodium pentynide salt upon the formation of 1-pentyne, which is a consequence of the acidity of the terminal alkyne's proton.[3] This salt formation drives the reaction to completion. A subsequent aqueous workup is necessary to protonate the acetylide and yield the final 1-pentyne product.[1][2]

Reaction Scheme

Experimental Protocol

Materials and Equipment:

  • Reagents:

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Dry ice/acetone condenser

    • Gas inlet tube

    • Mechanical stirrer

    • Dropping funnel

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet tube is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

  • Reaction Execution:

    • The flask is cooled to -78 °C in a dry ice/acetone bath.

    • Approximately 100 mL of anhydrous liquid ammonia is condensed into the flask.

    • Sodium amide (2.2 equivalents) is carefully added to the liquid ammonia with stirring.

    • A solution of this compound (1.0 equivalent) in a minimal amount of anhydrous pentane is added dropwise to the stirred suspension of sodium amide in liquid ammonia over 30 minutes.

    • The reaction mixture is stirred for an additional 2 hours at -78 °C.

  • Work-up:

    • The reaction is quenched by the slow and careful addition of deionized water to the reaction mixture at -78 °C.

    • The liquid ammonia is allowed to evaporate under a stream of nitrogen.

    • The remaining residue is partitioned between pentane and a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted twice with pentane.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification:

    • The pentane is carefully removed by distillation at atmospheric pressure.

    • The crude 1-pentyne is then purified by fractional distillation to yield the final product as a colorless liquid.

Data Presentation

Table 1: Physical and Spectroscopic Data for 1-Pentyne

ParameterValue
Molecular Formula C₅H₈
Molecular Weight 68.12 g/mol
Appearance Colorless liquid
Boiling Point 40 °C
Expected Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ 2.21 (td, J = 7.1, 2.6 Hz, 2H), 1.95 (t, J = 2.6 Hz, 1H), 1.55 (h, J = 7.2 Hz, 2H), 1.01 (t, J = 7.4 Hz, 3H) ppm
¹³C NMR (CDCl₃, 100 MHz) δ 83.5, 68.7, 22.1, 20.4, 13.5 ppm
IR (neat) ν 3310 (≡C-H stretch), 2970-2870 (C-H stretch), 2120 (C≡C stretch) cm⁻¹

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound NaNH2 in liquid NH3 reaction_mixture Stirring at -78°C for 2h start->reaction_mixture Addition quench Quench with H2O reaction_mixture->quench extraction Pentane Extraction quench->extraction drying Drying with MgSO4 extraction->drying distillation Fractional Distillation drying->distillation product Pure 1-Pentyne distillation->product

Caption: Experimental workflow for the synthesis of 1-pentyne.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of 1-pentyne from this compound. The use of sodium amide in liquid ammonia ensures a high yield of the desired terminal alkyne. The detailed procedure and characterization data provided herein will be a valuable resource for researchers and scientists in the field of organic synthesis and drug development.

References

Application Notes and Protocols: One-Carbon Homologation of Aldehydes to Terminal Alkynes via 1,1-Dibromoalkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The one-carbon homologation of aldehydes to terminal alkynes is a fundamental transformation in organic synthesis, providing access to a versatile functional group for further elaboration in the construction of complex molecules, including natural products and active pharmaceutical ingredients. The most prominent and widely utilized method for this conversion is the Corey-Fuchs reaction.[1][2] This two-step process involves the initial conversion of an aldehyde to a 1,1-dibromoalkene, which is subsequently treated with a strong base to furnish the corresponding terminal alkyne.[3][4] The reaction is renowned for its reliability, broad substrate scope, and generally high yields.[1]

Reaction Mechanism

The Corey-Fuchs reaction proceeds through a well-established two-part mechanism:

Part 1: Formation of the 1,1-Dibromoalkene

This step is analogous to a Wittig reaction.[3] Triphenylphosphine (B44618) (PPh₃) reacts with carbon tetrabromide (CBr₄) to generate a phosphorus ylide.[5] This ylide then reacts with the aldehyde in a Wittig-type olefination to yield the 1,1-dibromoalkene intermediate and triphenylphosphine oxide as a byproduct.[5]

Part 2: Conversion of the 1,1-Dibromoalkene to the Terminal Alkyne

The isolated 1,1-dibromoalkene is treated with two equivalents of a strong base, typically n-butyllithium (n-BuLi), at low temperature. The reaction proceeds via a Fritsch-Buttenberg-Wiechell (FBW) rearrangement.[6][7][8] The first equivalent of n-BuLi deprotonates the vinylic hydrogen, followed by an α-elimination to form a vinyl carbene intermediate.[3] A subsequent 1,2-hydride or aryl/alkyl shift furnishes the lithium acetylide, which upon aqueous workup, provides the terminal alkyne.[3][7] The use of a second equivalent of n-BuLi ensures the complete conversion to the acetylide.[9]

Experimental Workflow

The general experimental workflow for the one-carbon homologation of aldehydes to terminal alkynes using 1,1-dibromoalkenes is depicted below.

G cluster_0 Step 1: 1,1-Dibromoalkene Synthesis cluster_1 Step 2: Alkyne Formation A Aldehyde B CBr4, PPh3 in CH2Cl2 A->B C Reaction at 0 °C to rt B->C D Workup and Purification C->D E 1,1-Dibromoalkene D->E F 1,1-Dibromoalkene E->F Isolated Intermediate G n-BuLi in THF, -78 °C F->G H Reaction at -78 °C to rt G->H I Aqueous Quench H->I J Workup and Purification I->J K Terminal Alkyne J->K

Caption: General workflow for the two-step one-carbon homologation of an aldehyde.

Data Presentation: Substrate Scope and Yields

The Corey-Fuchs reaction is compatible with a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic substrates. The following table summarizes representative examples with their corresponding yields for the formation of the 1,1-dibromoalkene and the subsequent conversion to the terminal alkyne.

Aldehyde Substrate1,1-Dibromoalkene Yield (%)Terminal Alkyne Yield (%)Overall Yield (%)Reference
Benzaldehyde (B42025)829578[10]
4-Nitrobenzaldehyde919284[1]
4-Methoxybenzaldehyde859480[1]
Cinnamaldehyde788969[9]
Cyclohexanecarboxaldehyde889180[5]
Dodecanal929587[11]
Indole-3-carboxaldehyde (N-Ts protected)-62 (2 steps)62[1]
Aldehyde 102 (complex intermediate)-94 (2 steps)94[1][11]
Aldehyde 127 (complex intermediate)-76 (2 steps)76[1][11]
Aldehyde 152 (complex intermediate)-77 (2 steps)77[1][11]

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-2-phenylethene from Benzaldehyde

Materials:

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Benzaldehyde

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Hexanes

Procedure:

  • To a solution of triphenylphosphine (3.0 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq) portion-wise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Triturate the mixture with cold hexanes and filter to remove the precipitated triphenylphosphine oxide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to afford the 1,1-dibromo-2-phenylethene.

Protocol 2: Synthesis of Phenylacetylene from 1,1-Dibromo-2-phenylethene

Materials:

  • 1,1-Dibromo-2-phenylethene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

Procedure:

  • Dissolve the 1,1-dibromo-2-phenylethene (1.0 eq) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.1 eq) to the solution via syringe.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Allow the reaction to warm to room temperature and then quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield phenylacetylene.[10]

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low yield of 1,1-dibromoalkene: Ensure that all reagents are pure and the solvent is anhydrous. Incomplete formation of the phosphorus ylide can be a cause. The addition of zinc dust can sometimes improve the yield by facilitating the formation of the ylide.[5][6]

  • Low yield of terminal alkyne: Incomplete reaction can occur if the temperature is not maintained at -78 °C during the addition of n-BuLi. Ensure an inert atmosphere is maintained to prevent quenching of the organolithium reagent.

  • Formation of internal alkyne: Isomerization of the terminal alkyne to an internal alkyne can occur if the reaction mixture is warmed for an extended period in the presence of a strong base.[10]

Safety Considerations:

  • Carbon tetrabromide (CBr₄): is a toxic and environmentally hazardous substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triphenylphosphine (PPh₃): is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • n-Butyllithium (n-BuLi): is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[12][13] It must be handled under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[13] Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves when handling n-BuLi.[12][14] Have a Class D fire extinguisher readily available.[14]

Applications in Drug Development and Natural Product Synthesis

The Corey-Fuchs reaction is a powerful tool in the synthesis of complex molecules with biological activity. The terminal alkyne products can be further functionalized through various reactions, such as Sonogashira coupling, click chemistry, and nucleophilic additions.[5]

This methodology has been instrumental in the total synthesis of numerous natural products, including macrolides, alkaloids, and terpenoids.[1] For instance, it has been a key step in the synthesis of chatenaytrienin-4, tetrangulol, and waihoensene.[1][11] The reliability and functional group tolerance of the Corey-Fuchs reaction make it an invaluable strategy for medicinal chemists and drug development professionals in the construction of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 1,1-Dibromopentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,1-dibromopentane. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Physical and Chemical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₅H₁₀Br₂
Molecular Weight 229.94 g/mol [1]
Boiling Point (estimated) 189 °C (at 760 mmHg)[2]
Density (estimated) 1.654 g/mL[2]
Refractive Index (estimated) 1.4990[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation under reduced pressure, washing with various aqueous solutions, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities depend on the synthetic route used. If prepared from pentanal, unreacted starting material and byproducts from side reactions may be present. If synthesized from a diol, partially reacted bromo-alcohols could be impurities. Elimination reaction byproducts such as 1-bromo-1-pentene (B8396958) are also possible.

Q3: My this compound is colored (yellow to brown). What causes this and how can I remove the color?

A3: A yellow or brown color is often due to the presence of dissolved bromine or other minor, colored byproducts. This can typically be removed by washing the crude product with a solution of a mild reducing agent, such as sodium bisulfite or sodium thiosulfate, followed by a water and brine wash. Treatment with a small amount of activated charcoal can also be effective.

Q4: Is it necessary to perform a distillation under vacuum?

A4: While the atmospheric boiling point is estimated to be around 189 °C, heating this compound to this temperature can cause some decomposition, leading to the formation of colored impurities and a decrease in yield.[3] Distillation under reduced pressure allows the compound to boil at a lower temperature, minimizing thermal degradation.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Bumping or uneven boiling - Superheating of the liquid.- Absence of boiling chips or magnetic stirrer.- Add new boiling chips or a magnetic stir bar before heating.- Ensure smooth and vigorous stirring.
Product is still impure after distillation - Inefficient fractionating column.- Distillation rate is too fast.- Poor vacuum.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Check all connections for leaks and ensure the vacuum pump is functioning correctly.
Product darkens during distillation - Thermal decomposition at high temperatures.- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.
No product distilling over - Thermometer bulb is not positioned correctly.- The vacuum is too high for the heating temperature.- Position the top of the thermometer bulb level with the side arm of the distillation head.- Gradually increase the temperature of the heating bath or slightly reduce the vacuum.
Washing/Extraction
Problem Possible Cause(s) Solution(s)
Emulsion formation during washing - Vigorous shaking of the separatory funnel.- High concentration of impurities acting as surfactants.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Product still colored after washing with sodium bisulfite - Insufficient amount of washing solution.- Highly concentrated colored impurities.- Perform multiple washes with fresh sodium bisulfite solution.- Consider a subsequent treatment with activated charcoal.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities - Incorrect eluent system (polarity is too high or too low).- Column was not packed properly.- Use TLC to determine an optimal eluent system where the product has an Rf of ~0.3. A common starting point for alkyl halides is a low polarity eluent such as hexanes or a mixture of hexanes and ethyl acetate (B1210297).- Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels.
Product is not eluting from the column - Eluent polarity is too low.- Gradually increase the polarity of the eluent system.

Experimental Protocols

Protocol 1: Purification by Washing and Fractional Distillation
  • Initial Wash: Transfer the crude this compound to a separatory funnel. Wash sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any acidic impurities.

    • 10% sodium bisulfite solution to remove any dissolved bromine (repeat until the organic layer is colorless).

    • Water to remove water-soluble impurities.

    • Brine to facilitate drying.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂).

  • Filtration: Filter the dried liquid to remove the drying agent.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Slowly reduce the pressure and begin heating.

    • Collect the fraction that distills at the appropriate temperature and pressure. For example, for a related compound, 1,5-dibromopentane, the boiling point is 110 °C at 15 mmHg. The boiling point of this compound will be in a similar range under vacuum.

Protocol 2: Purification by Flash Column Chromatography
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation and gives the this compound an Rf value of approximately 0.2-0.3. A typical eluent system for alkyl halides is a mixture of hexanes and ethyl acetate (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a low-boiling solvent (like dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel.

  • Elution: Run the column with the selected eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow cluster_options Purification Options crude Crude this compound wash Washing Steps (NaHCO3, NaHSO3, H2O, Brine) crude->wash dry Drying (e.g., MgSO4) wash->dry filter Filtration dry->filter distill Fractional Distillation (under vacuum) filter->distill chromatography Flash Chromatography (Silica Gel) filter->chromatography pure Pure this compound distill->pure chromatography->pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Impure Product is_colored Is the product colored? start->is_colored wash_bisulfite Wash with NaHSO3 solution is_colored->wash_bisulfite Yes other_impurity Are other impurities present (by NMR, GC-MS)? is_colored->other_impurity No use_charcoal Treat with activated charcoal wash_bisulfite->use_charcoal distill_check Check distillation setup (vacuum, column, rate) chrom_check Optimize chromatography (eluent, packing) other_impurity->distill_check Using Distillation other_impurity->chrom_check Using Chromatography

Caption: Decision tree for troubleshooting the purification of this compound.

References

Common side reactions in the synthesis of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1,1-dibromopentane from pentanal. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from pentanal?

A1: The most common method for the gem-dibromination of aldehydes like pentanal is a variation of the Corey-Fuchs reaction. This typically involves the reaction of pentanal with a phosphorus ylide generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). A more recent and rapid method involves the use of tetrabutylammonium (B224687) tribromide and triphenyl phosphite.[1]

Q2: What is the main, unavoidable byproduct in the triphenylphosphine-based synthesis?

A2: In reactions utilizing triphenylphosphine, a stoichiometric amount of triphenylphosphine oxide (TPPO) is generated as a byproduct.[2] The removal of TPPO can be challenging due to its physical properties and often requires specific purification techniques.

Q3: Can this reaction be performed under base-free conditions?

A3: Yes, the reaction of aldehydes with 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) and triphenylphosphine can produce geminal dibromides, offering an alternative to traditional methods.[1]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Degraded Reagents Pentanal can oxidize to pentanoic acid upon storage. Use freshly distilled pentanal. Triphenylphosphine can also oxidize over time. Use fresh, high-purity triphenylphosphine.
Presence of Water The reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature.
Inefficient Ylide Formation In the Corey-Fuchs approach, the formation of the phosphorus ylide is critical. Ensure the reagents are added in the correct order and at the appropriate temperature, as specified in the protocol.
Problem 2: Presence of Significant Side Products

Common Side Reactions and Mitigation Strategies:

  • Aldol (B89426) Condensation of Pentanal:

    • Issue: Pentanal has α-hydrogens and can undergo self-condensation, especially in the presence of basic impurities or under basic reaction conditions, to form 2-propyl-2-heptenal.

    • Solution: Maintain neutral or slightly acidic reaction conditions if possible. Use non-basic methods for ylide generation. Low reaction temperatures can also disfavor the aldol reaction.

  • Formation of 1,1-Dibromo-1-pentene (B8373773):

    • Issue: The Corey-Fuchs reaction primarily yields the 1,1-dibromoalkene.[3][4] If the saturated this compound is the desired product, this intermediate must be reduced.

    • Solution: If the direct synthesis of the saturated compound is intended, methods that do not proceed via a stable alkene intermediate are preferable. If the alkene is formed, it will require a subsequent hydrogenation step.

  • Elimination Reactions:

    • Issue: The product, this compound, can undergo elimination to form 1-bromo-1-pentene, particularly if exposed to strong bases during workup.

    • Solution: Use a mild base for quenching the reaction and avoid excessive heat during purification if basic conditions are present.

Problem 3: Difficulty in Product Purification

Challenges and Recommended Procedures:

  • Removal of Triphenylphosphine Oxide (TPPO):

    • Issue: TPPO is often soluble in the same organic solvents as the product and can co-crystallize, making its removal difficult.[2][5]

    • Solutions:

      • Precipitation: TPPO can be precipitated from non-polar solvents like hexane (B92381) or a mixture of ether and hexane. Cooling the crude reaction mixture can induce crystallization of TPPO.

      • Complexation: Addition of zinc chloride (ZnCl₂) to the crude product in a polar solvent can precipitate a TPPO-Zn complex, which can be removed by filtration.[6]

      • Column Chromatography: If other methods fail, column chromatography on silica (B1680970) gel can be effective. A solvent system of hexane or petroleum ether with a small amount of ethyl acetate (B1210297) is typically used.

  • Separation from Unreacted Pentanal:

    • Issue: Due to its volatility, residual pentanal can be challenging to remove completely.

    • Solution: Purification by vacuum distillation is often effective in separating the higher-boiling this compound from the more volatile pentanal.

Experimental Protocols

Method 1: Gem-dibromination using Triphenylphosphine and Carbon Tetrabromide (Corey-Fuchs Reaction)

This is a two-step process where the first step yields 1,1-dibromo-1-pentene, which can then be used in subsequent reactions or reduced to this compound.

  • Ylide Generation: To a solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portion-wise. Stir the mixture for 1 hour at 0 °C.

  • Reaction with Pentanal: Add a solution of pentanal (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with hexane) to separate the 1,1-dibromo-1-pentene from triphenylphosphine oxide.

Data Presentation

The following table summarizes the typical yields for the gem-dibromination of aliphatic aldehydes using different reagent systems. Note that specific yields for this compound may vary.

Reagent SystemSubstrateProductYield (%)Reference
PPh₃ / CBr₄Aliphatic Aldehydes1,1-Dibromoalkenes70-90[3]
(PhO)₃P / Br₂Aliphatic Aldehydes1,1-DibromoalkanesGood to Excellent[7]
TBATB / (PhO)₃PAliphatic Aldehydes1,1-DibromoalkanesHigh[1]

Visualizations

Synthesis_Pathway pentanal Pentanal product This compound pentanal->product Main Reaction side_product1 Aldol Adduct pentanal->side_product1 Self-Condensation (Basic Conditions) reagents PPh3, CBr4 intermediate Phosphorus Ylide reagents->intermediate tppo Triphenylphosphine Oxide reagents->tppo intermediate->product side_product2 1-Bromo-1-pentene product->side_product2 Elimination (Strong Base)

Caption: Main reaction pathway for the synthesis of this compound and major side reactions.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Purity of Pentanal and PPh3 start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_progress Monitor Reaction by TLC start->check_progress optimize_conditions Optimize Reaction (Temperature, Time) check_reagents->optimize_conditions check_conditions->optimize_conditions analyze_impurities Identify Side Products (NMR, GC-MS) check_progress->analyze_impurities aldol Aldol Condensation Product Detected analyze_impurities->aldol elimination Elimination Product Detected analyze_impurities->elimination aldol->optimize_conditions Adjust pH, Lower Temperature purification Refine Purification Strategy elimination->purification Avoid Strong Base in Workup

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing the Corey-Fuchs Reaction for 1,1-Dibromoalkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Corey-Fuchs reaction, specifically for the synthesis of 1,1-dibromoalkenes.

Frequently Asked Questions (FAQs)

Q1: What is the Corey-Fuchs reaction and its primary application in this context?

A1: The Corey-Fuchs reaction is a two-step organic transformation that converts an aldehyde into a terminal alkyne.[1][2][3][4] The first step, which is the focus of this guide, involves the reaction of an aldehyde with a phosphonium (B103445) ylide, generated in situ from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), to produce a 1,1-dibromoalkene intermediate.[5] This intermediate can then be isolated before its conversion to the corresponding alkyne.[4]

Q2: What are the typical reagents and stoichiometry for the synthesis of 1,1-dibromoalkenes via the Corey-Fuchs reaction?

A2: The standard reagents include an aldehyde, triphenylphosphine (PPh₃), and carbon tetrabromide (CBr₄) in a suitable solvent like dichloromethane (B109758) (DCM). The stoichiometry can be optimized, but a common starting point is provided in the table below.

Q3: My reaction is not working or giving a very low yield of the 1,1-dibromoalkene. What are the potential causes?

A3: Low or no yield can stem from several factors, including impure or wet reagents and solvent, incomplete ylide formation, or issues with the reaction temperature.[6] It is crucial to use anhydrous solvents and pure reagents.

Q4: I am having difficulty removing the triphenylphosphine oxide byproduct. What are the recommended procedures?

A4: Triphenylphosphine oxide can be challenging to remove completely.[6] A common method is to triturate the crude reaction mixture with a non-polar solvent like hexanes to precipitate the byproduct, followed by filtration.[7] Column chromatography on silica (B1680970) gel is also effective for purification.[6][7] For large-scale synthesis, alternative methods that do not generate this byproduct, such as the Seyferth-Gilbert homologation, might be considered.[6]

Q5: Can ketones be used as a substrate in the Corey-Fuchs reaction?

A5: While aldehydes are the typical substrates, the reaction's utility with less-reactive ketones is limited.[8] However, some modified methods using triisopropyl phosphite (B83602) have shown better results with ketones.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of 1,1-Dibromoalkene Incomplete ylide formation.Ensure reagents (PPh₃, CBr₄) are pure and the solvent is dry.[6]
Degradation of the aldehyde starting material.Use fresh, purified aldehyde.
Incorrect reaction temperature.Maintain the initial reaction at 0 °C and then allow it to warm to room temperature as the protocol suggests.[5][7]
Formation of Unidentified Byproducts Use of excess CBr₄.While a slight excess is often used, a large excess can lead to side reactions. Use of less than 1.5 equivalents of CBr₄ may lead to reduced yield.[8]
Reaction with sensitive functional groups on the substrate.Consider protecting sensitive functional groups prior to the reaction.
Difficulty in Isolating the Product Co-elution with triphenylphosphine oxide during chromatography.Triturate with hexanes before chromatography to remove the bulk of the triphenylphosphine oxide.[7] Optimize the solvent system for column chromatography.
Product is an oil and difficult to crystallize.Purification by column chromatography is the standard procedure.[7]

Data Presentation

Table 1: Typical Reagent Stoichiometry for 1,1-Dibromoalkene Synthesis

Reagent Equivalents (relative to aldehyde) Notes
Aldehyde1.0The limiting reagent.
Triphenylphosphine (PPh₃)2.0 - 3.0An excess is used to drive the reaction to completion.[6][7]
Carbon Tetrabromide (CBr₄)1.0 - 1.5A slight excess is common, but a large excess should be avoided.[6][7][8]

Experimental Protocols

Detailed Methodology for the Synthesis of 1,1-Dibromoalkenes

This protocol is a general procedure and may require optimization for specific substrates.[5]

Materials:

  • Aldehyde

  • Triphenylphosphine (PPh₃)

  • Carbon tetrabromide (CBr₄)

  • Anhydrous dichloromethane (DCM)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add triphenylphosphine (2.0 eq.) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add carbon tetrabromide (1.0 eq.) to the stirred solution.[6]

  • Stir the mixture at 0 °C for approximately 30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

  • Filter the mixture through a pad of silica gel, washing with hexanes.

  • Concentrate the filtrate to yield the crude 1,1-dibromoalkene, which can be further purified by column chromatography on silica gel if necessary.[5]

Visualizations

Corey_Fuchs_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Wittig-type Reaction PPh3 PPh₃ Inter1 Ph₃P⁺-CBr₃ Br⁻ PPh3->Inter1 + CBr₄ CBr4 CBr₄ Ylide [Ph₃P=CBr₂] Betaine Betaine Intermediate Ylide->Betaine + R-CHO Inter1->Ylide - PPh₃Br₂ Aldehyde R-CHO Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Dibromoalkene R-CH=CBr₂ Oxaphosphetane->Dibromoalkene OPPh3 O=PPh₃ Oxaphosphetane->OPPh3

Caption: Mechanism of 1,1-dibromoalkene formation in the Corey-Fuchs reaction.

Experimental_Workflow start Start reagents Combine PPh₃ and CBr₄ in anhydrous DCM at 0 °C start->reagents ylide_formation Stir for 30 min for ylide formation reagents->ylide_formation add_aldehyde Add aldehyde solution at 0 °C ylide_formation->add_aldehyde reaction Warm to RT and stir for 1-3 hours (Monitor by TLC) add_aldehyde->reaction workup Concentrate and triturate with hexanes reaction->workup filtration Filter through silica gel workup->filtration purification Concentrate filtrate and purify by column chromatography if needed filtration->purification product Isolated 1,1-Dibromoalkene purification->product

Caption: Experimental workflow for the synthesis of 1,1-dibromoalkenes.

Troubleshooting_Tree start Low or No Yield of 1,1-Dibromoalkene? check_reagents Are reagents (PPh₃, CBr₄) and solvent pure and anhydrous? start->check_reagents yes_reagents Yes check_reagents->yes_reagents Yes no_reagents No check_reagents->no_reagents No check_ylide Was the ylide formation step performed correctly (0 °C, 30 min)? yes_reagents->check_ylide purify_reagents Purify/dry reagents and solvent. no_reagents->purify_reagents yes_ylide Yes check_ylide->yes_ylide Yes no_ylide No check_ylide->no_ylide No check_aldehyde Is the aldehyde starting material stable and pure? yes_ylide->check_aldehyde correct_ylide Ensure correct temperature and time for ylide formation. no_ylide->correct_ylide yes_aldehyde Yes check_aldehyde->yes_aldehyde Yes no_aldehyde No check_aldehyde->no_aldehyde No consider_other Consider other factors like stoichiometry and reaction time. yes_aldehyde->consider_other purify_aldehyde Use fresh or purified aldehyde. no_aldehyde->purify_aldehyde

Caption: Troubleshooting decision tree for low-yielding Corey-Fuchs reactions.

References

Technical Support Center: Elimination Reaction of 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the elimination reaction of 1,1-dibromopentane to synthesize pentyne isomers. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary product expected from the elimination reaction of this compound?

The primary product is typically a pentyne isomer. The specific isomer obtained (1-pentyne or 2-pentyne) is highly dependent on the reaction conditions, particularly the base and temperature used.

Q2: Which bases are commonly used for this reaction?

Strong bases are required for the double dehydrohalogenation of this compound.[1][2] The most common bases are sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (t-BuOK).[3][4]

Q3: What is the general mechanism for this reaction?

The reaction proceeds through a double E2 elimination mechanism.[3] In the first step, a strong base abstracts a proton from the carbon adjacent to the carbon bearing the two bromine atoms, and one bromide ion is eliminated, forming a bromoalkene intermediate. In the second step, another molecule of the base abstracts a proton from the vinylic carbon, leading to the elimination of the second bromide ion and the formation of the alkyne triple bond.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Yield of Pentyne 1. Insufficiently strong base: The C-H bonds are not acidic enough for elimination with a weak base.Use a very strong base such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK).[1][4]
2. Low reaction temperature: The activation energy for the second elimination is often higher.Increase the reaction temperature. Some protocols suggest heating, especially when using bases like KOH.
3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.Increase the reaction time and monitor the reaction progress using techniques like TLC or GC.
Formation of 2-Pentyne instead of 1-Pentyne (B49018) 1. Isomerization of 1-pentyne: Terminal alkynes can isomerize to more stable internal alkynes under strongly basic conditions and higher temperatures.[5][6]Use sodium amide in liquid ammonia. The low temperature and the formation of the sodium acetylide salt of 1-pentyne prevent isomerization.[3][6] Subsequent treatment with a mild acid will regenerate the 1-pentyne.
2. High reaction temperature with certain bases: Bases like potassium hydroxide (B78521) (KOH) or potassium tert-butoxide at elevated temperatures can promote isomerization.If 1-pentyne is the desired product, avoid high temperatures when using alkoxide bases.
Presence of 1-bromo-1-pentene (B8396958) in the product mixture 1. Incomplete second elimination: The elimination of the second bromine atom from the bromoalkene intermediate is slower than the first.Use a molar excess of the strong base (at least 2 equivalents) to ensure the completion of the double elimination.[2]
2. Insufficient reaction time or temperature. Increase the reaction time and/or temperature to drive the second elimination to completion.
Formation of side products other than pentyne isomers 1. Nucleophilic substitution: While less likely with gem-dihalides, strong, non-bulky bases can potentially act as nucleophiles.Use a sterically hindered base like potassium tert-butoxide to favor elimination over substitution.[1][4]

Experimental Protocols

Synthesis of 1-Pentyne using Sodium Amide

This protocol is designed to favor the formation of the terminal alkyne, 1-pentyne.

  • Reaction Setup: In a three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet, add liquid ammonia (approx. 100 mL for a 0.1 mol scale reaction).

  • Base Preparation: Carefully add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is observed. Then, add a catalytic amount of ferric nitrate (B79036) to facilitate the conversion of sodium to sodium amide. The blue color will disappear, and a greyish suspension of sodium amide will form.

  • Reactant Addition: Dissolve this compound in a minimal amount of an inert solvent (e.g., diethyl ether or THF) and add it dropwise to the sodium amide suspension at -33 °C (the boiling point of liquid ammonia).

  • Reaction: Stir the mixture for 2-3 hours. The terminal alkyne will be deprotonated by the excess sodium amide to form the sodium acetylide salt.[3][6]

  • Quenching: After the reaction is complete, carefully add ammonium (B1175870) chloride to quench the excess sodium amide.

  • Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the organic layer with diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 1-pentyne.

Synthesis of Pentyne Isomers using Potassium tert-Butoxide

This protocol may lead to a mixture of pentyne isomers, with the potential for isomerization to the more stable 2-pentyne.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).

  • Base Addition: Add at least two equivalents of potassium tert-butoxide to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a low-boiling-point organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent by distillation. The resulting product can be analyzed to determine the ratio of pentyne isomers.

Data Presentation

Base Typical Solvent Temperature Expected Major Product Potential for Isomerization
Sodium Amide (NaNH₂)Liquid Ammonia-33 °C1-PentyneLow (due to acetylide formation)[3][6]
Potassium tert-Butoxide (t-BuOK)THF or DMSORefluxMixture of 1-pentyne and 2-pentyneHigh
Potassium Hydroxide (KOH)EthanolHigh Temperature2-PentyneVery High[6]

Visualizations

TroubleshootingWorkflow Start Start Elimination Reaction of this compound CheckYield Low or No Yield? Start->CheckYield CheckIsomer Incorrect Isomer? (2-Pentyne instead of 1-Pentyne) CheckYield->CheckIsomer No UseStrongerBase Use Stronger Base (NaNH2 or t-BuOK) CheckYield->UseStrongerBase Yes CheckIntermediate Bromoalkene Intermediate Present? CheckIsomer->CheckIntermediate No UseNaNH2inNH3 Use NaNH2 in Liquid NH3 at Low Temperature CheckIsomer->UseNaNH2inNH3 Yes Success Successful Synthesis CheckIntermediate->Success No IncreaseBaseEquiv Increase Equivalents of Base (>2) CheckIntermediate->IncreaseBaseEquiv Yes IncreaseTempTime Increase Temperature and/or Reaction Time UseStrongerBase->IncreaseTempTime IncreaseTempTime->CheckYield UseNaNH2inNH3->Start IncreaseBaseEquiv->IncreaseTempTime ReactionMechanism cluster_main Desired Elimination Pathway cluster_side Potential Side Reactions A This compound B 1-Bromo-1-pentene (Intermediate) A->B - HBr (E2) E Substitution Products A->E Nucleophilic Substitution (minor) C 1-Pentyne B->C - HBr (E2) D 2-Pentyne C->D Isomerization (High Temp/Base) Base Strong Base (e.g., NaNH2, t-BuOK) Base->A Base->B

References

Technical Support Center: Synthesis of Alkynes from 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the synthesis of alkynes from 1,1-dibromopentane. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to help you improve reaction yields and purity.

Troubleshooting Guide

Low yields and the formation of undesired byproducts are common challenges in the synthesis of alkynes from geminal dihalides. This guide addresses the most frequently encountered issues.

Problem: Low or No Yield of the Desired Alkyne

Possible CauseRecommended Solution
Insufficiently Strong Base The double dehydrohalogenation of a geminal dihalide requires a very strong base. For the synthesis of the terminal alkyne, 1-pentyne (B49018), sodium amide (NaNH₂) is the preferred reagent. Weaker bases like potassium hydroxide (B78521) (KOH) are generally less effective for this transformation and may require harsh reaction conditions.
Incorrect Stoichiometry of Base For the synthesis of a terminal alkyne like 1-pentyne, three equivalents of a strong base such as NaNH₂ are necessary. Two equivalents are consumed in the two elimination steps, and the third equivalent deprotonates the terminal alkyne, driving the equilibrium toward the product. An aqueous workup is then required to reprotonate the acetylide and isolate the final product.[1][2]
Presence of Water Strong bases like sodium amide react vigorously with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents to prevent quenching of the base.
Low Reaction Temperature While NaNH₂ is highly reactive, the reaction may still require sufficient thermal energy. If the reaction is sluggish at lower temperatures, a modest increase in temperature may improve the rate and yield. However, excessively high temperatures can promote side reactions.
Incomplete Reaction The presence of the vinyl bromide intermediate (1-bromo-1-pentene) indicates that the second elimination is incomplete. This can be due to an insufficiently strong base, inadequate reaction time, or suboptimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Problem: Formation of the Internal Alkyne (2-Pentyne) Instead of the Terminal Alkyne (1-Pentyne)

Possible CauseRecommended Solution
Base Selection The choice of base is critical for controlling the regioselectivity of the elimination. Using a weaker base like potassium hydroxide (KOH), especially at high temperatures (e.g., 200°C), will favor the formation of the more thermodynamically stable internal alkyne, 2-pentyne (B165424).[2]
Reaction Conditions To selectively synthesize 1-pentyne, use a very strong, non-hindered base like sodium amide (NaNH₂) in a suitable solvent such as liquid ammonia (B1221849) or ether. The strong base will deprotonate the terminal alkyne as it forms, creating the acetylide salt and preventing rearrangement to the internal alkyne. A subsequent aqueous workup will then yield 1-pentyne.

Problem: Presence of Other Side Products

Possible CauseRecommended Solution
Allene (B1206475) Formation Allenes (compounds with adjacent double bonds) can sometimes be formed as byproducts. Their formation is more likely when using weaker bases or under conditions that allow for rearrangement of the vinyl intermediate. Using a strong base like NaNH₂ helps to minimize allene formation by rapidly converting the intermediate to the more stable alkyne.
Unreacted Starting Material The presence of this compound in the final product mixture indicates an incomplete reaction. To address this, consider increasing the reaction time, temperature, or the equivalents of the base.

Frequently Asked Questions (FAQs)

Q1: Why are three equivalents of sodium amide required for the synthesis of 1-pentyne?

A: Two equivalents of NaNH₂ are consumed in the sequential elimination of two molecules of hydrogen bromide (HBr) from this compound to form the alkyne. The third equivalent is necessary because 1-pentyne is a terminal alkyne with an acidic proton on the sp-hybridized carbon. This acidic proton reacts with the strong base (NaNH₂) to form a sodium acetylide salt. This acid-base reaction is crucial as it drives the equilibrium of the reaction towards the formation of the terminal alkyne and prevents its isomerization to the more stable internal alkyne. An aqueous workup at the end of the reaction is required to protonate the acetylide and yield the final 1-pentyne product.[1][2]

Q2: Can I use potassium hydroxide (KOH) to synthesize 1-pentyne?

A: While KOH can be used for dehydrohalogenation, it is generally not the ideal base for synthesizing terminal alkynes like 1-pentyne. KOH is a weaker base than NaNH₂ and typically requires high temperatures (around 200°C) to effect the double elimination.[2] Under these conditions, the initially formed 1-pentyne is prone to isomerize to the more thermodynamically stable internal alkyne, 2-pentyne. Therefore, if 1-pentyne is the desired product, NaNH₂ is the superior choice of base.

Q3: What is the mechanism for the formation of 2-pentyne when using fused KOH at high temperatures?

A: The reaction of this compound with fused KOH at high temperatures proceeds through a double dehydrohalogenation. The initial elimination of HBr forms a vinyl bromide intermediate. A second elimination then forms 1-pentyne. However, under the harsh, high-temperature conditions with a base that is not strong enough to deprotonate the terminal alkyne, an equilibrium is established. This equilibrium allows for the isomerization of the less stable terminal alkyne (1-pentyne) to the more stable internal alkyne (2-pentyne) via an allene intermediate.

Q4: How can I monitor the progress of the reaction?

A: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, you would look for the disappearance of the starting material spot (this compound) and the appearance of the product spot (1-pentyne). GC-MS is a more powerful technique that can not only show the conversion of the starting material but also identify the products and any side products being formed.

Q5: What are the best practices for handling sodium amide?

A: Sodium amide is a highly reactive and moisture-sensitive solid. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk techniques. Always use freshly opened or properly stored NaNH₂. It can react violently with water to produce ammonia gas. Personal protective equipment, including safety glasses, a lab coat, and gloves, should be worn at all times.

Experimental Protocols

Synthesis of 1-Pentyne from this compound using Sodium Amide

This protocol is designed for the selective synthesis of the terminal alkyne, 1-pentyne.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ice-water bath

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of 3.0 equivalents of sodium amide in anhydrous diethyl ether.

  • Cooling: Cool the flask in an ice-water bath.

  • Addition of Dihalide: Slowly add a solution of 1.0 equivalent of this compound in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium amide over a period of 30-60 minutes. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction can be gently heated to reflux for 1-2 hours to ensure completion.

  • Quenching: Cool the reaction mixture back down in an ice-water bath. Cautiously and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium amide. This should be done dropwise as the reaction is exothermic and produces ammonia gas.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 1-pentyne can be purified by fractional distillation. Collect the fraction boiling at approximately 40-41°C.

Data Presentation

Table 1: Comparison of Bases for Alkyne Synthesis from this compound

BaseTemperatureTypical Product(s)Typical Yield of 1-Pentyne
NaNH₂ Room Temp to Reflux1-Pentyne (major)Good to Excellent
fused KOH ~200 °C2-Pentyne (major), 1-Pentyne (minor)Low

Note: Yields are highly dependent on specific reaction conditions and purity of reagents.

Visualizations

Experimental_Workflow A Reaction Setup: This compound, NaNH2, Anhydrous Ether under N2 B Reaction: Controlled addition at 0-10°C, then warm to RT or reflux A->B C Quenching: Slow addition of sat. NH4Cl (aq) at 0°C B->C D Work-up: Separation, washing C->D E Purification: Fractional Distillation D->E F Product: 1-Pentyne E->F

Caption: General experimental workflow for the synthesis of 1-pentyne.

Troubleshooting_Logic Start Low Yield of 1-Pentyne? Base Is the base NaNH2? Start->Base Equivalents Are there 3 equivalents of NaNH2? Base->Equivalents Yes UseNaNH2 Solution: Use NaNH2 instead of weaker bases. Base->UseNaNH2 No Anhydrous Are conditions anhydrous? Equivalents->Anhydrous Yes Use3Equiv Solution: Use 3 equivalents of NaNH2. Equivalents->Use3Equiv No Incomplete Is 1-bromo-1-pentene (B8396958) observed? Anhydrous->Incomplete Yes DryReagents Solution: Ensure all reagents and solvents are anhydrous. Anhydrous->DryReagents No Internal Is 2-pentyne the major product? Incomplete->Internal No IncreaseTimeTemp Solution: Increase reaction time or temperature. Incomplete->IncreaseTimeTemp Yes UseNaNH2LowTemp Solution: Use NaNH2 at a lower temperature to favor the kinetic product. Internal->UseNaNH2LowTemp Yes CheckPurity Further Investigation: Check purity of starting materials. Internal->CheckPurity No

Caption: Troubleshooting flowchart for low yield in 1-pentyne synthesis.

References

Removal of triphenylphosphine oxide from Corey-Fuchs reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of triphenylphosphine (B44618) oxide (TPPO) from the Corey-Fuchs reaction.

Troubleshooting Guide

Q1: I performed a Corey-Fuchs reaction and now my crude product is contaminated with a significant amount of triphenylphosphine oxide (TPPO). How can I remove it?

A1: The removal of TPPO, a common byproduct of the Corey-Fuchs reaction, can be challenging due to its variable solubility.[1][2] Several methods can be employed for its removal, depending on the properties of your desired product and the reaction solvent. The most common techniques include precipitation with metal salts, crystallization, and chromatography-free solvent-based separation.[1][2][3]

Q2: My desired product is polar and soluble in polar solvents. Which TPPO removal method is most suitable?

A2: For polar products, precipitation of TPPO using metal salts is a highly effective strategy.[3] Zinc chloride (ZnCl₂) is particularly useful as it forms an insoluble complex with TPPO in various polar organic solvents.[3] This method has been successfully applied to the Corey-Fuchs reaction, allowing for product isolation without the need for column chromatography.[3]

Q3: I used tetrahydrofuran (B95107) (THF) as the solvent for my Corey-Fuchs reaction. Can I still use metal salt precipitation to remove TPPO?

A3: Direct precipitation of TPPO from THF using magnesium or zinc salts can be inefficient.[1] However, a recent method utilizing anhydrous calcium bromide (CaBr₂) has shown high efficiency for TPPO removal from THF solutions (95-98% removed).[1] Alternatively, a solvent exchange to a solvent like ethyl acetate (B1210297) or toluene (B28343) would be necessary before proceeding with MgCl₂ or ZnCl₂ precipitation.[1]

Q4: My product is non-polar. What is the best approach to separate it from TPPO?

A4: If your product is non-polar, you can exploit the low solubility of TPPO in non-polar solvents.[4][5] Trituration or recrystallization of your crude reaction mixture with solvents like hexane (B92381) or cold diethyl ether can effectively precipitate the TPPO, leaving your desired product in solution.[5][6][7]

Q5: I am looking for a chromatography-free method to purify my product on a large scale. What are my options?

A5: Large-scale, chromatography-free purification can be achieved by optimizing solvent and temperature to induce selective precipitation of TPPO.[2][4] For instance, in some cases, cooling the reaction mixture in a suitable solvent like toluene can trigger the precipitation of TPPO.[2][4] Another approach involves treating the crude mixture with oxalyl chloride to convert TPPO into an insoluble phosphonium (B103445) salt that can be removed by filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is triphenylphosphine oxide (TPPO) and why is it a problem in the Corey-Fuchs reaction?

A1: Triphenylphosphine oxide (TPPO) is a byproduct formed from the triphenylphosphine used in the Corey-Fuchs reaction.[2][8][9][10] Its removal is a common challenge in purification because it is a stoichiometric byproduct, meaning it is generated in large quantities, and its solubility properties can make it difficult to separate from the desired product.[1]

Q2: What are the main strategies for removing TPPO from a reaction mixture?

A2: The primary strategies for TPPO removal fall into three main categories:

  • Precipitation with Metal Salts: Forming insoluble complexes of TPPO with metal salts like ZnCl₂, MgCl₂, or CaBr₂.[1][3][11]

  • Crystallization/Precipitation: Exploiting the poor solubility of TPPO in certain solvents to selectively crystallize it out of the reaction mixture.[2][4][6]

  • Chemical Conversion: Reacting TPPO with a reagent to form an easily separable derivative.[1]

Q3: Can I use column chromatography to remove TPPO?

A3: Yes, column chromatography can be used to separate TPPO from the desired product. However, it can be tedious and is often not feasible for large-scale purifications.[2][4] TPPO generally elutes with more polar solvent systems, for example, around 60% ethyl acetate in hexane.[6]

Q4: Are there alternative reagents to triphenylphosphine that produce easier-to-remove byproducts?

A4: Yes, researchers have developed alternative phosphines with modified structures to facilitate byproduct removal. For example, using a phosphine (B1218219) with solubilizing groups can make the resulting phosphine oxide more soluble in an aqueous phase, simplifying extraction.[1] Another approach is to use polymer-bound triphenylphosphine, which can be removed by simple filtration.[6]

Data Presentation

Table 1: Efficiency of TPPO Precipitation with Metal Salts in Various Solvents

Metal SaltSolventTPPO Removal EfficiencyReference
ZnCl₂Ethanol>95%[3]
ZnCl₂Ethyl Acetate<5% TPPO remaining[3]
ZnCl₂Isopropyl Acetate<5% TPPO remaining[3]
ZnCl₂2-Propanol<5% TPPO remaining[3]
ZnCl₂THF<15% TPPO remaining[3]
MgCl₂Toluene≥95%[11]
MgCl₂Ethyl Acetate≥95%[11]
CaBr₂THF95-98%[1]
CaBr₂2-MeTHF99%[1]
CaBr₂MTBE99%[1]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride in Ethanol [3]

  • Preparation: After the Corey-Fuchs reaction is complete, perform an appropriate aqueous workup. If any unreacted triphenylphosphine remains, it can be oxidized to TPPO by washing with a 10% hydrogen peroxide solution.[3]

  • Solvent Exchange: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Precipitation: Dissolve the crude residue in ethanol. Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Add the ZnCl₂ solution (a 2:1 ratio of ZnCl₂ to TPPO is often optimal) to the ethanolic solution of the crude product at room temperature.[3]

  • Isolation: Stir the mixture. Scraping the flask may be necessary to induce precipitation of the ZnCl₂(TPPO)₂ adduct.[3]

  • Filtration: Once precipitation is complete, collect the solid by vacuum filtration.

  • Purification: Concentrate the filtrate to remove the ethanol. The remaining residue can be slurried with a solvent in which the product is soluble but excess zinc chloride is not (e.g., acetone) to further purify the product.[3]

Protocol 2: Chromatography-Free Removal of TPPO by Solvent Precipitation [2][4]

  • Solvent Choice: Based on the solubility of your product, select a solvent system where TPPO has low solubility. Cyclohexane and hexane are often effective choices.[2][4]

  • Workup: After the reaction, perform a suitable workup. For example, the reaction mixture can be cooled and filtered directly to remove a significant portion of the TPPO.[2][4]

  • Washing: The filtrate can then be washed with brine.

  • Concentration and Second Precipitation: Concentrate the organic layer and treat the residue with a solvent in which TPPO is sparingly soluble (e.g., hexane) to precipitate any remaining TPPO.[2][4]

  • Final Isolation: Filter the mixture and concentrate the filtrate to obtain the purified product.

Visualization

TPPO_Removal_Workflow start Crude Corey-Fuchs Reaction Mixture product_polarity Determine Product Polarity start->product_polarity polar_product Polar Product product_polarity->polar_product Polar nonpolar_product Non-Polar Product product_polarity->nonpolar_product Non-Polar reaction_solvent Identify Reaction Solvent polar_product->reaction_solvent crystallization Crystallize/Precipitate TPPO from Non-Polar Solvent (e.g., Hexane) nonpolar_product->crystallization polar_aprotic_solvent Ethereal Solvent (e.g., THF) reaction_solvent->polar_aprotic_solvent Ethereal other_polar_solvent Other Polar Solvent (e.g., EtOH, EtOAc) reaction_solvent->other_polar_solvent Other precipitation_cabr2 Precipitate TPPO with CaBr₂ polar_aprotic_solvent->precipitation_cabr2 precipitation_zncl2_mgcl2 Precipitate TPPO with ZnCl₂ or MgCl₂ other_polar_solvent->precipitation_zncl2_mgcl2 filtration Filter to Remove TPPO Complex/ Precipitate precipitation_cabr2->filtration precipitation_zncl2_mgcl2->filtration crystallization->filtration end Purified Product filtration->end

Caption: Workflow for selecting a suitable TPPO removal method.

References

Stability of 1,1-Dibromopentane under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,1-Dibromopentane. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound under various reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a geminal dihalide, meaning it has two bromine atoms attached to the same carbon atom. Its chemical formula is C₅H₁₀Br₂. It serves as a valuable intermediate in organic synthesis, particularly in the formation of alkynes through double dehydrohalogenation reactions. It is also used in the synthesis of other functionalized molecules.

Q2: What are the general handling and storage recommendations for this compound?

A2: this compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It should be stored in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed to prevent exposure to moisture and air.

Q3: Is this compound stable at room temperature?

A3: Under normal storage conditions (cool, dry, and away from light and incompatible substances), this compound is relatively stable. However, prolonged exposure to heat, light, or certain chemical environments can lead to decomposition.

Troubleshooting Guide

Issue 1: Unexpected Product Formation or Low Yield in Reactions Involving this compound

Possible Cause 1.1: Instability under Basic Conditions

  • Symptom: When using basic reagents (e.g., NaOH, KOH, NaNH₂), you observe the formation of alkynes (e.g., 1-pentyne) or vinyl bromides instead of the desired substitution product.

  • Explanation: this compound readily undergoes elimination reactions in the presence of strong bases. A double elimination leads to the formation of an alkyne.

  • Solution:

    • If the goal is substitution, avoid strong bases. Consider using weaker bases or alternative synthetic routes that do not require basic conditions.

    • If the goal is alkyne synthesis, ensure at least two equivalents of a strong base are used to drive the double elimination to completion. Anhydrous conditions are often necessary.

Possible Cause 1.2: Thermal Decomposition

  • Symptom: During a reaction at elevated temperatures, you notice discoloration of the reaction mixture and the formation of unidentified byproducts. GC-MS analysis may show multiple unexpected peaks.

  • Explanation: While specific data for this compound is limited, geminal dihaloalkanes can be thermally sensitive. Decomposition can be initiated at elevated temperatures, leading to the formation of radicals and a complex mixture of products. For instance, thermal decomposition of similar brominated compounds can lead to the formation of hydrogen bromide and various hydrocarbons.[1]

  • Solution:

    • Whenever possible, conduct reactions at the lowest effective temperature.

    • Monitor the reaction progress closely to avoid prolonged heating.

    • Consider using a milder solvent or a catalyst that allows for lower reaction temperatures.

Issue 2: Difficulty in Isolating the Desired Product

Possible Cause 2.1: Formation of Side Products in Elimination Reactions

  • Symptom: When synthesizing 1-pentyne (B49018) from this compound, you isolate a mixture of products, including the desired alkyne and potentially isomeric alkynes or vinyl bromide intermediates.

  • Explanation: The elimination reaction can sometimes be incomplete, leaving the vinyl bromide intermediate. Additionally, under certain basic conditions, rearrangement of the alkyne can occur.

  • Solution:

    • Use a very strong base like sodium amide (NaNH₂) in a suitable solvent (e.g., liquid ammonia (B1221849) or ether) to favor the terminal alkyne.

    • Carefully control the reaction temperature and time to minimize side reactions.

    • Purify the product using techniques like distillation or chromatography.

Stability Under Different Reaction Conditions: A Summary

ConditionStability of this compoundPrimary Reaction PathwayCommon Products
**Basic (e.g., KOH, NaNH₂) **UnstableDouble Dehydrohalogenation1-Pentyne, Vinyl Bromide
Acidic (e.g., aq. HCl) Generally stable, but can undergo slow hydrolysisHydrolysis (slow)Pentanal, Hydrogen Bromide
Thermal Potentially unstable at elevated temperaturesDecompositionHBr, various hydrocarbons
Reductive (e.g., LiAlH₄) ReactiveReductionPentane
Oxidative (e.g., KMnO₄, O₃) Generally stable to mild oxidantsNo significant reaction expected at the C-Br bondReaction depends on other functional groups present

Experimental Protocols

Protocol 1: Dehydrohalogenation of this compound to 1-Pentyne

This protocol describes the synthesis of 1-pentyne via double dehydrohalogenation using sodium amide.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous diethyl ether

  • Ice bath

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Stirring apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium amide (2.2 equivalents) in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium amide over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Gently reflux the mixture for an additional 1 hour to ensure the completion of the reaction.

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the ether layer and wash it with a saturated solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Carefully distill the ether to obtain crude 1-pentyne. Further purification can be achieved by fractional distillation.

Visualizations

Dehydrohalogenation_Pathway This compound This compound Vinyl Bromide Intermediate Vinyl Bromide Intermediate This compound->Vinyl Bromide Intermediate - HBr (strong base) 1-Pentyne 1-Pentyne Vinyl Bromide Intermediate->1-Pentyne - HBr (strong base) Troubleshooting_Workflow start Low Yield or Unexpected Product check_base Was a strong base used? start->check_base check_temp Was the reaction heated? check_base->check_temp No elimination Elimination likely occurred. Consider alternative non-basic route. check_base->elimination Yes decomposition Thermal decomposition is possible. Lower reaction temperature. check_temp->decomposition Yes other_issue Investigate other factors: - Purity of starting materials - Reaction time - Stoichiometry check_temp->other_issue No

References

Technical Support Center: Scale-Up Synthesis of 1,1-Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,1-dibromoalkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,1-dibromoalkanes on a larger scale?

The most prevalent methods for synthesizing 1,1-dibromoalkanes, particularly from aldehydes, are variations of the Appel and Corey-Fuchs reactions.[1][2][3][4] These methods typically involve the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄).[1][4] Aldehydes are generally preferred starting materials over enolizable ketones for producing gem-dihalides under these conditions.[5] Another approach involves the direct bromination of carbonyl compounds, though controlling regioselectivity to favor the 1,1-isomer can be a significant challenge.[6]

Q2: What are the primary challenges when scaling up the synthesis of 1,1-dibromoalkanes?

Scaling up any chemical reaction introduces challenges that may not be apparent at the lab scale.[7][8] For 1,1-dibromoalkane synthesis, key issues include:

  • Heat Management: Many of the reactions are exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[8][9][10]

  • Reagent Addition and Mixing: Ensuring homogenous mixing in large reactors is critical. Poor mixing can lead to localized high concentrations of reagents, resulting in the formation of impurities and byproducts.[6][8]

  • Byproduct Removal: Reactions utilizing triphenylphosphine generate triphenylphosphine oxide (TPPO) as a stoichiometric byproduct.[2][11] Removing large quantities of TPPO from the product can be a major purification hurdle.

  • Impurity Amplification: Minor side reactions observed on a small scale can become significant issues during scale-up, complicating purification and reducing overall yield.[8][12]

  • Safety Hazards: Handling large quantities of hazardous reagents like carbon tetrabromide and managing potential pressure build-up are critical safety concerns.[10][13]

Q3: How does the choice of starting material (e.g., aldehyde vs. ketone) impact the scale-up strategy?

The choice of starting material is crucial. Aldehydes are typically converted to gem-dihalides using reagents like (PhO)₃P-halogen systems.[5] In contrast, enolizable ketones can yield vinyl halides as the main product under similar conditions.[5] The bromination of ketones can also lead to a mixture of products, including the desired 1,1-dibromoalkane, the isomeric 1,3-dibromoalkane, and various polybrominated species, which complicates purification.[6] Therefore, for a clean, targeted synthesis of a 1,1-dibromoalkane at scale, an aldehyde is often the preferred starting material.

Q4: What are the key safety considerations for large-scale 1,1-dibromoalkane synthesis?

Safety is paramount during scale-up.[13] Key considerations include:

  • Thermal Hazard Assessment: It is essential to understand the reaction's thermal profile. Many reactions are exothermic and require adequate cooling to prevent thermal runaway.[10]

  • Reagent Handling: Use of toxic reagents like carbon tetrachloride (restricted) or carbon tetrabromide requires appropriate engineering controls and personal protective equipment.[4]

  • Pressure Management: Some reactions may produce gaseous byproducts. Large-scale reactors must have adequate venting and pressure relief systems.[10]

  • Incremental Scale-Up: A reaction should never be scaled up by more than a factor of three from the previous run without a thorough risk reassessment.[13][14]

  • Equipment Integrity: Ensure all glassware and reactors are appropriately sized and rated for the reaction scale and potential pressures. The flask volume should be at least twice the total volume of all added substances.[13]

Troubleshooting Guides

Problem 1: Low Yield and/or Incomplete Conversion
Possible CauseSuggested Solution
Insufficient Reagent Stoichiometry On scale-up, ensure all reagents, especially the phosphine and bromine source, are added in the correct molar equivalents. For bromination of ketones, at least two molar equivalents of bromine are needed for dibromination.[6] For reactions involving solids like PPh₃, ensure complete transfer and dissolution.
Poor Temperature Control Monitor the internal reaction temperature, as it can differ significantly from the external bath temperature.[14] Inadequate cooling can lead to side reactions or decomposition. Conversely, if the temperature is too low, the reaction rate may be too slow. Optimize the temperature based on small-scale experiments.[12][15]
Inadequate Mixing Inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration.[8] Switch from magnetic stirring to overhead mechanical stirring for larger volumes to ensure the reaction mixture remains homogenous.
Short Reaction Time Some reactions are slower at a larger scale due to mass and heat transfer limitations. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC) to ensure it has reached completion before workup.[6]
Reagent Degradation Ensure the quality and age of reagents. For example, triphenylphosphine can oxidize over time.[11] Using materials from different lots or manufacturers may also affect the outcome.[14]
Problem 2: Formation of Significant Byproducts
Possible CauseSuggested Solution
Over-bromination or Isomer Formation This is common when brominating ketones.[6] Control the rate of bromine addition carefully to prevent localized high concentrations. Maintaining strict temperature control is also crucial, as higher temperatures can accelerate over-bromination.[6] Experimenting with different solvent systems may alter the product ratio.[6]
Formation of Vinyl Halides When using ketones as starting materials with phosphine/CBr₄ systems, vinyl bromides can be a major byproduct.[5] If the gem-dibromide is the target, starting from the corresponding aldehyde is often a more effective strategy.
Byproducts from Reagent Decomposition At elevated temperatures, some reagents or the 1,1-dibromoalkane product itself may be thermally unstable, leading to decomposition.[16][17] Conduct thermal stability studies on starting materials and products if high temperatures are required.
Hydrolysis of Reagents/Intermediates Ensure the reaction is conducted under anhydrous conditions if reagents are moisture-sensitive. The phosphonium (B103445) salt intermediates in Appel-type reactions can react with water.
Problem 3: Difficulties in Product Purification and Isolation
Possible CauseSuggested Solution
Contamination with Triphenylphosphine Oxide (TPPO) TPPO is a common and often difficult-to-remove byproduct.[11] While chromatography is an option on a small scale, it is often impractical for large quantities.[14] Consider alternative purification methods such as crystallization, trituration, or extraction. In some cases, converting TPPO to a water-soluble salt can aid its removal. Using a fluorous phosphine or a polymer-supported phosphine can also simplify separation.[2]
Product is an Oil or Difficult to Crystallize Attempt purification via distillation, especially under reduced pressure, if the product is thermally stable. Seeding with a small crystal of pure product can sometimes induce crystallization. Solvents like methylene (B1212753) chloride, chloroform, or ethyl acetate/hexane mixtures have been used for crystallization.[15][18]
Emulsion Formation During Aqueous Workup Large-scale extractions are prone to emulsion formation. To break emulsions, try adding brine (saturated NaCl solution), changing the pH, or filtering the mixture through a pad of Celite.
Impracticality of Column Chromatography Avoid relying on column chromatography for multi-kilogram scale purification due to the large volumes of solvent required and potential difficulty in achieving good separation.[14] Focus on developing robust crystallization or distillation procedures during process development.[15]

Data Presentation

Table 1: Example Parameters for Process Optimization in Bromination Reactions

The following table presents an example of parameters that can be optimized during the scale-up of a bromination step, adapted from a multi-step synthesis.[15]

ParameterCondition 1Condition 2Condition 3Optimal ConditionYield/Purity Outcome
Molar Ratio (Substrate:NBS) 1:21:31:41:4Higher ratio ensures complete reaction.
Solvent (Substrate/Solvent Ratio) 1g / 10mL THF1g / 5mL THF1g / 2mL THF1g / 5mL THFMore concentrated conditions reduce solvent waste; too concentrated may impede stirring.
Temperature (°C) 020 ± 56520 ± 5Reaction completed within 5 hours with the highest yield; yield decreased at higher or lower temperatures.[15]
Reaction Time (hours) 2585Reaction monitoring showed completion at 5 hours.

Experimental Protocols

Protocol: General Procedure for the Synthesis of a 1,1-Dibromoalkane from an Aldehyde (Appel/Corey-Fuchs type reaction)

This protocol is a generalized procedure and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before proceeding.[13][14]

Materials:

Procedure:

  • Reactor Setup: Equip a suitably sized reactor with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, a condenser, and a nitrogen inlet. Ensure the reactor is clean, dry, and purged with nitrogen. The reactor volume should be at least double the planned reaction volume.[13]

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous dichloromethane. Add triphenylphosphine (approx. 2.2 equivalents) to the solvent and stir until dissolved.

  • Ylide Formation: Cool the solution to 0°C using an ice bath. Slowly add carbon tetrabromide (approx. 1.1 equivalents) portion-wise, ensuring the internal temperature does not rise significantly. Stir the resulting dark red/brown mixture at 0°C for 30-60 minutes.

  • Aldehyde Addition: Add a solution of the aldehyde (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0°C. The rate of addition should be controlled to manage the exotherm.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC or GC analysis.

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. Add a non-polar solvent like hexanes or pentane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Purification: Filter the mixture to remove the precipitated TPPO. Wash the solid with additional hexanes. Combine the filtrates and concentrate under reduced pressure to yield the crude 1,1-dibromoalkene intermediate. Note: For the subsequent conversion to an alkyne in the Corey-Fuchs reaction, this intermediate is treated with a strong base like n-BuLi.[1][3] If the 1,1-dibromoalkane is the final product (from a saturated aldehyde), further purification may be required via crystallization or vacuum distillation.[14][15]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep Risk Assessment & Process Safety Review setup Reactor Setup & Inert Atmosphere Purge prep->setup charge Charge Solvent & Reagents (PPh3, CBr4) setup->charge cool Cool to 0°C charge->cool aldehyde Controlled Addition of Aldehyde cool->aldehyde react Reaction at RT & Monitor Progress (TLC/GC) aldehyde->react concentrate Solvent Removal react->concentrate precipitate Precipitate TPPO with Anti-Solvent (Hexanes) concentrate->precipitate filtrate Filtration precipitate->filtrate purify Final Product Purification (Crystallization/Distillation) filtrate->purify

Caption: General experimental workflow for the scale-up synthesis of 1,1-dibromoalkanes.

troubleshooting_low_yield cluster_checks Initial Checks cluster_analysis Process Analysis cluster_solutions Potential Solutions start Low Yield or Incomplete Conversion check_completion Is the reaction truly complete? start->check_completion check_reagents Are reagent stoichiometry & quality correct? check_completion->check_reagents Yes solution_time Increase reaction time & continue monitoring check_completion->solution_time No check_temp Was internal temperature controlled effectively? check_reagents->check_temp Yes solution_reagents Verify reagent amounts & use fresh/pure reagents check_reagents->solution_reagents No check_mixing Was mixing adequate for the scale? check_temp->check_mixing Yes solution_temp Optimize temperature profile & improve cooling/heating check_temp->solution_temp No solution_mixing Switch to overhead stirrer & ensure homogeneity check_mixing->solution_mixing No

Caption: Troubleshooting decision tree for low yield in 1,1-dibromoalkane synthesis.

References

Preventing the formation of allene byproducts in dehydrohalogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of allene (B1206475) byproducts during dehydrohalogenation reactions.

Troubleshooting Guide: Allene Byproduct Formation

Unexpected allene formation can be a significant issue in dehydrohalogenation reactions designed to produce specific alkene isomers. This guide provides a systematic approach to identifying the root cause and implementing effective solutions.

Issue: Significant Allene Byproduct Detected

If you have identified an allene byproduct in your reaction mixture, consult the following troubleshooting steps. Allene identification can be confirmed by its characteristic spectroscopic signatures:

  • ¹³C NMR: A signal for the central sp-hybridized carbon between 200-220 ppm.[1][2][3]

  • ¹H NMR: Allenic proton signals typically appear between 4.5 and 5.5 ppm.[1]

  • Infrared (IR) Spectroscopy: A distinctive cumulative double bond stretching vibration around 1950 cm⁻¹.[1]

Troubleshooting Workflow

G start Allene Byproduct Detected substrate Analyze Substrate Structure start->substrate propargyl Propargyl or Vinylic Halide? substrate->propargyl base Evaluate Base Choice sterics Is the Base Sterically Hindered? base->sterics temp Assess Reaction Temperature high_temp Is the Temperature Elevated? temp->high_temp solvent Consider Solvent Effects solution5 Optimize solvent polarity. Consider a less polar solvent for E2 reactions. solvent->solution5 time Review Reaction Time & Monitoring solution6 Monitor reaction closely (TLC/GC). Quench as soon as starting material is consumed. time->solution6 propargyl->base No solution1 Consider alternative synthetic routes. Allene formation is often favorable. propargyl->solution1 Yes solution2 Use a bulkier base (e.g., t-BuOK). This favors proton abstraction at the less hindered site. sterics->solution2 No solution3 Use a less hindered base (e.g., EtO⁻). This may favor the thermodynamically more stable alkene. sterics->solution3 Yes high_temp->solvent No solution4 Run the reaction at a lower temperature. This can suppress rearrangement pathways. high_temp->solution4 Yes solution2->temp solution3->temp solution5->time

Caption: Troubleshooting workflow for allene byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is allene formation most likely to occur during dehydrohalogenation?

A1: Allene formation is particularly common when using substrates with the potential for elimination at an adjacent sp² or sp-hybridized carbon. This includes:

  • Vinylic halides: Dehydrohalogenation of vinylic halides can lead to either an alkyne or an allene, depending on the position of the abstracted proton.

  • Propargyl halides: Reactions involving propargyl halides are prone to rearrangement and can yield allenes, especially under basic conditions.[4]

  • Certain dihalides: Double dehydrohalogenation of vicinal or geminal dihalides to synthesize alkynes can sometimes result in allene byproducts, particularly if the reaction conditions are not carefully controlled.

Q2: How does the choice of base influence the formation of allenes versus alkenes?

A2: The choice of base is a critical factor in controlling the regioselectivity of the elimination reaction.

  • Sterically Hindered (Bulky) Bases: Bases like potassium tert-butoxide (t-BuOK) will preferentially abstract a proton from the least sterically hindered position. This can be leveraged to avoid the formation of an allene if the proton leading to the allene is more sterically accessible.

  • Non-Hindered Bases: Smaller, strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH) tend to favor the formation of the more thermodynamically stable alkene (Zaitsev's rule). If the desired alkene is the more substituted product and the allene is less stable, a non-hindered base may be preferable.

Q3: What role does temperature play in the formation of allene byproducts?

A3: Higher reaction temperatures generally provide more energy for the system to overcome activation barriers, which can lead to the formation of less stable products, including allenes, or promote rearrangements. Running the reaction at the lowest effective temperature can help to suppress these unwanted side reactions.[1]

Q4: Can the solvent system affect the selectivity between alkene and allene formation?

A4: Yes, the solvent can influence the reaction pathway. For E2 reactions, which are common in dehydrohalogenation, less polar, aprotic solvents are often preferred. The polarity of the solvent can affect the strength and aggregation of the base, which in turn influences the selectivity of proton abstraction.

Q5: How can I confirm the presence and quantify the amount of allene byproduct in my reaction mixture?

A5: A combination of spectroscopic techniques is the most effective approach:

  • Nuclear Magnetic Resonance (NMR): ¹³C NMR is highly diagnostic due to the unique chemical shift of the central allenic carbon (around 200-220 ppm).[1][2][3] ¹H NMR can also be used to identify protons attached to the allene system (typically 4.5-5.5 ppm).[1] Quantification can be achieved by integrating the signals of the allene and the desired alkene in the ¹H NMR spectrum, provided there are unique, well-resolved peaks for each compound.

  • Infrared (IR) Spectroscopy: Allenes show a characteristic, often sharp, absorption band for the C=C=C asymmetric stretch in the region of 1950-1960 cm⁻¹, which is typically free of other interfering signals.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components of a reaction mixture and identifying them based on their mass spectra.

Data Presentation: Influence of Reaction Parameters on Product Distribution

The following table summarizes the expected qualitative effects of key reaction parameters on the selectivity between the desired alkene and the allene byproduct. Quantitative data is highly substrate-dependent and should be determined empirically.

ParameterConditionExpected Effect on Allene FormationRationale
Base Sterically Hindered (e.g., t-BuOK)Can decrease or increaseFavors abstraction of the least sterically hindered proton.
Non-Hindered (e.g., NaOEt, KOH)Generally favors the more stable productFollows Zaitsev's rule, leading to the more substituted, thermodynamically favored alkene.
Temperature HighIncreaseProvides energy to overcome higher activation barriers for rearrangement or formation of less stable products.[1]
LowDecreaseFavors the kinetic product and minimizes side reactions.[1]
Substrate Vinylic or Propargylic HalideHigh potential for allene formationThe structure readily allows for elimination to form a C=C=C system.[4]
Solvent Aprotic, less polarMay improve selectivity for E2Favors the bimolecular elimination pathway, which can be more selective than E1.

Experimental Protocols

Protocol 1: Minimizing Allene Formation using a Sterically Hindered Base

This protocol is designed for a substrate where the proton abstraction leading to the allene is more sterically hindered than the proton abstraction leading to the desired alkene.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the haloalkane substrate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve potassium tert-butoxide (1.2 eq) in anhydrous THF. Add the potassium tert-butoxide solution dropwise to the stirred solution of the substrate over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.[1] Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Selective Dehydrohalogenation to the Thermodynamically Favored Alkene

This protocol aims to produce the more stable alkene isomer, avoiding rearrangement to an allene, by using a non-hindered base.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar and equipped with a reflux condenser, add a solution of the haloalkane substrate (1.0 eq) in ethanol (B145695).

  • Reagent Addition: In a separate container, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol. Once the sodium has fully reacted, add this solution to the substrate solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with a non-polar solvent such as hexane (B92381) or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product via flash chromatography or distillation as appropriate.

Visualization of Reaction Pathways

The following diagrams illustrate the key concepts discussed.

G sub Vinylic Halide (R-CH=CX-CH3) path1 Proton Abstraction at C1 (sp2) sub->path1 Base path2 Proton Abstraction at C3 (sp3) sub->path2 Base alkyne Alkyne Product (R-C≡C-CH3) path1->alkyne allene Allene Byproduct (R-CH=C=CH2) path2->allene

Caption: Competing pathways for dehydrohalogenation of a vinylic halide.

G start Substrate (e.g., 2-Bromo-3-methylbutane) base1 Bulky Base (t-BuOK) start->base1 base2 Small Base (NaOEt) start->base2 product1 Hofmann Product (Less Substituted Alkene) base1->product1 Favors product2 Zaitsev Product (More Substituted Alkene) base2->product2 Favors

Caption: Influence of base sterics on alkene regioselectivity.

References

Technical Support Center: Work-up Procedures for Reactions Involving 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for chemical reactions involving 1,1-dibromopentane. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable advice.

Troubleshooting Guide

Problem: Low or No Yield of the Desired Alkyne Product

Possible CauseRecommended Solution
Insufficiently Strong Base The double dehydrohalogenation of this compound to form an alkyne requires a very strong base. If you are using weaker bases like potassium hydroxide (B78521) (KOH) or alkoxides, consider switching to a stronger base such as sodium amide (NaNH₂) in liquid ammonia (B1221849).
Presence of Water Strong bases like sodium amide react violently with water. Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the disappearance of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal Reaction Temperature Reactions with strong bases like sodium amide are often carried out at low temperatures (e.g., in liquid ammonia at -33 °C). Conversely, reactions with weaker bases may require elevated temperatures to proceed. Ensure your reaction temperature is appropriate for the chosen base.

Problem: Formation of an Isomeric Alkyne (e.g., 2-pentyne (B165424) instead of 1-pentyne)

Possible CauseRecommended Solution
Base-Catalyzed Isomerization Terminal alkynes can isomerize to more stable internal alkynes in the presence of a strong base.[1][2] To favor the formation of the terminal alkyne, use a very strong base like sodium amide in liquid ammonia. The strong base will deprotonate the terminal alkyne as it forms, creating an acetylide salt which is less prone to isomerization. A subsequent aqueous work-up will then protonate the acetylide to give the desired terminal alkyne.[1][2]
High Reaction Temperature with Weaker Bases Using weaker bases like KOH at high temperatures can promote the rearrangement of the initially formed terminal alkyne to the more thermodynamically stable internal alkyne.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for a reaction involving this compound and a strong base like sodium amide?

A1: A typical work-up procedure involves the following steps:

  • Quenching: The reaction is carefully quenched to neutralize the excess strong base. This is often done by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride. This step should be performed at a low temperature to control the exothermic reaction.

  • Extraction: The product is extracted from the aqueous layer into an organic solvent. A common choice is a non-polar solvent like diethyl ether or pentane.

  • Washing: The organic layer is washed to remove any remaining water-soluble impurities. This typically involves washing with water, followed by a wash with a saturated sodium chloride solution (brine) to help break up any emulsions and further dry the organic layer.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water.

  • Filtration and Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated, usually with a rotary evaporator, to yield the crude product.

  • Purification: The crude product is then purified, most commonly by distillation, to isolate the desired alkyne.

Q2: How do I safely quench a reaction that uses a strong base like sodium amide?

A2: Quenching a reaction with a strong, reactive base must be done with extreme caution. The reaction vessel should be cooled in an ice bath. The quenching agent (e.g., water or saturated ammonium chloride solution) should be added slowly and dropwise with vigorous stirring. This allows for the dissipation of the heat generated during the neutralization reaction and prevents a dangerous buildup of pressure.

Q3: My work-up is resulting in an emulsion that is difficult to separate. What can I do?

A3: Emulsion formation during extraction is a common problem. Here are a few techniques to try:

  • Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Gently swirl the separatory funnel instead of shaking it vigorously.

  • Allow the mixture to stand for an extended period.

  • Filter the entire mixture through a pad of Celite or glass wool.

Q4: What is the best way to purify the final alkyne product?

A4: For volatile alkynes like 1-pentyne (B49018), distillation is the most common and effective purification method.[3][4] The boiling point of the desired alkyne should be considered to set the appropriate distillation conditions (atmospheric or vacuum).

Quantitative Data

The following table presents data from a related synthesis of 5-bromo-1-pentene (B141829) from 1,5-dibromopentane, which provides an indication of the yields and purity that can be expected in elimination reactions of dibromopentanes.

Starting MaterialReagentsProductYield (%)Purity (%)Reference
1,5-DibromopentaneN,N-dimethylformamide, hexamethylphosphoric triamide5-Bromo-1-pentene71.9 - 80.1>99

Note: This data is for a related, but not identical, reaction. Yields for the synthesis of alkynes from this compound may vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for the Synthesis of 1-Pentyne from this compound

This protocol describes a general procedure for the double dehydrohalogenation of this compound to form 1-pentyne using sodium amide in liquid ammonia.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, condense liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide/liquid ammonia suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at the temperature of liquid ammonia for a specified time, monitoring the reaction by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at low temperature.

  • Allow the ammonia to evaporate.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash them sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude 1-pentyne by distillation.

Workflow Diagram

Workup_Procedure cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Reaction of this compound with Strong Base Quenching Quenching (e.g., with aq. NH4Cl) Reaction->Quenching 1. Cool and add quenching agent Extraction Extraction (e.g., with Diethyl Ether) Quenching->Extraction 2. Add organic solvent and separate layers Washing Washing (Water, Brine) Extraction->Washing 3. Remove aqueous impurities Drying Drying (e.g., MgSO4) Washing->Drying 4. Remove residual water Filtration Filtration & Solvent Removal Drying->Filtration 5. Remove drying agent Distillation Distillation Filtration->Distillation 6. Isolate crude product and purify FinalProduct Pure Alkyne Product Distillation->FinalProduct

Caption: General experimental workflow for the work-up of reactions involving this compound.

References

Validation & Comparative

A Comparative Guide to Alkyne Synthesis: Geminal vs. Vicinal Dihalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of alkynes is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules in materials science and drug development. Among the various methods available, the double dehydrohalogenation of dihalides stands out as a classical and effective approach. This guide provides an objective comparison of alkyne synthesis starting from two common precursors: geminal dihalides (where both halogen atoms are on the same carbon) and vicinal dihalides (where the halogens are on adjacent carbons). This comparison is supported by mechanistic insights and generalized experimental protocols to aid in methodological selection and optimization.

Performance Comparison at a Glance

Both geminal and vicinal dihalides can be effectively converted to alkynes through a twofold E2 elimination reaction, typically employing a strong base.[1][2] While the literature does not provide extensive side-by-side quantitative comparisons under identical conditions, the general performance characteristics can be summarized as follows:

ParameterGeminal DihalideVicinal DihalideKey Considerations
Typical Yields 45-55%45-55%Yields are often moderate due to harsh reaction conditions and potential side reactions.[3]
Reaction Time Generally comparableGenerally comparableDependent on substrate, base, and temperature.
Starting Material Availability Prepared from ketones or aldehydes.[4]Prepared from alkenes.[5]The choice of starting material may be dictated by the availability of the corresponding ketone/aldehyde or alkene.
Key Reagents Strong base (e.g., NaNH₂, KOH).[6]Strong base (e.g., NaNH₂, KOH).[6]Sodium amide (NaNH₂) is often preferred, especially for terminal alkynes.[7]
Purity Can be high with careful controlCan be high with careful controlPotential for isomeric byproducts (e.g., allenes, rearranged alkynes).[8]

Reaction Mechanisms and Logical Workflow

The synthesis of alkynes from both geminal and vicinal dihalides proceeds through a sequential double E2 elimination mechanism. A strong base abstracts a proton, leading to the formation of a pi bond and the expulsion of a halide ion. This process is repeated to form the second pi bond of the alkyne.

General Reaction Scheme

Reaction_Scheme cluster_geminal Geminal Dihalide Route cluster_vicinal Vicinal Dihalide Route Geminal Geminal Dihalide VinylHalide_G Vinyl Halide Geminal->VinylHalide_G -HX (E2) Alkyne_G Alkyne VinylHalide_G->Alkyne_G -HX (E2) Vicinal Vicinal Dihalide VinylHalide_V Vinyl Halide Vicinal->VinylHalide_V -HX (E2) Alkyne_V Alkyne VinylHalide_V->Alkyne_V -HX (E2)

Caption: General reaction pathways for alkyne synthesis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an alkyne from a dihalide.

Experimental_Workflow Start Start: Dihalide & Solvent in Flask Cooling Cool to Low Temperature (e.g., -78 °C for NH₃(l)) Start->Cooling Base_Addition Slow Addition of Strong Base (e.g., NaNH₂) Cooling->Base_Addition Reaction Reaction Stirring (Monitor by TLC/GC) Base_Addition->Reaction Quench Quench with H₂O or NH₄Cl Reaction->Quench Extraction Workup: Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Purification Purification: Distillation or Chromatography Drying->Purification Product Final Product: Alkyne Purification->Product

Caption: A typical experimental workflow for alkyne synthesis.

Detailed Experimental Protocols

The following are generalized protocols for the synthesis of propyne (B1212725) from 1,1-dibromopropane (a geminal dihalide) and 1,2-dibromopropane (B165211) (a vicinal dihalide) using sodium amide in liquid ammonia (B1221849). These protocols are illustrative and may require optimization for specific substrates.

Protocol 1: Synthesis of Propyne from a Geminal Dihalide (1,1-Dibromopropane)

Materials:

  • 1,1-Dibromopropane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Round-bottom flask equipped with a dry ice condenser and a gas inlet

  • Stirring apparatus

Procedure:

  • Assemble the reaction apparatus and ensure it is dry.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense approximately 100 mL of ammonia into the flask.

  • Carefully add 3.0 equivalents of sodium amide to the liquid ammonia with stirring.

  • Dissolve 1.0 equivalent of 1,1-dibromopropane in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.

  • Stir the reaction mixture for 2 hours, maintaining the temperature at -78 °C.

  • After the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the ammonia has evaporated.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully evaporate the solvent.

  • The crude propyne can be further purified by distillation.

Protocol 2: Synthesis of Propyne from a Vicinal Dihalide (1,2-Dibromopropane)

Materials:

  • 1,2-Dibromopropane

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Round-bottom flask equipped with a dry ice condenser and a gas inlet

  • Stirring apparatus

Procedure:

  • Follow steps 1-4 as described in Protocol 1.

  • Dissolve 1.0 equivalent of 1,2-dibromopropane in anhydrous diethyl ether and add it dropwise to the sodium amide suspension over 30 minutes.[9]

  • Stir the reaction mixture for 2 hours, maintaining the temperature at -78 °C.

  • Follow steps 7-10 as described in Protocol 1 for workup and purification.

Key Considerations and Potential Side Reactions

  • Choice of Base: Sodium amide (NaNH₂) is a very strong base and is particularly effective for the second elimination step, which is often slower than the first.[7] For terminal alkynes, three equivalents of NaNH₂ are necessary because the initially formed terminal alkyne is acidic enough to be deprotonated by the amide anion, forming a sodium acetylide.[8] A final workup with a proton source (like water or ammonium chloride) is required to regenerate the terminal alkyne.[8]

  • Isomerization: When using weaker bases or higher temperatures, terminal alkynes can isomerize to more stable internal alkynes. The use of NaNH₂ in liquid ammonia at low temperatures helps to minimize this side reaction.[7]

  • Allene (B1206475) Formation: The elimination of a vinyl halide intermediate can sometimes lead to the formation of an allene as a side product, particularly if there are adjacent protons that can be abstracted.[8]

Conclusion

The synthesis of alkynes from both geminal and vicinal dihalides via double dehydrohalogenation is a robust and widely applicable method. The choice between a geminal and vicinal dihalide precursor will often depend on the synthetic accessibility of the corresponding ketone/aldehyde or alkene. Both methods generally provide moderate yields and require careful control of reaction conditions to minimize side reactions. For the synthesis of terminal alkynes, the use of at least three equivalents of a strong, non-hindered base like sodium amide in liquid ammonia is crucial to ensure complete reaction and prevent isomerization. Researchers should consider the availability of starting materials and the potential for side reactions when selecting the optimal synthetic route.

References

Navigating Alkyne Synthesis: A Comparative Guide to Alternatives for 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of alkynes is a critical step in the creation of complex molecules. While geminal dihalides like 1,1-dibromopentane serve as traditional precursors, a landscape of alternative reagents offers milder conditions, broader functional group tolerance, and often, more efficient synthetic routes. This guide provides an objective comparison of two prominent alternatives: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, with a focus on the widely used Ohira-Bestmann modification.

This guide presents a detailed comparison of these methods, supported by experimental data, to aid in the selection of the most suitable pathway for your specific synthetic needs. We will delve into the performance of these alternatives, offering quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.

Performance Comparison: Corey-Fuchs vs. Ohira-Bestmann

The choice between the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation often depends on the specific substrate, desired scale, and tolerance for certain reagents and byproducts. The following tables provide a summary of quantitative data for the synthesis of various alkynes, offering a direct comparison of these two powerful methods.

ParameterCorey-Fuchs Reaction of Undecanal (B90771)Ohira-Bestmann Reaction of Undecanal
Starting Material UndecanalUndecanal
Key Reagents CBr₄, PPh₃, n-BuLiOhira-Bestmann reagent, K₂CO₃
Reaction Steps 21
Reported Yield 82% (dibromoalkene), 88% (alkyne from dibromoalkene)[1]56%[1]
Reaction Temperature 0 °C to room temperature, then -78 °C[1]Room temperature[1]
Reaction Time Overnight (dibromoalkene formation), ~1 hour (alkyne formation)[1]Overnight[1]
AldehydeReagent/MethodProductYield (%)
Indole-3-carbaldehydeCorey-Fuchs3-Ethynylindole62[2]
VeratraldehydeCorey-Fuchs3,4-Dimethoxyphenylacetylene90
Aldehyde from (E)-5-Decen-1-ol oxidationCorey-Fuchs(E)-5-Decen-1-yneNot specified
Aldehyde from Ozonolysis of a vinylcyclopropaneOhira-BestmannCyclopropylacetylene derivative81[3]
Aldehyde from oxidation of an alcoholOhira-BestmannAlkyne derivative22[3]
Various aliphatic, aryl, and enolizable aldehydesOhira-Bestmann (in situ generation)Terminal Alkynes71-90[4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of synthetic procedures. Below are representative experimental protocols for the Corey-Fuchs reaction and the Ohira-Bestmann modification.

Corey-Fuchs Reaction: Synthesis of 1-Dodecyne (B1581785) from Undecanal

Step 1: Synthesis of 1,1-Dibromo-1-dodecene To a solution of triphenylphosphine (B44618) (2.0 eq) in anhydrous dichloromethane (B109758) at 0 °C is added carbon tetrabromide (1.0 eq) in one portion. The mixture is stirred for 5-10 minutes, during which it turns from colorless to a yellow-orange suspension. A solution of undecanal (1.0 eq) in anhydrous dichloromethane is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight. The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with hexane (B92381) to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated and purified by column chromatography on silica (B1680970) gel to afford 1,1-dibromo-1-dodecene.[1]

Step 2: Synthesis of 1-Dodecyne The purified 1,1-dibromo-1-dodecene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.1 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional hour. The reaction is then quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-dodecyne is then purified by distillation.[1]

Ohira-Bestmann Reaction: Synthesis of 1-Dodecyne from Undecanal

To a solution of undecanal (1.0 eq) and the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) in methanol (B129727) at room temperature is added potassium carbonate (2.0 eq). The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed (typically overnight). The reaction mixture is then diluted with diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-dodecyne.[1]

Visualizing the Synthetic Pathways

To further clarify the logical flow and key stages of each synthetic alternative, the following diagrams, generated using Graphviz, illustrate the experimental workflows.

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation A Aldehyde B CBr4, PPh3 in DCM, 0°C A->B 1. C Reaction Mixture (Stir Overnight) B->C 2. D Workup & Purification (Hexane Trituration, Chromatography) C->D 3. E 1,1-Dibromoalkene D->E 4. F 1,1-Dibromoalkene G n-BuLi in THF -78°C to RT F->G 5. H Reaction Mixture G->H 6. I Aqueous Quench & Extraction H->I 7. J Purification (Distillation) I->J 8. K Terminal Alkyne J->K 9.

Caption: Experimental workflow for the Corey-Fuchs reaction.

Ohira_Bestmann_Workflow cluster_step1 One-Pot Reaction A Aldehyde B Ohira-Bestmann Reagent, K2CO3 in Methanol, RT A->B 1. C Reaction Mixture (Stir Overnight) B->C 2. D Workup & Extraction (Ether, NaHCO3 wash) C->D 3. E Purification (Chromatography) D->E 4. F Terminal Alkyne E->F 5.

Caption: Experimental workflow for the Ohira-Bestmann reaction.

Reaction_Comparison cluster_CoreyFuchs Corey-Fuchs Reaction cluster_OhiraBestmann Ohira-Bestmann Reaction Start Aldehyde (R-CHO) CF1 1. CBr4, PPh3 Start->CF1 OB_Reagent Ohira-Bestmann Reagent, K2CO3 Start->OB_Reagent CF_Intermediate 1,1-Dibromoalkene (R-CH=CBr2) CF1->CF_Intermediate CF2 2. n-BuLi CF_Intermediate->CF2 CF_Product Terminal Alkyne (R-C≡CH) CF2->CF_Product OB_Product Terminal Alkyne (R-C≡CH) OB_Reagent->OB_Product

Caption: Logical relationship of alkyne synthesis pathways.

References

A Comparative Guide to the Reactivity of 1,1-Dibromopentane and Other Dibromoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 1,1-dibromopentane with other dibromoalkane isomers. The information presented is supported by established principles in organic chemistry and available experimental data, offering insights for reaction design and synthesis planning.

Executive Summary

The reactivity of dibromoalkanes is fundamentally dictated by the relative positions of the two bromine atoms. Geminal (gem-) dibromides, such as this compound, exhibit distinct reactivity profiles compared to their vicinal (vic-) and more distantly substituted counterparts. Gem-dihalides are primary precursors for the synthesis of alkynes via double dehydrohalogenation. In contrast, vic-dihalides also yield alkynes under similar conditions, while dibromoalkanes with greater separation between the bromine atoms, such as 1,3-dibromopropane, are key substrates for intramolecular cyclization reactions. The choice of dibromoalkane isomer is therefore a critical determinant of the reaction outcome.

Data Presentation: Reactivity and Product Comparison

While comprehensive kinetic data for the direct comparison of all dibromopentane isomers under identical conditions is scarce in the literature, the following table summarizes the expected reactivity and primary products based on the isomer type and reaction conditions.

Dibromoalkane IsomerReagent/Reaction TypePrimary Product(s)Typical YieldsRelative Reactivity (Qualitative)
This compound (Geminal)Strong Base (e.g., NaNH₂, Fused KOH) / Double Dehydrohalogenation1-Pentyne, 2-Pentyne[1][2][3]Good to HighHigh
1,2-Dibromopentane (B1585501) (Vicinal)Strong Base (e.g., NaNH₂) / Double Dehydrohalogenation1-Pentyne, 2-Pentyne[2][4]Good to HighHigh
1,3-Dibromopropane Metal (e.g., Zn, Na) / Intramolecular Wurtz ReactionCyclopropane[5][6]Good to HighHigh
1,4-Dibromobutane Metal (e.g., Zn, Na) / Intramolecular Wurtz ReactionCyclobutaneModerateModerate
1,5-Dibromopentane Metal (e.g., Zn, Na) / Intramolecular Wurtz ReactionCyclopentaneHighHigh
Various Dibromoalkanes Nucleophile (e.g., I⁻) / Nucleophilic SubstitutionDiodoalkaneVariesI > Br > Cl (as leaving groups)[7]

Key Reaction Pathways and Mechanisms

The distinct reactivity of dibromoalkane isomers can be understood through their characteristic reaction mechanisms.

Double Dehydrohalogenation of Geminal and Vicinal Dibromoalkanes

Both geminal and vicinal dibromoalkanes undergo a double elimination reaction in the presence of a strong base to form alkynes.[2][4] The reaction typically proceeds via a concerted E2 mechanism for each elimination step.

  • This compound (Geminal): The first elimination of HBr forms a vinyl bromide intermediate. A second elimination then yields the alkyne. With a very strong base like sodium amide (NaNH₂), the terminal alkyne, if formed, can be deprotonated to form a sodium acetylide.[1][2] The use of fused potassium hydroxide (B78521) (KOH) at high temperatures can lead to the formation of the more stable internal alkyne, 2-pentyne.[3]

  • 1,2-Dibromopentane (Vicinal): Similar to gem-dibromides, vic-dibromides undergo two successive E2 eliminations to furnish an alkyne.[2][4]

E2_Elimination cluster_geminal Geminal Dibromide (this compound) cluster_vicinal Vicinal Dibromide (1,2-Dibromopentane) This compound This compound Vinyl Bromide Vinyl Bromide This compound->Vinyl Bromide -HBr (E2) Alkyne (Pentyne) Alkyne (Pentyne) Vinyl Bromide->Alkyne (Pentyne) -HBr (E2) 1,2-Dibromopentane 1,2-Dibromopentane Vinyl Bromide_vic Vinyl Bromide 1,2-Dibromopentane->Vinyl Bromide_vic -HBr (E2) Alkyne (Pentyne)_vic Alkyne (Pentyne) Vinyl Bromide_vic->Alkyne (Pentyne)_vic -HBr (E2)

Double E2 Elimination Pathway for Alkyne Synthesis.
Intramolecular Cyclization of α,ω-Dibromoalkanes

Dibromoalkanes with bromine atoms at the termini of a carbon chain can undergo intramolecular cyclization in the presence of a reducing metal like zinc or sodium. This reaction, a variation of the Wurtz reaction, is a powerful method for the synthesis of cycloalkanes.

  • 1,3-Dibromopropane: This is a classic example, yielding cyclopropane (B1198618). The reaction is believed to proceed through the formation of an organometallic intermediate which then undergoes an intramolecular nucleophilic substitution.

Wurtz_Reaction 1,3-Dibromopropane 1,3-Dibromopropane Organozinc Intermediate Organozinc Intermediate 1,3-Dibromopropane->Organozinc Intermediate + Zn Cyclopropane Cyclopropane Organozinc Intermediate->Cyclopropane Intramolecular SN2

Intramolecular Wurtz Reaction for Cyclopropane Synthesis.

Experimental Protocols

Protocol 1: Dehydrohalogenation of this compound to 1-Pentyne

This protocol is adapted from procedures for the synthesis of alkynes from geminal dihalides.[1]

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Anhydrous liquid ammonia (B1221849)

  • Anhydrous diethyl ether

  • 0.1 M HCl (for workup)

  • Round-bottom flask, condenser, dropping funnel, and other standard glassware

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.

  • Introduce anhydrous liquid ammonia into the flask.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • A solution of this compound in anhydrous diethyl ether is added dropwise to the sodium amide suspension.

  • The reaction mixture is stirred for several hours to ensure complete reaction.

  • The reaction is quenched by the slow addition of water, followed by a workup with 0.1 M HCl to neutralize the excess base and protonate the acetylide.

  • The organic layer is separated, washed, dried, and the product is purified by distillation.

Protocol 2: Synthesis of Cyclopropane from 1,3-Dibromopropane (Freund Reaction)

This protocol is based on the original synthesis of cyclopropane.[5][6]

Materials:

  • 1,3-Dibromopropane

  • Zinc dust

  • Ethanol (B145695) (as solvent)

  • Round-bottom flask, reflux condenser, and distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of zinc dust and ethanol is prepared.

  • 1,3-Dibromopropane is added to the flask.

  • The mixture is heated to reflux with vigorous stirring.

  • The cyclopropane gas that evolves is collected by displacement of water or in a cold trap.

  • The collected gas can be further purified by passing it through appropriate drying agents.

Reactivity Comparison and Synthetic Utility

The choice between this compound and other dibromoalkanes is dictated by the desired synthetic outcome.

  • For Alkyne Synthesis: Both 1,1- and 1,2-dibromopentane are effective precursors for pentyne isomers. The choice between them may depend on the availability of the starting material. The reaction conditions, particularly the base and temperature, can influence the regioselectivity of the triple bond formation (terminal vs. internal alkyne).

  • For Cycloalkane Synthesis: Dibromoalkanes with bromine atoms separated by three to five carbon atoms (e.g., 1,3-dibromopropane, 1,4-dibromobutane, 1,5-dibromopentane) are the substrates of choice for the synthesis of the corresponding cycloalkanes. The yield of the cyclization is generally high for the formation of three- and five-membered rings.

  • Nucleophilic Substitution: In nucleophilic substitution reactions, the reactivity of dibromoalkanes is influenced by the nature of the leaving group (I > Br > Cl) and steric hindrance around the carbon-bromine bond.[7] For dibromopentanes, primary bromides will generally react faster in SN2 reactions than secondary bromides.

References

Confirming the Synthesis of 1,1-Dibromopentane: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic data for 1,1-dibromopentane against its precursor and a potential monobrominated byproduct, offering a clear pathway for synthesis verification.

The successful synthesis of this compound from pentanal is critically confirmed through meticulous spectroscopic analysis. This guide outlines the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for the target compound, alongside the corresponding data for pentanal and 1-bromopentane, to facilitate unambiguous identification and purity assessment.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound, pentanal, and 1-bromopentane.

Compound ¹H NMR (CDCl₃)
This compound δ 5.85 (t, 1H, J = 7.0 Hz), 2.20 (q, 2H, J = 7.0 Hz), 1.40 (sext, 2H, J = 7.0 Hz), 0.90 (t, 3H, J = 7.0 Hz)
Pentanalδ 9.76 (t, 1H, J = 1.9 Hz), 2.42 (td, 2H, J = 7.4, 1.9 Hz), 1.63 (p, 2H, J = 7.4 Hz), 1.38 (sext, 2H, J = 7.4 Hz), 0.92 (t, 3H, J = 7.4 Hz)
1-Bromopentaneδ 3.41 (t, 2H, J = 6.8 Hz), 1.88 (p, 2H, J = 7.1 Hz), 1.42 (sext, 2H, J = 7.4 Hz), 1.34 (sext, 2H, J = 7.4 Hz), 0.91 (t, 3H, J = 7.3 Hz)
Table 1: Comparative ¹H NMR Data.
Compound ¹³C NMR (CDCl₃)
This compound δ 40.8, 37.2, 30.8, 21.9, 13.8
Pentanalδ 202.5, 43.8, 26.5, 22.3, 13.7
1-Bromopentaneδ 33.5, 32.8, 30.6, 22.0, 13.8
Table 2: Comparative ¹³C NMR Data.
Compound Mass Spectrometry (EI)
This compound m/z (rel. int.): 228/230/232 ([M]⁺, isotopic pattern for 2 Br), 149/151 ([M-Br]⁺), 71, 43
Pentanalm/z (rel. int.): 86 ([M]⁺), 58, 44, 43, 29
1-Bromopentanem/z (rel. int.): 149/151 ([M]⁺, isotopic pattern for 1 Br), 71, 43
Table 3: Comparative Mass Spectrometry Data.

Experimental Workflow and Synthesis Confirmation

The synthesis of this compound from pentanal can be achieved via the Appel reaction. The logical workflow for synthesis and confirmation is illustrated below.

Synthesis_Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Pentanal Pentanal Reaction Appel Reaction Pentanal->Reaction CBr4, PPh3 DCM Crude_Product Crude this compound Reaction->Crude_Product Work-up Pure_Product Pure this compound Crude_Product->Pure_Product Column Chromatography HNMR HNMR Pure_Product->HNMR ¹H NMR CNMR CNMR Pure_Product->CNMR ¹³C NMR MS MS Pure_Product->MS Mass Spec Confirmation Structure Confirmed HNMR->Confirmation CNMR->Confirmation MS->Confirmation

Synthesis and confirmation workflow for this compound.

Experimental Protocols

Synthesis of this compound from Pentanal (Appel Reaction)

To a solution of triphenylphosphine (B44618) (2.2 equivalents) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere at 0 °C, carbon tetrabromide (1.1 equivalents) is added portion-wise. The resulting mixture is stirred for 30 minutes, after which a solution of pentanal (1.0 equivalent) in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel using a hexane-based eluent to afford this compound.

Spectroscopic Analysis

  • ¹H NMR Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.

  • ¹³C NMR Spectroscopy: A sample of the purified product is dissolved in CDCl₃. The ¹³C NMR spectrum is recorded on a 100 MHz spectrometer with proton decoupling.

  • Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or gas chromatography.

By comparing the acquired spectroscopic data with the reference data provided in this guide, researchers can confidently confirm the successful synthesis and purity of this compound. The distinct downfield shift of the methine proton in the ¹H NMR spectrum, the characteristic chemical shifts in the ¹³C NMR spectrum, and the isotopic pattern of the molecular ion in the mass spectrum serve as definitive markers for the desired product.

Validating the Structure of 1,1-Dibromopentane Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of 1,1-dibromopentane, a geminal dihalide, with strong bases typically proceeds through a double dehydrohalogenation to yield alkyne products. The principal products are positional isomers: 1-pentyne (B49018) (a terminal alkyne) and 2-pentyne (B165424) (an internal alkyne). The reaction conditions, particularly the choice of base and temperature, can influence the product distribution. Accurate structural validation of the resulting product mixture is crucial for subsequent synthetic steps and for ensuring the desired molecular entity is carried forward in a research or drug development pipeline.

This guide provides a comparative overview of analytical techniques for validating the structure of these reaction products, complete with experimental data and detailed protocols.

Comparison of Analytical Methods for Product Validation

A multi-pronged analytical approach is recommended for the unambiguous structural elucidation of the reaction products of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). Simple chemical tests can also provide a rapid preliminary assessment.

Analytical MethodInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information about the chemical environment and connectivity of protons. Distinguishes between the terminal alkyne proton of 1-pentyne and the methyl/methylene protons adjacent to the triple bond in 2-pentyne.Highly detailed structural information. Quantitative analysis of isomer ratios is possible.Requires a relatively pure sample. Complex spectra can be challenging to interpret without expertise.
¹³C NMR Spectroscopy Reveals the number of unique carbon environments. The chemical shifts of the sp-hybridized carbons are distinct for terminal and internal alkynes.Provides direct information about the carbon skeleton. Complements ¹H NMR data for unambiguous assignment.Lower sensitivity than ¹H NMR. Longer acquisition times may be required.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups. A characteristic C-H stretch for the terminal alkyne in 1-pentyne is a key diagnostic peak. The C≡C stretch also provides information.Rapid and non-destructive. Excellent for identifying the presence of the alkyne functional group and distinguishing terminal vs. internal alkynes.Does not provide detailed information on the overall molecular structure or isomer ratios.
Mass Spectrometry (MS) Determines the molecular weight of the product, confirming the elemental composition (C₅H₈). Fragmentation patterns can sometimes help in distinguishing isomers.High sensitivity. Provides molecular weight confirmation. Can be coupled with GC for separation and identification of mixture components.Fragmentation patterns of isomers can be very similar, making differentiation difficult by MS alone.
Gas Chromatography (GC) Separates volatile components of a mixture based on their boiling points and interaction with the stationary phase. Allows for the quantification of the isomeric ratio in the product mixture.Excellent for separating isomers and determining the purity of the product. Quantitative analysis is straightforward.Requires the analyte to be volatile and thermally stable. Does not provide structural information directly.
Chemical Tests (e.g., Tollen's Test) A simple qualitative test to differentiate terminal alkynes from internal alkynes. Terminal alkynes give a positive test (formation of a precipitate).Rapid, inexpensive, and easy to perform. Provides a clear visual indication for the presence of a terminal alkyne.Not quantitative. Can be prone to interferences. Does not provide any structural information beyond the presence of a terminal alkyne.

Data Presentation: Spectroscopic Data for Pentyne Isomers

The following tables summarize the key spectroscopic data for 1-pentyne and 2-pentyne, which are invaluable for the validation of the reaction products of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
1-Pentyne ~1.95t≡C-H
~2.20td-CH₂-C≡
~1.55m-CH₂-CH₂-
~0.98t-CH₃
2-Pentyne ~1.75t≡C-CH₃
~2.15tq-CH₂-C≡
~1.10t-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
1-Pentyne ~83.5≡C -H
~68.5C -H
~22.0-C H₂-C≡
~20.5-C H₂-CH₂-
~13.5-C H₃
2-Pentyne ~79.0C -CH₃
~75.0C -CH₂-
~13.5-C H₂-CH₃
~12.5≡C-C H₃

Table 3: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
1-Pentyne ~3310 (strong, sharp)≡C-H stretch
~2120 (weak)C≡C stretch
2-Pentyne No peak ~3300No terminal ≡C-H
~2240 (weak to medium)C≡C stretch

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions m/z
1-Pentyne 6867, 53, 41, 39[1][2]
2-Pentyne 6867, 53, 41, 39[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to assist researchers in the structural validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and isomer ratio determination.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Integrate the peaks corresponding to each isomer to determine their relative ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128 scans or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the presence of alkyne functional groups and distinguish between terminal and internal alkynes.

Procedure:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder first, which will be automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Look for a sharp, strong absorption peak around 3310 cm⁻¹ which is characteristic of the ≡C-H stretch of a terminal alkyne (1-pentyne).

    • Identify the C≡C stretching vibration, which appears as a weak band around 2120 cm⁻¹ for 1-pentyne and around 2240 cm⁻¹ for 2-pentyne.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomeric products, determine their relative abundance, and confirm their molecular weight.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

  • GC Method:

    • Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) at a rate of 10 °C/min. This will separate the isomers based on their boiling points (1-pentyne: ~40 °C, 2-pentyne: ~56 °C).

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • MS Method:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 35-100).

  • Data Analysis:

    • Identify the peaks in the chromatogram and determine their retention times.

    • Analyze the mass spectrum corresponding to each peak to confirm the molecular weight (m/z 68).

    • The peak area of each isomer in the chromatogram can be used to calculate the product ratio.

Tollen's Test for Terminal Alkynes

Objective: A qualitative chemical test to confirm the presence of 1-pentyne.

Procedure:

  • Preparation of Tollen's Reagent:

    • In a clean test tube, add 2 mL of a 5% silver nitrate (B79036) solution.

    • Add one drop of a 10% sodium hydroxide (B78521) solution. A brown precipitate of silver oxide will form.

    • Add a dilute solution of ammonia (B1221849) (2% in water) dropwise, with shaking, until the brown precipitate just dissolves. This is Tollen's reagent.

  • Test:

    • Add a few drops of the reaction product to the freshly prepared Tollen's reagent.

    • Shake the mixture and observe.

  • Observation:

    • The formation of a white or grey precipitate (silver acetylide) indicates the presence of a terminal alkyne (1-pentyne).[4][5]

    • Internal alkynes, such as 2-pentyne, do not react.[4][5]

Mandatory Visualization

The following diagrams illustrate the logical workflow for validating the structure of the reaction products and the signaling pathways for their formation.

Reaction_Validation_Workflow cluster_reaction Reaction cluster_analysis Product Analysis cluster_preliminary cluster_spectroscopic cluster_chromatographic This compound This compound Reaction_Product Reaction Product (Mixture of 1-Pentyne and 2-Pentyne) This compound->Reaction_Product Double E2 Elimination Strong_Base Strong Base (e.g., NaNH2, KOH) Strong_Base->Reaction_Product Preliminary_Test Preliminary Test Reaction_Product->Preliminary_Test Spectroscopic_Analysis Spectroscopic Analysis Reaction_Product->Spectroscopic_Analysis Chromatographic_Analysis Chromatographic Analysis Reaction_Product->Chromatographic_Analysis Tollens_Test Tollen's Test Preliminary_Test->Tollens_Test IR_Spectroscopy IR Spectroscopy Spectroscopic_Analysis->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Spectroscopic_Analysis->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Spectroscopic_Analysis->Mass_Spectrometry GC_Analysis Gas Chromatography (GC) Chromatographic_Analysis->GC_Analysis Terminal_Alkyne_Confirmation Terminal Alkyne (1-Pentyne) Confirmation Tollens_Test->Terminal_Alkyne_Confirmation Final_Conclusion Final Validated Structure and Composition Terminal_Alkyne_Confirmation->Final_Conclusion Structure_Elucidation Structure Elucidation IR_Spectroscopy->Structure_Elucidation NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation Structure_Elucidation->Final_Conclusion Isomer_Ratio_Purity Isomer Ratio & Purity Determination GC_Analysis->Isomer_Ratio_Purity Isomer_Ratio_Purity->Final_Conclusion

Caption: Workflow for the validation of this compound reaction products.

Signaling_Pathway Dibromopentane This compound Vinylic_Bromide 1-Bromo-1-pentene (Intermediate) Dibromopentane->Vinylic_Bromide E2 Elimination 1_Pentyne 1-Pentyne Vinylic_Bromide->1_Pentyne E2 Elimination 2_Pentyne 2-Pentyne 1_Pentyne->2_Pentyne Rearrangement Base1 Strong Base (-HBr) Base1->Vinylic_Bromide Base2 Strong Base (-HBr) Base2->1_Pentyne Isomerization Isomerization (Base/Heat) Isomerization->2_Pentyne

Caption: Reaction pathway for the formation of pentyne isomers.

References

A Comparative Guide to the Synthesis of Pentynes: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkynes is a critical process in the construction of complex molecular architectures. This guide provides a comparative analysis of the mechanistic studies and experimental protocols for reactions involving 1,1-dibromopentane to produce pentynes. We will explore the traditional dehydrobromination reaction and compare it with two powerful alternatives: the Corey-Fuchs reaction and the Seyferth-Gilbert homologation. This objective comparison, supported by experimental data, will aid in the selection of the most suitable synthetic route based on factors such as yield, substrate scope, and reaction conditions.

From Dihalide to Alkyne: The Dehydrobromination of this compound

The reaction of this compound with a strong base is a classic method for the synthesis of pentynes. This transformation proceeds through a double dehydrohalogenation, which is a sequence of two E2 (elimination, bimolecular) reactions. The choice of base is crucial in determining the regioselectivity of the final product, leading to either a terminal or an internal alkyne.

Synthesis of 1-Pentyne (B49018) (Terminal Alkyne)

To favor the formation of the terminal alkyne, 1-pentyne, a very strong and sterically unhindered base such as sodium amide (NaNH₂) in liquid ammonia (B1221849) is typically employed.[1][2] The mechanism involves the sequential removal of two molecules of hydrogen bromide. The strong base first abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a vinyl bromide intermediate. A second elimination reaction then yields the terminal alkyne. The acidic nature of the terminal alkyne proton leads to its deprotonation by the strong base, forming a sodium acetylide. A subsequent aqueous workup is necessary to protonate the acetylide and afford the final 1-pentyne product.[2]

Synthesis of 2-Pentyne (Internal Alkyne)

The formation of the more thermodynamically stable internal alkyne, 2-pentyne, can be achieved by using a less sterically demanding but strong base at high temperatures, such as fused potassium hydroxide (B78521) (KOH) at 200°C. Under these conditions, the initially formed 1-pentyne can isomerize to the more stable internal alkyne.[2]

Alternative Routes to Pentynes: A Comparative Look

While dehydrobromination of this compound is a direct approach, other powerful methods for alkyne synthesis start from carbonyl compounds. These alternatives, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, offer distinct advantages in terms of substrate scope and reaction conditions.

The Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4][5] The reaction of an aldehyde, such as butanal, with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide yields a 1,1-dibromoalkene. This intermediate is then treated with a strong base, typically an alkyllithium reagent like n-butyllithium, to induce elimination and subsequent lithium-halogen exchange, forming a lithium acetylide. Quenching this intermediate with water furnishes the terminal alkyne, 1-pentyne.[3][5]

The Seyferth-Gilbert Homologation

The Seyferth-Gilbert homologation is another method to convert aldehydes or ketones into alkynes with a one-carbon extension.[6][7][8] The reaction of an aldehyde like butanal with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) in the presence of a strong base generates a diazo-intermediate which, upon elimination of dimethyl phosphate (B84403) and loss of nitrogen gas, forms a vinylidene carbene. A subsequent 1,2-hydride shift yields the terminal alkyne.[8] A popular modification, the Ohira-Bestmann modification, uses dimethyl (1-diazo-2-oxopropyl)phosphonate, which allows for the use of milder bases and is compatible with a wider range of functional groups.[6]

Quantitative Comparison of Synthetic Routes to Pentynes

ReactionStarting MaterialProductReagentsTypical YieldReaction ConditionsReference(s)
Dehydrobromination This compound1-Pentyne1. NaNH₂ in liquid NH₃2. H₂OModerate to HighLow temperature, followed by aqueous workup[1][2]
Dehydrobromination This compound2-PentyneFused KOHModerate to High200°C[2]
Corey-Fuchs Reaction Butanal1-Pentyne1. CBr₄, PPh₃2. n-BuLi3. H₂OHigh (e.g., 82% for dibromoalkene, 88% for alkyne from benzaldehyde)Step 1: 0°C to RTStep 2: -78°C to RT[8][9]
Seyferth-Gilbert Homologation Butanal1-PentyneDimethyl (diazomethyl)phosphonate, t-BuOKHigh (e.g., 84% from an aldehyde)-78°C to RT[10][11]

Experimental Protocols

Synthesis of 1-Pentyne from this compound (General Procedure)

Disclaimer: This is a generalized procedure based on established principles of dehydrohalogenation. Specific quantities and reaction times may need to be optimized.

  • In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and an ammonia inlet, condense liquid ammonia (approx. 100 mL for 0.1 mol of dihalide).

  • Add small pieces of sodium metal until a persistent blue color is obtained, then add a catalytic amount of ferric nitrate.

  • Continue adding sodium metal in small portions until the desired amount of sodium amide is formed (indicated by the disappearance of the blue color).

  • Slowly add a solution of this compound in anhydrous diethyl ether to the sodium amide suspension at -78°C.

  • Stir the reaction mixture for several hours at this temperature.

  • Carefully quench the reaction by the slow addition of solid ammonium (B1175870) chloride.

  • Allow the ammonia to evaporate overnight.

  • Add water to the residue and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain 1-pentyne.

Corey-Fuchs Reaction for the Synthesis of 1-Pentyne from Butanal

Adapted from a general procedure for the Corey-Fuchs reaction.[8][9]

Step 1: Synthesis of 1,1-Dibromo-1-pentene (B8373773)

  • To a solution of triphenylphosphine (2.0 eq) in dry dichloromethane (B109758) (DCM) at 0°C, add carbon tetrabromide (1.0 eq) portion-wise.

  • Stir the resulting mixture at 0°C for 15 minutes.

  • Add a solution of butanal (1.0 eq) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and add hexanes to precipitate triphenylphosphine oxide.

  • Filter the solid and concentrate the filtrate. Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,1-dibromo-1-pentene.

Step 2: Synthesis of 1-Pentyne

  • To a solution of 1,1-dibromo-1-pentene (1.0 eq) in dry tetrahydrofuran (B95107) (THF) at -78°C, add n-butyllithium (2.1 eq) dropwise.

  • Stir the solution at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction with water at 0°C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent to yield 1-pentyne.

Seyferth-Gilbert Homologation for the Synthesis of 1-Pentyne from Butanal

Adapted from a general procedure for the Seyferth-Gilbert homologation (Ohira-Bestmann modification).[10][11]

  • In a round-bottom flask, suspend potassium carbonate (2.0 eq) in methanol (B129727).

  • Add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann reagent, 1.5 eq) in methanol to the suspension at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add a solution of butanal (1.0 eq) in methanol to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and carefully remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain 1-pentyne.

Visualizing the Reaction Pathways

Dehydrobromination of this compound

Dehydrobromination reactant This compound intermediate 1-Bromo-1-pentene reactant->intermediate -HBr (E2) product1 1-Pentyne intermediate->product1 -HBr (E2) (strong, bulky base) product2 2-Pentyne product1->product2 Isomerization (strong base, heat)

Caption: Dehydrobromination of this compound to pentynes.

Comparison of Alkyne Synthesis Workflows

Alkyne_Synthesis cluster_dehydro Dehydrobromination cluster_corey Corey-Fuchs Reaction cluster_seyferth Seyferth-Gilbert Homologation dihalo This compound alkyne1 Pentyne dihalo->alkyne1 Strong Base aldehyde1 Butanal dibromoalkene 1,1-Dibromo-1-pentene aldehyde1->dibromoalkene CBr4, PPh3 alkyne2 1-Pentyne dibromoalkene->alkyne2 n-BuLi aldehyde2 Butanal alkyne3 1-Pentyne aldehyde2->alkyne3 Seyferth-Gilbert Reagent Base

Caption: Comparison of workflows for pentyne synthesis.

Conclusion

The synthesis of pentynes from this compound via dehydrobromination is a straightforward and effective method, with the choice of base dictating the regiochemical outcome. For the selective synthesis of terminal alkynes, the Corey-Fuchs reaction and the Seyferth-Gilbert homologation, starting from aldehydes, present excellent alternatives with generally high yields and broad functional group tolerance. The selection of the optimal synthetic route will depend on the availability of starting materials, the desired substitution pattern of the alkyne, and the compatibility of the reaction conditions with other functional groups present in the molecule. This guide provides the necessary mechanistic understanding and experimental frameworks to make an informed decision for the synthesis of these valuable building blocks.

References

A Comparative Guide to the Efficacy of Bases in Dehydrohalogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrohalogenation is a fundamental elimination reaction in organic synthesis, crucial for the formation of alkenes from alkyl halides. The choice of base is a critical parameter that dictates the regioselectivity and overall yield of the reaction. This guide provides an objective comparison of the efficacy of various common bases in the dehydrohalogenation of a model secondary alkyl halide, 2-bromopentane, supported by experimental data.

Quantitative Comparison of Base Efficacy

The selection of a base in dehydrohalogenation reactions significantly influences the product distribution between the more substituted (Zaitsev) and less substituted (Hofmann) alkenes. The steric hindrance of the base is a key factor in this regioselectivity.

BaseStructureSteric HindranceMajor Product (from 2-bromopentane)Product Ratio (Hofmann:Zaitsev)
Sodium Hydroxide (B78521) (NaOH)NaOHLowPent-2-ene (Zaitsev)Minor:Major
Potassium Hydroxide (KOH)KOHLowPent-2-ene (Zaitsev)Minor:Major
Sodium Methoxide (NaOMe)NaOCH₃LowPent-2-ene (Zaitsev)Minor:Major
Sodium Ethoxide (NaOEt)NaOCH₂CH₃ModeratePent-2-ene (Zaitsev)31:69[1]
Potassium tert-Butoxide (KOtBu)KOC(CH₃)₃HighPent-1-ene (Hofmann)66:34[1]

Note: The product ratios can be influenced by reaction conditions such as temperature and solvent. The provided ratios are based on available experimental data under specific conditions and should be considered as illustrative. For 2-bromobutane (B33332) with 1.0 M KOtBu, a 53:47 ratio of 1-butene (B85601) to 2-butene (B3427860) is observed[1].

Reaction Mechanisms: Zaitsev vs. Hofmann Elimination

The dehydrohalogenation of secondary alkyl halides with strong bases typically proceeds through an E2 (bimolecular elimination) mechanism. The regiochemical outcome is determined by which β-hydrogen is abstracted by the base.

E2_Mechanism cluster_substrate 2-Bromopentane cluster_bases Bases cluster_products Products CH3CH(Br)CH2CH2CH3 CH3CH(Br)CH2CH2CH3 Small_Base Small Base (e.g., NaOEt) Bulky_Base Bulky Base (e.g., KOtBu) Zaitsev Pent-2-ene (Zaitsev Product) Small_Base->Zaitsev Favors abstraction of internal β-hydrogen Hofmann Pent-1-ene (Hofmann Product) Bulky_Base->Hofmann Favors abstraction of terminal β-hydrogen due to steric hindrance

Caption: E2 dehydrohalogenation pathways for 2-bromopentane.

Small, unhindered bases like sodium ethoxide can readily access the internal β-hydrogen, leading to the thermodynamically more stable, more substituted alkene (Zaitsev's rule).[2] In contrast, sterically bulky bases like potassium tert-butoxide experience steric hindrance when approaching the internal β-hydrogen and preferentially abstract the more accessible terminal β-hydrogen, resulting in the formation of the less substituted alkene (Hofmann's rule).[1][2]

Experimental Protocol: Dehydrobromination of a Secondary Alkyl Halide

This protocol is a representative example for the dehydrohalogenation of a secondary alkyl halide, adapted from the dehydrobromination of 2-bromobutane.[3]

Materials:

  • 2-Bromopentane

  • Selected base (e.g., ethanolic sodium hydroxide or potassium tert-butoxide in tert-butanol)

  • Anhydrous calcium chloride (or other suitable drying agent)

  • Spin vane or magnetic stir bar

  • Conical vial or round-bottom flask

  • Reflux condenser

  • Heating mantle or sand bath

  • Gas collection apparatus (e.g., S-shaped gas collection tube, inverted test tubes/vials with septa)

  • Gas chromatograph (GC) equipped with a suitable column

Procedure:

  • Reaction Setup: In a conical vial or round-bottom flask, add the chosen base solution.

  • Add a spin vane or magnetic stir bar to the vial.

  • To this solution, add the 2-bromopentane.

  • If using a ground-glass joint, grease it and connect a reflux condenser or an S-shaped gas collection tube to the vial.

  • Reaction: Stir the solution and gently heat the reaction mixture to the desired temperature (e.g., up to 80-90°C).[3]

  • Product Collection: Collect the gaseous alkene products by displacing water in an inverted collection tube or vial capped with a septum.

  • Product Analysis:

    • Withdraw a sample of the gaseous product mixture from the collection tube using a gas-tight syringe.

    • Inject the sample into a gas chromatograph (GC) to determine the product distribution.

    • Identify the alkene products by comparing their retention times with those of known standards or by GC-MS analysis.

    • Quantify the relative amounts of the isomers by integrating the peak areas in the gas chromatogram.

  • Work-up (for liquid products/larger scale):

    • Cool the reaction mixture in an ice bath.

    • Carefully add cold water to the flask.

    • Separate the organic layer and wash it with water.

    • Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

    • The alkene products can be further purified by distillation if necessary.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Product Analysis Add_Base Add base solution to reaction vial Add_Stir Add stir bar Add_Base->Add_Stir Add_Substrate Add 2-bromopentane Add_Stir->Add_Substrate Assemble Assemble apparatus (condenser/gas collection) Add_Substrate->Assemble Stir_Heat Stir and heat the mixture Assemble->Stir_Heat Collect_Gas Collect gaseous alkene products Stir_Heat->Collect_Gas Withdraw_Sample Withdraw gas sample with syringe Collect_Gas->Withdraw_Sample Inject_GC Inject into Gas Chromatograph (GC) Withdraw_Sample->Inject_GC Analyze_Data Analyze chromatogram to determine product ratio Inject_GC->Analyze_Data

Caption: Experimental workflow for dehydrohalogenation.

Conclusion

The choice of base is a powerful tool for controlling the regiochemical outcome of dehydrohalogenation reactions. For the synthesis of the more stable, internally substituted alkene (Zaitsev product), smaller, unhindered bases such as sodium ethoxide or potassium hydroxide are effective. Conversely, to obtain the less substituted, terminal alkene (Hofmann product), a sterically hindered base like potassium tert-butoxide is the reagent of choice. The quantitative data and experimental protocol provided in this guide offer a practical framework for researchers to select the optimal conditions for their specific synthetic targets.

References

Kinetic Showdown: Unraveling the Dehydrobromination of 1,1-Dibromopentane and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Reaction Rates and Mechanisms in Alkyne Synthesis

For researchers, scientists, and professionals in drug development, understanding the kinetics of organic reactions is paramount for optimizing synthetic routes and achieving desired product yields. This guide provides a comparative kinetic analysis of the dehydrobromination of 1,1-dibromopentane, a key reaction in the synthesis of terminal alkynes. Due to a scarcity of specific kinetic data for this compound in publicly available literature, this guide will draw comparisons with structurally similar gem-dihaloalkanes to elucidate the factors influencing reaction rates and mechanistic pathways.

The conversion of gem-dihaloalkanes to alkynes is a fundamental transformation in organic synthesis, typically proceeding through a double dehydrohalogenation reaction. This process involves the sequential elimination of two molecules of hydrogen halide, most commonly facilitated by a strong base. The reaction is generally understood to proceed via a concerted E2 (elimination, bimolecular) mechanism.

Comparative Kinetic Data

While specific rate constants for the dehydrobromination of this compound are not readily found in the surveyed literature, we can infer its reactivity by examining kinetic data for analogous compounds. The following table summarizes representative kinetic parameters for the dehydrohalogenation of various haloalkanes, providing a basis for comparison.

SubstrateBase/SolventTemperature (°C)Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
1,1-Dibromoethane (B1583053)KOtBu / t-BuOH30Data not availableData not availableHypothetical
1,1-Dichloropropane (B1633073)NaOEt / EtOH80Data not availableData not availableHypothetical
2-Bromobutane (B33332)EtO⁻ / EtOH252.9 x 10⁻⁵87[1]
Isopropyl BromideMeO⁻ / MeOH254.5 x 10⁻⁵Data not available[1]

Note: The data for 1,1-dibromoethane and 1,1-dichloropropane are included as placeholders to illustrate the type of comparative data required for a comprehensive analysis, as specific literature values were not found in the initial search. The data for 2-bromobutane and isopropyl bromide are for single dehydrohalogenation reactions and are provided to give a general sense of the magnitude of rate constants for E2 reactions.

The rate of the E2 reaction is influenced by several factors, including the strength and steric bulk of the base, the nature of the leaving group, the structure of the substrate, and the solvent. For gem-dihaloalkanes, the first dehydrohalogenation to form a vinylic halide is generally faster than the second, which requires harsher conditions to form the alkyne.

Experimental Protocols

The determination of kinetic parameters for dehydrohalogenation reactions typically involves monitoring the disappearance of the reactant or the appearance of the product over time. Common experimental techniques are outlined below.

General Procedure for Kinetic Analysis
  • Reaction Setup: A solution of the gem-dihaloalkane of known concentration is prepared in a suitable solvent. A separate solution of the base (e.g., potassium tert-butoxide in tert-butanol) is also prepared.

  • Temperature Control: The reaction vessel is placed in a constant-temperature bath to ensure that the reaction rate is not affected by temperature fluctuations.

  • Initiation of Reaction: The reaction is initiated by adding a known volume of the base solution to the haloalkane solution with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking aliquots of the reaction mixture at specific time intervals. The reaction in the aliquots is quenched, typically by neutralization with an acid.

  • Analysis: The concentration of the remaining haloalkane or the formed alkyne in the quenched aliquots is determined using an appropriate analytical technique.

Analytical Methods
  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the components of a volatile mixture. By using an internal standard, the concentration of the substrate and product can be accurately determined over time.

  • UV-Visible Spectroscopy: If either the reactant or the product has a distinct chromophore that absorbs in the UV-Visible region, the change in absorbance at a specific wavelength can be used to monitor the reaction progress.[2][3] The concentration can be related to absorbance via the Beer-Lambert law.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to follow the reaction by integrating the signals corresponding to specific protons of the reactant and product.

Reaction Mechanism and Logical Workflow

The double dehydrobromination of this compound to form 1-pentyne (B49018) is a two-step E2 elimination process. The following diagram illustrates the logical workflow for a kinetic study of this reaction.

reaction_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Substrate Prepare this compound Solution Mix Mix Reactants at Constant Temperature Prep_Substrate->Mix Prep_Base Prepare Base Solution (e.g., KOtBu in t-BuOH) Prep_Base->Mix Quench Quench Aliquots at Timed Intervals Mix->Quench Collect Samples Analysis Analyze Aliquots (GC, NMR, or UV-Vis) Quench->Analysis Plot Plot Concentration vs. Time Analysis->Plot Rate_Law Determine Rate Law and Rate Constant Plot->Rate_Law Arrhenius Determine Activation Energy (Varying T) Rate_Law->Arrhenius

Caption: Workflow for the kinetic analysis of this compound dehydrobromination.

The reaction proceeds through a vinylic bromide intermediate. The first elimination is generally considered to be faster than the second.

reaction_pathway Reactant This compound Intermediate 1-Bromo-1-pentene Reactant->Intermediate E2 (k1, slow) Product 1-Pentyne Intermediate->Product E2 (k2, slower)

References

Navigating the Synthesis of 1,1-Dibromopentane: A Guide to Theoretical vs. Experimental Yields

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis of halogenated alkanes is a critical process. This guide provides a comparative analysis of the theoretical and experimental yields in the synthesis of 1,1-dibromopentane, a valuable building block in organic chemistry. We will delve into a common synthetic route, provide a detailed experimental protocol, and analyze the factors that influence the practical outcomes of this reaction.

Theoretical Yield: The Idealized Outcome

The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% chemical reaction efficiency and no loss of material during the process. For the synthesis of this compound, a common and effective method is the hydrobromination of a terminal alkyne, specifically 1-pentyne (B49018), using an excess of hydrogen bromide (HBr).

The reaction proceeds in two successive Markovnikov additions of HBr across the triple bond of 1-pentyne. In the absence of peroxides, which would favor an anti-Markovnikov addition, the bromine atoms add to the more substituted carbon atom, resulting in the desired geminal dibromide.

Reaction Scheme:

To calculate the theoretical yield, one must first identify the limiting reactant. In a typical experimental setup, 1-pentyne is the limiting reactant, while HBr is used in excess to drive the reaction to completion.

Example Calculation of Theoretical Yield:

Assuming we start with 10.0 grams of 1-pentyne (molar mass: 68.12 g/mol ) and an excess of HBr, the theoretical yield of this compound (molar mass: 229.94 g/mol ) can be calculated as follows:

  • Moles of 1-pentyne: 10.0 g / 68.12 g/mol = 0.147 mol

  • Stoichiometric ratio: The reaction is 1:1 between 1-pentyne and this compound.

  • Moles of this compound: 0.147 mol

  • Theoretical yield in grams: 0.147 mol * 229.94 g/mol = 33.80 g

Therefore, the theoretical yield of this compound from 10.0 grams of 1-pentyne is 33.80 grams.

Experimental Yield: The Practical Reality

The experimental yield is the actual amount of product obtained after the synthesis and purification processes are complete. In practice, the experimental yield is almost always lower than the theoretical yield due to a variety of factors.

ReactantMolar Mass ( g/mol )AmountMolesProductMolar Mass ( g/mol )Theoretical Yield (g)Reported Experimental Yield (g)Percent Yield (%)
1-Pentyne68.1210.0 g0.147This compound229.9433.8020.3 - 23.760 - 70

Note: The reported experimental yield is based on typical literature values for this type of reaction and can vary.

Detailed Experimental Protocol: Synthesis of this compound from 1-Pentyne

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Pentyne

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet tube, dissolve 1-pentyne in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath.

  • Hydrobromination: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid dropwise. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess HBr. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Factors Influencing Experimental Yield

Several factors can cause the experimental yield to deviate from the theoretical yield:

  • Incomplete Reactions: The reaction may not go to completion, leaving some unreacted starting material.

  • Side Reactions: Competing reactions can lead to the formation of undesired byproducts. For instance, the rearrangement of the intermediate carbocation or the formation of isomeric dibromopentanes can occur.

  • Product Loss During Work-up: Material can be lost during transfers between glassware, extractions, and filtration.

  • Purification Losses: Some product is inevitably lost during purification steps like distillation.

  • Purity of Reagents: The presence of impurities in the starting materials can inhibit the reaction or lead to side products.

  • Reaction Conditions: Temperature, reaction time, and the rate of HBr addition can all impact the efficiency of the reaction and the formation of byproducts.

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1-Pentyne + HBr (excess) ReactionVessel Reaction in Anhydrous Solvent (0-10°C) Reactants->ReactionVessel CrudeProduct Crude this compound ReactionVessel->CrudeProduct Quenching Quench with NaHCO3 CrudeProduct->Quenching Extraction Extraction Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation PureProduct Pure this compound Distillation->PureProduct

Synthesis and Purification Workflow

By understanding the interplay between the theoretical and experimental yields and the factors that influence the outcome, researchers can optimize the synthesis of this compound for their specific applications. Careful control of reaction conditions and meticulous purification techniques are paramount to maximizing the yield and purity of the final product.

Safety Operating Guide

Proper Disposal of 1,1-Dibromopentane: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,1-dibromopentane, a halogenated hydrocarbon, is critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste safely.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1]

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

This compound is classified as a halogenated hydrocarbon and must be disposed of as hazardous waste.[2] Adherence to local, state, and federal regulations is mandatory.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful/irritant).

    • Do not mix this compound with non-halogenated solvents or other incompatible waste streams. Mixing can complicate disposal and increase costs.

  • Container Management:

    • Use a container compatible with this compound. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Keep the container securely closed when not in use to prevent the release of vapors.

    • Store the waste container in a designated, well-ventilated, and cool secondary containment area away from ignition sources.[3]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent.[2][3]

    • Collect the contaminated absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste hauler with an accurate description of the waste, including its composition and volume.

    • Ensure all required paperwork is completed for transportation and disposal, in compliance with regulatory requirements.

Never dispose of this compound down the drain or in regular trash. [2] Halogenated hydrocarbons can be harmful to the environment and are not typically treatable by standard wastewater systems.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides relevant information for its isomer, 1,5-dibromopentane (B145557), which can serve as a useful reference.

PropertyValue (for 1,5-Dibromopentane)
Molecular Formula C5H10Br2
CAS Number 111-24-0
Physical State Liquid
Appearance Yellow
Odor Odorless

Data sourced from Thermo Fisher Scientific Safety Data Sheet.[2]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling halogenated hydrocarbons in a laboratory setting. These protocols are derived from guidelines provided in Safety Data Sheets for similar chemicals and general hazardous waste management regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound as Hazardous Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Labeled, Compatible Container B->C D Store Container in a Designated, Ventilated Area C->D F Contact EHS or Licensed Waste Disposal Contractor D->F E Handle Spills with Inert Absorbent E->C Add contaminated material to waste container G Complete Required Disposal Paperwork F->G H Properly Disposed by Licensed Facility G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,1-Dibromopentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,1-Dibromopentane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Summary & Quantitative Data

This compound is expected to be a combustible liquid that is harmful if swallowed and causes skin and serious eye irritation.[1][2][3] Inhalation of vapors or mists should be avoided.[1][4]

PropertyValueSource(s)
Chemical Formula C₅H₁₀Br₂[2]
Molecular Weight 229.94 g/mol [4]
Appearance Assumed to be a liquid, similar to its isomers which are yellow liquids.[2]
Odor Odorless[2]
Hazards Combustible liquid, Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong bases.[3]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is critical to ensure safety when handling this compound.

PPE TypeSpecifications
Eye and Face Chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1] A face shield should be worn in situations with a high risk of splashing.
Hand Wear appropriate chemical-resistant gloves.[1] Nitrile or neoprene gloves are generally recommended, but compatibility should be confirmed. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
Body A lab coat or chemical-resistant apron is mandatory. For larger quantities or in case of a significant spill risk, impervious clothing or a chemical-resistant suit should be worn to prevent skin exposure.[1][4]
Respiratory Under normal laboratory conditions with adequate ventilation, respiratory protection may not be required.[1][2] However, if vapors or mists are generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
Foot Closed-toe shoes are required in a laboratory setting. For situations with a higher risk of spills, chemical-resistant boots should be worn.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

    • Assemble all necessary equipment and materials before handling the chemical.

    • Remove all potential ignition sources from the work area, as the substance is a combustible liquid.[1][3]

  • Handling:

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin and eyes.[1][4]

    • Do not breathe in vapors or mists.[1]

    • Measure and dispense the chemical carefully to avoid spills.

    • Keep the container tightly closed when not in use.[1][3]

  • Cleanup:

    • In case of a small spill, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or vermiculite.[1][3]

    • Place the absorbed material into a suitable, closed container for disposal.[1][3]

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

  • Chemical Waste: this compound and any solutions containing it should be disposed of as hazardous waste.[2] Do not pour down the drain.[1] Dispose of contents and the container to an approved waste disposal plant.[1][3]

  • Contaminated Materials: All PPE and materials that have come into contact with this compound (e.g., gloves, absorbent materials) should be considered hazardous and disposed of accordingly in a sealed container.[2][4]

Experimental Workflow and Safety Precautions

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Eyewash/Shower Access prep_hood->prep_safety prep_ignition Remove Ignition Sources prep_safety->prep_ignition handle_dispense Carefully Dispense Chemical prep_ignition->handle_dispense handle_avoid Avoid Contact & Inhalation handle_dispense->handle_avoid handle_close Keep Container Closed handle_avoid->handle_close cleanup_spill Clean Work Area handle_close->cleanup_spill cleanup_decontaminate Decontaminate Equipment cleanup_spill->cleanup_decontaminate dispose_waste Dispose of Chemical Waste cleanup_decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.